molecular formula C19H24F5N3O7 B605872 Azido-PEG5-PFP ester

Azido-PEG5-PFP ester

Cat. No.: B605872
M. Wt: 501.4 g/mol
InChI Key: YSQIHRPBWCEUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG5-PFP ester is a PEG derivative containing an azide group and a PFP group. The azide group enables Click Chemistry. The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer adds to the water solubility of this reagent.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F5N3O7/c20-14-15(21)17(23)19(18(24)16(14)22)34-13(28)1-3-29-5-7-31-9-11-33-12-10-32-8-6-30-4-2-26-27-25/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQIHRPBWCEUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F5N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG5-PFP Ester: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-PFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and nanotechnology. This guide provides a comprehensive overview of its chemical properties, advantages, and applications. Detailed experimental protocols for its use in modifying biomolecules are presented, along with a comparative analysis of its reactivity. Furthermore, this document illustrates key experimental workflows using logical diagrams to facilitate a deeper understanding of its utility in modern chemical biology and pharmaceutical sciences.

Introduction

This compound is a chemical compound featuring three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer with five ethylene (B1197577) glycol units, and a pentafluorophenyl (PFP) ester.[1] This unique combination of functional groups makes it a highly versatile reagent for covalently linking molecules. The azide group serves as a handle for "click chemistry," a set of biocompatible and highly efficient reactions, while the PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines.[][3] The PEG5 spacer enhances the solubility and flexibility of the linker and the resulting conjugate, which can reduce steric hindrance and improve the pharmacokinetic properties of biotherapeutics.[1][]

The PFP ester offers significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily due to its increased stability towards hydrolysis and higher reactivity towards aminolysis.[4] This enhanced stability allows for more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically used for modifying sensitive biomolecules.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for calculating molar excesses and preparing stock solutions for conjugation reactions.

PropertyValueReference(s)
Chemical Formula C19H24F5N3O7[5]
Molecular Weight 501.4 g/mol [5][6]
Purity ≥95% or 98%[6][7]
CAS Number 1818294-48-2[5]
Appearance Not explicitly stated, likely a solid or oil-
Solubility Soluble in DMSO, DMF. The PEG spacer enhances water solubility.[8][9]
Storage Conditions Store at -20°C, protected from moisture.[7]

Reactivity and Advantages of the PFP Ester

The choice of an active ester is critical for successful amine modification. PFP esters have demonstrated superior performance compared to NHS esters in several key aspects.

Enhanced Stability to Hydrolysis
Faster Reaction Kinetics with Amines

Kinetic studies have shown that PFP esters react more rapidly with amines (aminolysis) than NHS esters. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, accelerating the formation of the stable amide bond.[4] A comparative study of active ester polymer brush platforms found the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[4]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Protocol for Protein Conjugation

This protocol describes the general steps for labeling a protein, such as an antibody (e.g., IgG), with this compound.[12][13]

Materials:

  • Protein (e.g., IgG)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification

  • Quenching buffer (optional, e.g., Tris buffer, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column or dialysis to remove any buffers containing primary amines (e.g., Tris or glycine).[12]

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[4] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[12][13]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A molar ratio of PFP ester to available amines of 2:1 to 10:1 is a good starting point for optimization.[4]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. For some reactions, incubation at 37°C for 30 minutes can also be effective.[4][12][13]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added to react with any excess PFP ester.[4]

  • Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[12][13]

  • Characterization: Analyze the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.[]

Two-Step Protocol for Bioconjugation: Amine Reaction Followed by Click Chemistry

This protocol outlines the process of first labeling a biomolecule with an azide group using this compound, followed by a click chemistry reaction to attach a second molecule of interest.

Step 1: Introduction of the Azide Handle (as described in Protocol 4.1)

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled biomolecule from Step 1

  • Alkyne-containing molecule of interest (e.g., a fluorescent dye, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-labeled biomolecule, the alkyne-containing molecule (typically in a slight molar excess), and the copper ligand in the reaction buffer.

  • Prepare the catalyst solution: In a separate tube, prepare a fresh solution of copper(II) sulfate and sodium ascorbate.

  • Initiate the reaction: Add the catalyst solution to the reaction mixture containing the biomolecule and alkyne.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or FPLC.

  • Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.

Experimental Workflows and Signaling Pathways

Visualizing the logical flow of experimental procedures can greatly aid in their execution. The following diagrams, created using the DOT language, illustrate common workflows involving this compound.

G cluster_amine_reaction Step 1: Amine Reaction cluster_click_chemistry Step 2: Click Chemistry (CuAAC) Protein Protein with Primary Amines (e.g., IgG) Mix Mix and Incubate (pH 7.2-8.5) Protein->Mix Linker This compound Linker->Mix Azide_Protein Azide-Labeled Protein Mix->Azide_Protein Click_Reaction Add Cu(I) Catalyst (CuSO4/Ascorbate) Azide_Protein->Click_Reaction Purification1 Purification (e.g., Dialysis) Azide_Protein->Purification1 Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Dye) Alkyne_Molecule->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2 cluster_click_chemistry cluster_click_chemistry ADC_Workflow cluster_antibody_modification Antibody Modification cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_conjugation Conjugation via Click Chemistry Antibody Monoclonal Antibody (mAb) Amine_Coupling Amine Coupling Reaction Antibody->Amine_Coupling PFP_Linker This compound PFP_Linker->Amine_Coupling Azide_mAb Azide-Modified mAb Amine_Coupling->Azide_mAb Purification_mAb Purification Azide_mAb->Purification_mAb Cytotoxic_Drug Cytotoxic Drug Drug_Alkyne Alkyne-Modified Drug Cytotoxic_Drug->Drug_Alkyne Alkyne_Handle Alkyne Functional Group Click_Conjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or CuAAC Drug_Alkyne->Click_Conjugation ADC Antibody-Drug Conjugate (ADC) Click_Conjugation->ADC Purification_ADC Purification & Characterization ADC->Purification_ADC Purification_mAb->Click_Conjugation

References

An In-depth Technical Guide to Azido-PEG5-PFP Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG5-PFP (pentafluorophenyl) ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application, supplemented with visual workflows to facilitate understanding and experimental design.

Core Concepts: Structure and Functionality

Azido-PEG5-PFP ester is a versatile chemical tool designed for the covalent modification of biomolecules and surfaces.[1] Its structure consists of three key components:

  • An Azide (B81097) Group (-N3): This functional group is the cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[2] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne- or cyclooctyne-modified molecules.[3]

  • A Pentafluorophenyl (PFP) Ester: This activated ester is highly reactive towards primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3] PFP esters are notably less susceptible to hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reliable conjugation reactions.[4]

  • A Polyethylene (B3416737) Glycol (PEG) Spacer (PEG5): The five-unit polyethylene glycol linker enhances the solubility and flexibility of the molecule. This hydrophilic spacer can reduce steric hindrance during conjugation and impart favorable physicochemical properties to the resulting conjugate, such as increased stability and reduced immunogenicity.

The chemical structure of this compound is as follows:

Chemical Formula: C₁₉H₂₄F₅N₃O₇

Molecular Weight: 501.4 g/mol

Physicochemical and Reactive Properties

The unique combination of an azide, a PFP ester, and a PEG spacer endows this compound with a set of properties that are highly desirable for bioconjugation applications. A summary of these properties is presented in the table below.

PropertyDescription
Molecular Weight 501.4 g/mol
Appearance Typically a white to off-white solid or oil.
Solubility Soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The PEG spacer enhances water solubility of the final conjugate.
PFP Ester Reactivity Reacts with primary and secondary amines at a pH range of 7.2-8.5 to form stable amide bonds. PFP esters are more resistant to hydrolysis than NHS esters, offering a wider window for conjugation reactions.
Azide Reactivity Participates in click chemistry reactions (CuAAC and SPAAC) with alkyne- or cyclooctyne-containing molecules to form a stable triazole linkage. These reactions are bioorthogonal and can be performed under mild, aqueous conditions.
Stability The compound is moisture-sensitive and should be stored at -20°C with a desiccant. PFP esters, while more stable than NHS esters, will still hydrolyze in aqueous solutions, particularly at higher pH.

Experimental Protocols

The dual reactivity of this compound allows for a two-step conjugation strategy. First, the PFP ester is reacted with an amine-containing molecule. Subsequently, the azide group is available for a click chemistry reaction.

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound via its amine-reactive PFP ester group.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A 10-20 fold molar excess of the linker over the protein is a common starting point for optimization.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Reaction times may need to be optimized depending on the protein and desired degree of labeling.

  • Quenching the Reaction (Optional): To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

  • Characterization: Determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS). The azide-labeled protein is now ready for subsequent click chemistry reactions.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein prepared in the previous step.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule (e.g., fluorescent dye, biotin, drug)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 500 mM in water, prepare fresh)

  • Copper ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO)

  • Purification system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein).

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ solution (to a final reaction concentration of 1 mM) and the copper ligand (to a final reaction concentration of 1-5 mM).

  • Initiate Click Reaction: Add the CuSO₄/ligand mixture to the protein solution. Then, add the freshly prepared sodium ascorbate solution (to a final reaction concentration of 5 mM) to initiate the reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

  • Purification: Purify the conjugated protein from excess reagents using a desalting column or dialysis.

  • Characterization: Characterize the final conjugate using appropriate methods, such as SDS-PAGE, UV-Vis spectroscopy (if the alkyne molecule has a chromophore), and mass spectrometry.

Visualizing Workflows with Graphviz

To further clarify the experimental processes, the following diagrams were generated using the DOT language.

Bioconjugation_Workflow cluster_step1 Step 1: Amine-Reactive Labeling cluster_step2 Step 2: Click Chemistry Protein Protein (with primary amines) Reaction1 Conjugation Reaction (pH 7.2-8.5, RT, 1-4h) Protein->Reaction1 Linker This compound (in DMSO/DMF) Linker->Reaction1 Purification1 Purification (Dialysis/SEC) Reaction1->Purification1 Azide_Protein Azide-Labeled Protein Reaction2 CuAAC Reaction (RT, 1-4h) Azide_Protein->Reaction2 Purification1->Azide_Protein Alkyne_Molecule Alkyne-Molecule (e.g., Drug, Dye) Alkyne_Molecule->Reaction2 Catalyst CuSO4, Ligand, Sodium Ascorbate Catalyst->Reaction2 Purification2 Purification (Dialysis/SEC) Reaction2->Purification2 Final_Conjugate Final Conjugate Purification2->Final_Conjugate

Caption: A two-step bioconjugation workflow using this compound.

PFP_vs_NHS_Stability Title Relative Stability of Activated Esters in Aqueous Buffer PFP_Ester PFP Ester (e.g., Azido-PEG5-PFP) Slower_Hydrolysis Slower Hydrolysis Longer Half-life PFP_Ester->Slower_Hydrolysis More Stable NHS_Ester NHS Ester Faster_Hydrolysis Faster Hydrolysis Shorter Half-life NHS_Ester->Faster_Hydrolysis Less Stable Wider_Window Wider Reaction Window & Higher Efficiency Slower_Hydrolysis->Wider_Window Allows for Narrower_Window Narrower Reaction Window & Potential for Lower Yield Faster_Hydrolysis->Narrower_Window Results in

Caption: A logical diagram comparing the stability of PFP and NHS esters.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the drug to target cells. The PEG spacer can improve the ADC's solubility and pharmacokinetic profile.

  • Protein and Peptide Labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to proteins and peptides for use in various assays, such as immunoassays, fluorescence microscopy, and flow cytometry.

  • Surface Functionalization: The linker can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and enable the attachment of targeting ligands.

  • Development of PROTACs: In the field of targeted protein degradation, this linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

References

An In-Depth Technical Guide to the Mechanism and Application of Azido-PEG5-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-PFP ester is a heterobifunctional chemical linker that has emerged as a powerful tool in bioconjugation, drug delivery, and nanotechnology.[1] This guide provides a comprehensive overview of its core mechanism of action, detailing the distinct roles of its three key components: the amine-reactive pentafluorophenyl (PFP) ester, the bioorthogonal azide (B81097) moiety, and the hydrophilic polyethylene (B3416737) glycol (PEG5) spacer. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its effective application in research and development.

Core Components and Overall Structure

This compound is a molecule designed for the precise and efficient linkage of different molecular entities.[1] Its structure consists of three key functional domains:

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group for covalent attachment to biomolecules.

  • Polyethylene Glycol (PEG5) Linker: A five-unit PEG spacer that enhances solubility, reduces steric hindrance, and improves biocompatibility.

  • Azide Group (-N₃): A bioorthogonal handle for subsequent "click chemistry" or Staudinger ligation reactions.

This trifunctional architecture allows for a two-step sequential conjugation strategy, providing a high degree of control over the assembly of complex biomolecular conjugates.

Mechanism of Action: A Tale of Two Reactions

The utility of this compound lies in its ability to participate in two distinct and highly selective chemical reactions.

Amine Acylation via the PFP Ester

The initial step in a typical bioconjugation workflow involving this compound is the reaction of the PFP ester with primary or secondary amines.[2] This reaction forms a stable amide bond, covalently attaching the linker to a biomolecule of interest, such as a protein, antibody, or amine-modified oligonucleotide.[3]

The PFP ester is a highly reactive acylating agent due to the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group.[4] The mechanism proceeds via a nucleophilic acyl substitution, as depicted below.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PFP_Ester This compound Intermediate [Tetrahedral Intermediate] PFP_Ester->Intermediate Nucleophilic Attack Amine Biomolecule-NH₂ Amine->Intermediate Conjugate Azido-PEG5-Biomolecule Conjugate Intermediate->Conjugate Collapse of Intermediate Leaving_Group Pentafluorophenol Intermediate->Leaving_Group

Figure 1: Amine Acylation Mechanism.

A significant advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous media.[5][6] This enhanced stability leads to more efficient conjugation reactions, particularly when working with low concentrations of valuable biomolecules.[4][7]

Bioorthogonal Ligation of the Azide Group

Once the Azido-PEG5 linker is attached to the target biomolecule, the terminal azide group becomes available for a second, highly specific reaction. The azide group is considered bioorthogonal because it is virtually absent in biological systems and does not react with native functional groups.[8] This allows for the precise attachment of a second molecule containing a complementary reactive partner, even in complex biological environments.

Two primary bioorthogonal reactions are employed with the azide group:

  • Click Chemistry: This refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[8] These reactions form a stable triazole linkage.[9] CuAAC is known for its fast reaction kinetics, while SPAAC avoids the need for a potentially cytotoxic copper catalyst, making it suitable for live-cell applications.[10]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide_Conjugate Azido-PEG5-Biomolecule Triazole_Conjugate Triazole-Linked Conjugate Azide_Conjugate->Triazole_Conjugate Alkyne Alkyne-Probe Alkyne->Triazole_Conjugate Catalyst Cu(I) or Strain Catalyst->Triazole_Conjugate Cycloaddition

Figure 2: Azide-Alkyne Cycloaddition.
  • Staudinger Ligation: This reaction occurs between the azide and a phosphine-based reagent, forming a stable amide bond.[11] While generally slower than click chemistry, it offers an alternative conjugation strategy.

The choice between these reactions depends on the specific application, considering factors such as the presence of copper, reaction kinetics, and the nature of the molecules to be conjugated.

The Role of the PEG5 Linker

The polyethylene glycol (PEG) spacer is not merely a passive connector; it imparts several beneficial properties to the overall conjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the linker and any attached hydrophobic molecules.[1]

  • Reduced Steric Hindrance: The flexible PEG5 chain provides spatial separation between the conjugated molecules, minimizing steric clashes that could impair their function.[1]

  • Improved Biocompatibility: PEGylation is a well-established method for reducing the immunogenicity and improving the pharmacokinetic profile of therapeutic molecules.

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are critical for experimental design. The following tables summarize relevant quantitative data.

ParameterPFP EsterNHS EsterReference
Susceptibility to Hydrolysis Less susceptibleMore susceptible[5][7]
Optimal pH for Conjugation 7.2 - 8.57.0 - 8.0[12][13]
Pseudo-first-order rate constant for aminolysis 2.46 x 10⁻¹ s⁻¹ (for poly(pentafluorophenyl acrylate))3.49 x 10⁻³ s⁻¹ (for poly(N-hydroxysuccinimide-4-vinyl benzoate))[4]
Table 1: Comparison of PFP and NHS Ester Reactivity.
Reaction TypeAlkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)NotesReference
CuAAC Terminal Alkynes~10³ - 10⁵Requires copper catalyst.[14]
SPAAC Cyclooctynes (e.g., DBCO, BCN)~10⁻¹ - 10¹Copper-free.[15]
Staudinger Ligation Phosphines~10⁻³ - 10⁻²Slower kinetics.[16]
Table 2: Comparison of Azide Bioorthogonal Reaction Kinetics.

Experimental Protocols

The following protocols provide a general framework for using this compound in a two-step bioconjugation. Optimization may be required for specific applications.

Protocol for Amine Conjugation

This protocol details the attachment of the this compound to a protein via its primary amines.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 50–100 mM PBS, borate, or bicarbonate buffer, pH 7.2–8.5.[12] Avoid buffers containing primary amines (e.g., Tris).[2]

  • Organic Solvent: Anhydrous DMSO or DMF.[2]

  • Quenching Reagent (optional): Tris buffer, pH 8.0-8.5.[12]

  • Desalting column or dialysis equipment.[17]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[17]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-100 mM.[12] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[2]

  • Initiate the Conjugation Reaction: Add the PFP ester solution to the protein solution with gentle stirring. A molar ratio of PFP ester to protein of 2:1 to 10:1 is a good starting point, but may require optimization.[12]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[12]

  • Quenching (Optional): To quench any unreacted PFP ester, add Tris buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[12]

  • Purification: Remove excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis.[17]

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup A Dissolve Protein in Buffer C Add PFP Ester to Protein Solution A->C B Dissolve PFP Ester in DMSO/DMF B->C D Incubate (1-4h RT or overnight 4°C) C->D E Quench Reaction (Optional) D->E F Purify by SEC or Dialysis E->F

Figure 3: Workflow for Amine Conjugation.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized protein from the previous step.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • THPTA or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-probe: 10 mM in DMSO or water.

    • CuSO₄: 50 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

    • THPTA: 100 mM in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-probe (typically a 2-5 fold molar excess over the protein), and THPTA (final concentration of 1 mM).[18]

  • Initiate the Reaction: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[18] Add this mixture to the protein solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[18]

  • Purification: Remove excess reagents and the copper catalyst using a desalting column or dialysis.

Conclusion

This compound is a versatile and highly efficient heterobifunctional linker that enables precise control over the creation of complex bioconjugates. Its superior stability and reactivity compared to traditional crosslinkers, combined with the bioorthogonality of the azide group, make it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. By understanding the distinct mechanisms of its reactive moieties and following optimized protocols, scientists can effectively leverage the capabilities of this powerful molecule to advance their research goals.

References

An In-depth Technical Guide to the Synthesis of Azido-PEG5-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Azido-PEG5-PFP ester, a heterobifunctional linker critical in bioconjugation and drug delivery. This document details the chemical characteristics, a step-by-step synthesis protocol, and its utility in advanced scientific research.

Introduction to this compound

Azido-PEG5-PFP (pentafluorophenyl) ester is a versatile crosslinking reagent featuring a terminal azide (B81097) group and an amine-reactive PFP ester.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, enhances the molecule's solubility in aqueous solutions and provides flexibility, which can reduce steric hindrance during conjugation reactions.[1]

The azide moiety allows for specific covalent bond formation with alkyne-containing molecules through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The PFP ester is a highly reactive group that readily couples with primary and secondary amines to form stable amide bonds. Notably, PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.

These dual functionalities make this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and the surface modification of nanoparticles.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and its precursor, Azido-PEG5-acid, is presented below for easy comparison.

PropertyThis compoundAzido-PEG5-acid
CAS Number 1818294-48-21425973-16-5
Molecular Formula C19H24F5N3O7C13H25N3O7
Molecular Weight 501.4 g/mol 335.36 g/mol
Purity ≥95%≥98%
Appearance White to off-white solid or oilColorless to pale yellow oil
Solubility Soluble in DMSO, DMF, DCMWater soluble
Storage -20°C with desiccant-20°C

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, Azido-PEG5-acid. The second stage is the activation of the carboxylic acid to form the final PFP ester product.

Stage 1: Synthesis of Azido-PEG5-acid

A common route to synthesize Azido-PEG-acid is from the corresponding PEG-diol. This involves a two-step process of tosylation followed by azidation.

3.1.1. Step 1: Tosylation of Pentaethylene Glycol

This step involves the selective tosylation of one of the terminal hydroxyl groups of pentaethylene glycol.

  • Materials:

    • Pentaethylene glycol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (B92270)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve pentaethylene glycol in a minimal amount of pyridine and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of p-toluenesulfonyl chloride in DCM to the cooled solution with constant stirring.

    • Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.

    • Quench the reaction by adding water.

    • Extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain mono-tosylated pentaethylene glycol.

3.1.2. Step 2: Azidation of Mono-tosylated Pentaethylene Glycol

The tosyl group is a good leaving group and can be readily displaced by an azide ion.

  • Materials:

    • Mono-tosylated pentaethylene glycol

    • Sodium azide (NaN3)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the mono-tosylated pentaethylene glycol in DMF.

    • Add an excess of sodium azide to the solution.

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Azido-PEG5-alcohol.

3.1.3. Step 3: Oxidation to Azido-PEG5-acid

The terminal alcohol is then oxidized to a carboxylic acid.

  • Materials:

    • Azido-PEG5-alcohol

    • Jones reagent (CrO3 in sulfuric acid) or other suitable oxidizing agent

    • Acetone (B3395972)

  • Procedure:

    • Dissolve the Azido-PEG5-alcohol in acetone and cool to 0°C.

    • Slowly add Jones reagent dropwise to the solution until the orange color persists.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction with isopropanol.

    • Filter the mixture and concentrate the filtrate.

    • Dissolve the residue in water, and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain Azido-PEG5-acid.

Stage 2: Synthesis of this compound

This stage involves the activation of the carboxylic acid group of Azido-PEG5-acid with pentafluorophenol (B44920). A common method utilizes a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Materials:

    • Azido-PEG5-acid

    • Pentafluorophenol (PFP)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Procedure:

    • Dissolve Azido-PEG5-acid and pentafluorophenol in anhydrous DCM.

    • Add a catalytic amount of DMAP to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

    • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the azide, PEG, and PFP moieties and the overall structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic azide stretch (around 2100 cm⁻¹) and the ester carbonyl stretch (around 1780 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Applications and Experimental Workflows

This compound is a powerful tool for creating well-defined bioconjugates. Below are diagrams illustrating its use in common experimental workflows.

Synthesis Pathway of this compound

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Azido-PEG5-acid cluster_stage2 Stage 2: PFP Ester Formation PEG_diol Pentaethylene Glycol Tos_PEG Mono-tosylated PEG5 PEG_diol->Tos_PEG TsCl, Pyridine Azido_PEG_OH Azido-PEG5-alcohol Tos_PEG->Azido_PEG_OH NaN3, DMF Azido_PEG_acid Azido-PEG5-acid Azido_PEG_OH->Azido_PEG_acid Oxidation Azido_PEG_PFP This compound Azido_PEG_acid->Azido_PEG_PFP PFP, DCC, DMAP

Caption: Synthetic route to this compound.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_reagents Reagents cluster_conjugation Conjugation Steps cluster_purification Purification Antibody Antibody with Lysine Residues Step1 Amine Coupling (pH 7.2-8.5) Antibody->Step1 Linker This compound Linker->Step1 Drug Alkyne-modified Drug Step2 Click Chemistry (CuAAC or SPAAC) Drug->Step2 Intermediate Azide-functionalized Antibody Step1->Intermediate Intermediate->Step2 ADC Antibody-Drug Conjugate Step2->ADC Purification Size Exclusion or Ion Exchange Chromatography ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers in drug development and biotechnology. Its unique combination of an amine-reactive PFP ester and a bioorthogonal azide group, coupled with the beneficial properties of the PEG spacer, allows for the efficient and specific construction of complex bioconjugates. The detailed synthetic protocol and experimental workflows provided in this guide offer a solid foundation for the successful application of this versatile reagent in cutting-edge research.

References

An In-depth Technical Guide to Azido-PEG5-PFP Ester: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-PFP ester is a heterobifunctional crosslinker integral to advanced bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal azide (B81097) group for "click" chemistry, a pentafluorophenyl (PFP) ester for efficient amine ligation, and a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, offers remarkable versatility. This guide provides a comprehensive overview of the solubility and stability of this compound, presenting available data, detailed experimental protocols for characterization, and workflows for its application in bioconjugation and nanotechnology.

Introduction

The strategic design of bioconjugates, such as antibody-drug conjugates (ADCs), and functionalized nanoparticles hinges on the properties of the linking molecules. This compound has emerged as a valuable tool due to its dual-reactive nature. The azide group allows for highly specific and bioorthogonal ligation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry"[1]. Concurrently, the PFP ester provides a highly reactive handle for covalent modification of primary and secondary amines, for instance, on the surface of proteins and peptides[1][2]. The inclusion of a PEG5 spacer enhances aqueous solubility, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugate[1][2]. A thorough understanding of the solubility and stability of this linker is paramount for optimizing reaction conditions, ensuring reproducibility, and guaranteeing the integrity of the final bioconjugate.

Physicochemical Properties

This compound is a molecule designed for a balance of reactivity and practicality in aqueous and organic media.

Solubility

The solubility of this compound is a crucial parameter for its effective use in bioconjugation protocols, which often involve both organic and aqueous solvent systems. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural components provide strong indications of its solubility profile. The PEG5 chain significantly contributes to its hydrophilicity, suggesting at least moderate solubility in aqueous buffers. However, the pentafluorophenyl ester moiety is hydrophobic, which necessitates the use of organic co-solvents for initial dissolution.

Product literature for Azido-PEG-PFP ester variants consistently lists common polar aprotic solvents as suitable for creating stock solutions.

Table 1: Qualitative Solubility of Azido-PEG-PFP Esters

SolventSolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Acetonitrile (ACN)Soluble
Aqueous Buffers (e.g., PBS)Moderately Soluble (enhanced by PEG chain)

Note: It is standard practice to dissolve this compound in a minimal amount of a dry organic solvent like DMSO or DMF before adding it to an aqueous reaction mixture to avoid precipitation and facilitate the reaction.

Stability

The stability of this compound is primarily dictated by the hydrolytic susceptibility of the PFP ester and the chemical robustness of the azide group.

PFP Ester Stability:

Pentafluorophenyl esters are classified as active esters, designed for high reactivity with nucleophiles like primary amines. A competing reaction in aqueous environments is hydrolysis, which cleaves the ester bond to yield the corresponding carboxylic acid and pentafluorophenol, rendering the linker inactive for amine conjugation. A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced resistance to hydrolysis. This increased stability provides a wider window for conjugation reactions, improves yields, and allows for reactions to be performed at a slightly more alkaline pH where amine nucleophilicity is greater.

Table 2: Comparative Hydrolytic Half-life of NHS Ester in Aqueous Buffer (for reference)

pHHalf-life (t½)Reference
7.0Hours
8.0~210 minutes
8.5~180 minutes
9.0~125 minutes

Note: PFP esters are significantly more stable than NHS esters under these conditions, exhibiting a markedly lower rate of spontaneous hydrolysis.

Azide Stability:

The azide functional group is remarkably stable under a wide range of conditions typically employed in bioconjugation, including aqueous buffers and various pH levels. It is unreactive towards the vast majority of functional groups found in biological systems, which is the foundation of its utility in bioorthogonal "click" chemistry. However, it is advisable to avoid the presence of strong reducing agents, which can reduce the azide.

Storage Recommendations:

To ensure maximum reactivity, this compound should be stored at -20°C and protected from moisture. It is recommended to handle the reagent in a dry environment and to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Stock solutions in anhydrous organic solvents should be prepared fresh and used promptly, as gradual hydrolysis can occur even in the presence of trace amounts of water.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Thermostatic shaker

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent (e.g., DMSO).

  • Generation of a Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Equilibration: Place the tubes in a thermostatic shaker at a controlled temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid is transferred. Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Inject the diluted supernatant into the HPLC system and determine the concentration of the dissolved this compound by comparing its peak area to the calibration curve.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor, and is typically expressed in mg/mL or mM.

Protocol for Assessing Hydrolytic Stability by HPLC

This protocol describes a method to monitor the hydrolysis of the PFP ester of this compound in an aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffer of interest at various pH values (e.g., PBS at pH 7.4 and sodium bicarbonate at pH 8.5)

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

  • Thermostated autosampler or water bath

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Dilute the stock solution into the pre-warmed aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mM).

  • Time-Course Analysis: Immediately inject an aliquot of the reaction mixture (t=0) into the HPLC system.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture and immediately inject them into the HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the intact this compound and the corresponding increase in the peak area of the hydrolyzed carboxylic acid product.

  • Calculation of Half-Life: Plot the natural logarithm of the peak area (or concentration) of the intact ester against time. The slope of the resulting linear fit will be equal to the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Application Workflows

The dual functionality of this compound lends itself to a variety of multi-step bioconjugation strategies.

Workflow for Antibody-Drug Conjugate (ADC) Development

This workflow illustrates the use of this compound to link a cytotoxic drug to an antibody.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry Conjugation cluster_2 Step 3: Purification & Analysis Antibody Antibody (with Lysine residues) Azido_Ab Azido-Modified Antibody Antibody->Azido_Ab Amine Reaction (pH 7.2-8.5) Azido_Linker This compound Azido_Linker->Azido_Ab ADC Antibody-Drug Conjugate (ADC) Azido_Ab->ADC CuAAC or SPAAC Click Reaction Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Analysis (e.g., HIC, MS) Purification->Analysis

Workflow for ADC development using this compound.
Workflow for Surface Modification of Nanoparticles

This workflow demonstrates the functionalization of a nanoparticle surface for targeted delivery.

Nanoparticle_Workflow cluster_0 Nanoparticle Preparation cluster_1 Step 1: PEGylation cluster_2 Step 2: Bio-functionalization cluster_3 Step 3: Characterization NP Amine-Functionalized Nanoparticle Azido_NP Azido-PEG-Nanoparticle NP->Azido_NP Amine Reaction Azido_Linker This compound Targeted_NP Targeted Nanoparticle Azido_NP->Targeted_NP Click Chemistry Targeting_Ligand Alkyne-Targeting Ligand (e.g., Peptide, Antibody Fragment) Characterization Characterization (e.g., DLS, TEM, Zeta Potential) Targeted_NP->Characterization

Workflow for nanoparticle surface modification.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers significant advantages for researchers in drug development and materials science. Its key features—enhanced hydrolytic stability compared to NHS esters and the bioorthogonality of the azide group—enable the construction of complex, well-defined bioconjugates with improved yields and reproducibility. The hydrophilic PEG5 spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. While specific quantitative data on its solubility and stability are not widely published, the provided experimental protocols offer a robust framework for researchers to characterize these critical parameters within their own experimental settings. The application workflows illustrate the logical and efficient use of this reagent in the development of next-generation therapeutics and functionalized nanomaterials.

References

An In-depth Technical Guide to the Azido-PEG5-PFP Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of bioconjugation, drug delivery systems, and advanced material science applications. The Azido-PEG5-PFP ester is a versatile heterobifunctional linker that offers a powerful combination of amine reactivity and the ability to participate in "click chemistry." This guide provides a comprehensive overview of its core features, quantitative properties, and detailed experimental protocols for its application.

Core Features of this compound

The this compound is a polyethylene (B3416737) glycol (PEG) based linker engineered with two distinct reactive termini: an azide (B81097) (-N₃) group and a pentafluorophenyl (PFP) ester.[1][2][3][4] This dual functionality allows for a two-step sequential or orthogonal conjugation strategy.[1]

  • Azide Group: This moiety is primed for highly selective and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high yield, biocompatibility, and formation of a stable triazole linkage. The azide group is generally stable under most reaction conditions, making it a reliable functional group for bioconjugation.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that readily couples with primary and secondary amines to form stable amide bonds. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis in aqueous environments. This leads to more efficient and reproducible conjugation reactions, particularly with valuable biomolecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines.

  • PEG5 Spacer: The linker incorporates a five-unit polyethylene glycol (PEG) spacer. This hydrophilic spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers. The flexibility of the PEG chain also helps to reduce steric hindrance, providing better access to the reactive groups and potentially improving the biological activity of the conjugated molecule.

Quantitative Data

The following table summarizes the key quantitative properties of the this compound.

PropertyValueReference
Molecular Weight 501.40 g/mol
CAS Number 1818294-48-2
Formula C₁₉H₂₄F₅N₃O₇
Purity ≥95%

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation using PFP Ester

This protocol outlines the general steps for conjugating the this compound to a protein or other amine-containing biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, antibody)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Quenching buffer (e.g., Tris buffer) (optional)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with the PFP ester.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of an anhydrous organic solvent like DMSO or DMF. Do not prepare stock solutions for storage as the PFP ester is susceptible to hydrolysis.

  • Reaction: Add the desired molar excess of the dissolved PFP ester solution to the biomolecule solution. The reaction can be incubated for 30 minutes at 37°C or for 2 hours at room temperature. Optimal reaction conditions, including pH (typically 7-9), temperature (4-37°C), and incubation time, may need to be optimized for each specific application.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added to react with any excess PFP ester.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.

  • Storage: Store the resulting conjugate under conditions appropriate for the biomolecule.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized molecule with an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (prepared using Protocol 1)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Aqueous buffer or a mixture of water and an organic solvent

Procedure:

  • Prepare Reactants: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable buffer or solvent system.

  • Prepare Catalyst Solution: Prepare a premixed solution of CuSO₄ and the stabilizing ligand. The ligand helps to maintain copper in the active Cu(I) state and protects biomolecules from oxidative damage.

  • Initiate the Reaction: In a reaction vessel, combine the azide and alkyne solutions. Add the premixed catalyst solution.

  • Add Reducing Agent: Initiate the click reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.

  • Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques (e.g., size-exclusion or affinity chromatography) to remove the copper catalyst and other reagents.

Visualizations

PFP_Ester_Amine_Reaction Azido_PEG5_PFP This compound Conjugate Azido-PEG5-Biomolecule (Stable Amide Bond) Azido_PEG5_PFP->Conjugate Amine Nucleophilic Attack Biomolecule_NH2 Biomolecule-NH₂ (e.g., Protein) Biomolecule_NH2->Conjugate PFP_leaving_group Pentafluorophenol (Leaving Group) Conjugate->PFP_leaving_group

Caption: Reaction of this compound with an amine-containing biomolecule.

CuAAC_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azido_Conjugate Azido-PEG5-Biomolecule Reaction_Mix Reaction Mixture Azido_Conjugate->Reaction_Mix Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Reaction_Mix CuSO4 CuSO₄ CuSO4->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Sodium_Ascorbate Sodium Ascorbate (Reducing Agent) Sodium_Ascorbate->Reaction_Mix Triazole_Conjugate Triazole-Linked Conjugate Reaction_Mix->Triazole_Conjugate Click Reaction

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

The PEG5 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the pentaethylene glycol (PEG5) spacer in bioconjugation. The PEG5 spacer, a discrete and defined chain of five ethylene (B1197577) glycol units, has become an integral component in the design of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique physicochemical properties offer significant advantages in modulating the solubility, stability, pharmacokinetics, and overall efficacy of bioconjugates. This guide provides a comprehensive overview of the core principles of PEG5 spacers, detailed experimental protocols, and quantitative data to inform the rational design of next-generation bioconjugates.

Core Properties and Advantages of the PEG5 Spacer

The incorporation of a PEG5 spacer into bioconjugate design imparts a range of beneficial properties that address common challenges in drug development. These advantages stem from the inherent characteristics of the polyethylene (B3416737) glycol chain.

Key Properties:

  • Hydrophilicity: The repeating ethylene glycol units are highly hydrophilic, which helps to counteract the hydrophobicity of many small molecule drugs and linkers.

  • Biocompatibility: PEG is well-established as a non-toxic and low-immunogenicity polymer, minimizing the risk of adverse immune responses against the linker itself.[1]

  • Defined Length and Flexibility: A discrete PEG5 linker provides precise control over the spatial separation between the conjugated molecules, which is crucial for maintaining the biological activity of proteins and optimizing drug release.[1] The rotational freedom of the PEG chain also minimizes steric hindrance between the conjugated entities.[1]

Advantages in Bioconjugation:

  • Enhanced Solubility and Stability: A primary function of the PEG5 spacer is to improve the aqueous solubility of the bioconjugate, thereby reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[1] This is critical for manufacturing, formulation, and maintaining the stability of the final product.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer can increase the hydrodynamic radius of the bioconjugate. This "stealth" effect can shield the molecule from enzymatic degradation and reduce renal clearance, leading to a longer circulation half-life and increased overall exposure (AUC).[1] Studies have shown that longer PEG chains can lead to improved exposure of ADCs.[1]

  • Optimized Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG5 linkers enable the development of ADCs with higher DARs without inducing aggregation, which can lead to a greater therapeutic window.[1]

Quantitative Impact of Short PEG Spacers on Bioconjugate Properties

While specific quantitative data for PEG5 spacers is often embedded within broader studies, the following tables summarize the observed effects of short PEG chains on key bioconjugate parameters. This data provides valuable insights into the expected impact of incorporating a PEG5 spacer.

Table 1: Impact of Short PEG Spacer Length on Pharmacokinetics of an Antibody-Drug Conjugate

PEG Spacer LengthClearance Rate (mL/day/kg)Relative Exposure (AUC)Tolerability in Mice (at 50 mg/kg)
< PEG8RapidLowerNot Tolerated
>= PEG8SlowerHigherTolerated

Data extrapolated from a study on PEGylated glucuronide-MMAE linkers. The study noted that clearance rates increased rapidly for conjugates with PEGs smaller than PEG8, and these were not well-tolerated at high doses.[2]

Table 2: Influence of Mini-PEG Spacer Length on Binding Affinity of a Bombesin (B8815690) Antagonist

PEG Spacer LengthIC50 (nM)
PEG23.1 ± 0.2
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3

This study on a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin suggests that while all short PEG spacers resulted in high affinity, there can be subtle variations in binding with changes in length.[3][4]

Table 3: Effect of PEGylation on the In Vivo Half-Life of a Therapeutic Protein

BioconjugateDistribution Half-Life (h)Elimination Half-Life (h)Fold-Increase in Elimination Half-Life
Recombinant Human TIMP-10.221.1-
PEG20K-TIMP-13.428~25

While this study used a larger PEG chain (20kDa), it demonstrates the significant impact PEGylation can have on extending the circulation half-life of a protein.[5] A study with a short PEG8 linker on trastuzumab, however, showed faster clearance from the blood, leading to high-contrast immuno-PET images, indicating that the effect of short PEG linkers on pharmacokinetics can be complex and context-dependent.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a heterobifunctional PEG5 linker and a standard protocol for its use in antibody-drug conjugation.

Protocol 1: Synthesis of a Heterobifunctional Alkyne-PEG5-Iodo Linker

This protocol outlines a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further functionalized for various bioconjugation applications.

Materials:

  • Pentaethylene glycol

  • Sodium hydride (NaH)

  • Propargyl bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium iodide (NaI)

  • Acetone

  • Silica (B1680970) gel for chromatography

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF.

    • Cool the solution to 0°C and add NaH portion-wise.

    • Stir the mixture for 30 minutes at 0°C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica gel chromatography to yield alkyne-PEG5-OH.

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve the alkyne-PEG5-OH and TEA in DCM and cool to 0°C.

    • Add MsCl dropwise and stir for 2 hours at room temperature.

    • Wash the reaction mixture with dilute HCl and brine.

    • Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.

  • Iodination of Alkyne-PEG5-OMs:

    • Dissolve the alkyne-PEG5-OMs and NaI in acetone.

    • Reflux the mixture overnight.

    • Concentrate the mixture and redissolve in DCM.

    • Wash with water and brine, then dry over sodium sulfate.

    • Concentrate to yield the final alkyne-PEG5-iodo linker.

Protocol 2: Bioconjugation of an Antibody using an NHS-PEG5-Maleimide Linker

This protocol describes the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a heterobifunctional NHS-PEG5-maleimide linker.

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

  • NHS-PEG5-maleimide linker

  • Thiol-containing payload

  • Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column

  • Quenching buffer (e.g., 1M Tris or glycine)

Procedure:

  • Reaction of Antibody with NHS-PEG5-Maleimide:

    • Prepare a stock solution of the NHS-PEG5-maleimide linker in DMSO or DMF immediately before use.

    • Adjust the pH of the antibody solution to 7.5-8.5 if necessary, ensuring it is free of primary amines (e.g., Tris).

    • Add the linker solution to the antibody solution at a desired molar excess (e.g., 5:1 to 20:1 linker to antibody). The final concentration of organic solvent should be less than 10%.

    • Incubate the reaction for 1-2 hours at room temperature or on ice.

    • Remove excess, unreacted linker by SEC (e.g., a desalting column) or dialysis, exchanging into a buffer at pH 6.5-7.5.

  • Conjugation of the Maleimide-Activated Antibody with a Thiol-Containing Payload:

    • Add the thiol-containing payload to the maleimide-activated antibody solution, typically at a slight molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 20-50mM and incubating for 15 minutes at room temperature.

  • Purification and Characterization of the Antibody-Drug Conjugate:

    • Purify the final ADC by SEC to remove unreacted payload and other small molecules.

    • Characterize the purified ADC to determine purity and drug-to-antibody ratio (DAR). This is commonly done using techniques such as:

      • Size-Exclusion Chromatography (SEC-HPLC): To assess the amount of aggregation and fragmentation.

      • Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different DAR species.

      • Reversed-Phase HPLC (RP-HPLC): Can also be used for DAR analysis, often coupled with mass spectrometry.

      • Mass Spectrometry (MS): To confirm the identity and mass of the conjugate and determine the average DAR.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the complex processes in bioconjugation. The following are Graphviz (DOT language) scripts for key workflows and logical relationships involving PEG5 spacers.

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (in Amine-Free Buffer) Reaction1 Incubation (RT, 1-2h) Antibody->Reaction1 Linker NHS-PEG5-Maleimide (in DMSO) Linker->Reaction1 Purification1 SEC / Dialysis (Removal of excess linker) Reaction1->Purification1 Activated_Ab Maleimide-Activated Antibody Purification1->Activated_Ab Reaction2 Incubation (RT, 2h or 4°C, overnight) Activated_Ab->Reaction2 Payload Thiol-Containing Payload Payload->Reaction2 Purification2 SEC (Removal of excess payload) Reaction2->Purification2 ADC Purified ADC Purification2->ADC

Caption: Workflow for a two-step antibody-drug conjugation using a heterobifunctional NHS-PEG5-maleimide linker.

adc_mechanism cluster_circulation Systemic Circulation cluster_tumor_env Tumor Microenvironment ADC ADC with PEG5 Linker Healthy_Cell Healthy Cell (Low Antigen Expression) ADC->Healthy_Cell Minimal Binding Binding Specific Binding to Antigen ADC->Binding Targeting Tumor_Cell Tumor Cell (High Antigen Expression) Tumor_Cell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (e.g., linker cleavage) Lysosome->Release Payload Active Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG5 spacer for targeted drug delivery.

logical_relationship cluster_properties Core Properties cluster_advantages Bioconjugation Advantages PEG5 PEG5 Spacer Hydrophilicity Hydrophilicity PEG5->Hydrophilicity Biocompatibility Biocompatibility PEG5->Biocompatibility Flexibility Flexibility & Defined Length PEG5->Flexibility Solubility Increased Solubility & Reduced Aggregation Hydrophilicity->Solubility Pharmacokinetics Improved Pharmacokinetics (e.g., longer half-life) Hydrophilicity->Pharmacokinetics DAR Higher Tolerable DAR Solubility->DAR Efficacy Enhanced Therapeutic Index Solubility->Efficacy Pharmacokinetics->Efficacy DAR->Efficacy

Caption: Logical relationship between the core properties of the PEG5 spacer and its advantages in bioconjugation.

Conclusion

The PEG5 spacer is a versatile and powerful tool in the field of bioconjugation. Its discrete length and favorable physicochemical properties provide a rational approach to overcoming common challenges in the development of complex biotherapeutics. By enhancing solubility, improving stability, and modulating pharmacokinetic profiles, the PEG5 spacer contributes significantly to the optimization of drug candidates. The experimental protocols and quantitative insights provided in this guide serve as a valuable resource for researchers and drug developers seeking to harness the full potential of PEGylation in their bioconjugation strategies. Careful consideration of the linker chemistry and conjugation conditions is paramount for the successful development of safe and effective next-generation therapies.

References

The Ascendancy of Pentafluorophenyl Esters in Amine-Reactive Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and synthetic chemistry, the precise and efficient formation of stable amide bonds is a cornerstone of innovation. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary and secondary amines. However, the emergence of pentafluorophenyl (PFP) esters has marked a significant advancement, offering superior performance in terms of stability, reactivity, and overall reaction efficiency. This technical guide provides an in-depth exploration of the core principles of PFP ester chemistry, offering a comparative analysis with other active esters, detailed experimental protocols, and a look into its applications in drug development and research.

The Chemical Advantage: Why PFP Esters Excel

PFP esters are active esters derived from pentafluorophenol (B44920). Their enhanced performance is attributed to the electron-withdrawing nature of the pentafluorophenyl group. This chemical property makes the carbonyl carbon more electrophilic and the pentafluorophenolate a superior leaving group, leading to distinct advantages over traditional NHS esters.[1]

Mechanism of Action

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[1]

Caption: General reaction of a PFP ester with a primary amine.

Key Advantages Over NHS Esters

The superiority of PFP esters in many applications stems from two primary characteristics:

  • Greater Resistance to Hydrolysis: NHS esters are notoriously susceptible to hydrolysis in aqueous environments, a competing reaction that deactivates the ester and reduces conjugation efficiency.[1] PFP esters, in contrast, exhibit a significantly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions, which is particularly critical when working with valuable biomolecules.[1][2]

  • Faster Reaction Kinetics: The electron-withdrawing fluorine atoms on the phenyl ring make the PFP ester more reactive towards aminolysis (the desired reaction with amines). This allows for faster reaction times and often requires a lower excess of the labeling reagent compared to NHS esters.

Quantitative Performance Comparison

The enhanced stability and reactivity of PFP esters translate to quantifiable improvements in conjugation efficiency and yield. The following tables summarize comparative data between PFP and NHS esters.

ParameterPFP EsterNHS EsterReference
Relative Hydrolytic Stability HigherLower
Relative Reactivity (Aminolysis) HigherLower
Optimal Reaction pH 7.2 - 9.07.0 - 8.5
Study ComparisonPFP Ester PerformanceNHS Ester PerformanceReference
Pseudo-first-order rate constant for aminolysis 2.46 x 10⁻¹ s⁻¹3.49 x 10⁻³ s⁻¹
Relative Coupling Speed vs. Nitrophenyl Ester ~111 times faster-
Stability in Aqueous Acetonitrile (Half-life) Significantly longerShorter

Applications in Research and Drug Development

The favorable characteristics of PFP esters have led to their widespread adoption in various fields, particularly in the development of sophisticated biomolecular constructs.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, PFP esters are instrumental in the synthesis of ADCs. They facilitate the attachment of potent cytotoxic drugs to monoclonal antibodies, which then selectively target cancer cells. The efficiency and reliability of PFP ester chemistry are crucial for producing homogeneous and effective ADCs. Recent studies have shown that using PFP esters can lead to preferential labeling on the light chain of antibodies, resulting in conjugates with reduced aggregation and improved brightness for antibody-fluorophore conjugates.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_application Therapeutic Application Antibody Monoclonal Antibody (with accessible amines) Conjugation Amine-Reactive Conjugation (pH 7.2-8.5) Antibody->Conjugation PFP_Drug PFP Ester-activated Cytotoxic Drug PFP_Drug->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Targeting Binding to Tumor Antigen ADC->Targeting Internalization Internalization into Cancer Cell Targeting->Internalization Payload_Release Release of Cytotoxic Drug Internalization->Payload_Release Apoptosis Cancer Cell Apoptosis Payload_Release->Apoptosis

Caption: Workflow for ADC synthesis and mechanism of action.

PEGylation

PFP esters are commonly used for the PEGylation of proteins and nanoparticles. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, can improve their solubility, stability, and pharmacokinetic profiles. The hydrolytic stability of PFP esters is a significant benefit in aqueous PEGylation reactions.

Surface Functionalization and Nanoparticle Modification

The robust nature of PFP ester chemistry makes it ideal for modifying surfaces, such as those of biosensors and nanoparticles. This allows for the covalent attachment of proteins, peptides, or other biomolecules to create functionalized materials for a variety of applications, including diagnostics and targeted drug delivery.

Detailed Experimental Protocols

The following are generalized protocols for the use of PFP esters in amine-reactive chemistry. Optimization is often necessary for specific applications.

General Protocol for Protein Conjugation

Materials:

  • PFP ester-activated molecule

  • Protein or other amine-containing biomolecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or sodium bicarbonate buffer (50-100 mM, pH 7.2-8.5). Avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 0.5-5 mg/mL.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM. PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.

  • Initiate the Conjugation Reaction: Add the PFP ester solution to the biomolecule solution with gentle stirring. The molar ratio of PFP ester to the amine can range from 2:1 to 10:1, and should be optimized for the specific application.

  • Incubation: Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes.

  • Purification: Remove unreacted PFP ester and byproducts by dialysis or size-exclusion chromatography.

Protein_Conjugation_Workflow Start Start Prepare_Biomolecule Prepare Biomolecule in Reaction Buffer (pH 7.2-8.5) Start->Prepare_Biomolecule Prepare_PFP_Ester Dissolve PFP Ester in Anhydrous DMSO/DMF Start->Prepare_PFP_Ester Mix Add PFP Ester to Biomolecule Solution Prepare_Biomolecule->Mix Prepare_PFP_Ester->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional, with Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Dialysis or SEC) Quench->Purify End End Purify->End

Caption: Experimental workflow for protein conjugation using PFP esters.

Protocol for Two-Step Heterobifunctional Crosslinking

This protocol is for crosslinkers containing both a PFP ester and another reactive group, such as a maleimide (B117702) for reaction with sulfhydryls.

Materials:

  • Heterobifunctional crosslinker (e.g., Mal-(PEG)n-PFP Ester)

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Conjugation Buffer: pH 7.2-7.5 (e.g., PBS)

  • Desalting column

Procedure:

  • React with Amine: Dissolve Protein-NH2 in the conjugation buffer. Add a 10- to 50-fold molar excess of the PFP ester-containing crosslinker.

  • Incubate: Incubate for 30 minutes at room temperature or 2 hours at 4°C.

  • Remove Excess Crosslinker: Purify the maleimide-activated protein using a desalting column.

  • React with Sulfhydryl: Combine the purified, activated Protein-NH2 with the Protein-SH.

  • Incubate: Incubate for 30 minutes at room temperature or 2 hours at 4°C.

  • Purification: Purify the final conjugate to remove any unreacted components.

Conclusion

Pentafluorophenyl esters represent a significant advancement in amine-reactive chemistry, offering researchers and drug developers a more stable, reactive, and efficient tool for bioconjugation. Their superior resistance to hydrolysis and rapid reaction kinetics lead to higher yields and more reproducible results, making them the preferred choice for a wide range of applications, from the synthesis of antibody-drug conjugates to the functionalization of nanoparticles. As the demand for precisely engineered biomolecules continues to grow, the role of PFP esters in enabling these innovations is set to expand.

References

An In-depth Technical Guide to Azide Functionality for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Azide (B81097) in Molecular Assembly

Click chemistry refers to a class of chemical reactions that are rapid, efficient, high-yielding, and selective, often proceeding under mild, biocompatible conditions.[1][] First described by K. Barry Sharpless in 2001, the concept aims to emulate nature's efficiency in constructing complex molecules by joining smaller, modular units.[3][4] At the heart of the most prominent click reaction—the azide-alkyne cycloaddition—lies the azide functional group (N₃).

The azide group serves as an ideal bioorthogonal handle for several key reasons:

  • Small Size : Its minimal steric footprint minimizes perturbation to the structure and function of biomolecules into which it is incorporated.[5]

  • Stability : Azides are metabolically stable within biological systems and do not react with naturally occurring functional groups.

  • Specific Reactivity : They undergo highly specific and efficient cycloaddition reactions exclusively with alkyne partners, ensuring precise chemical ligation.

This guide provides a comprehensive technical overview of the azide functional group's role in the two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles and Reaction Mechanisms

The foundational reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable 1,2,3-triazole ring. However, this thermal reaction requires high temperatures and often produces a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility. The development of catalyzed and strain-promoted variants has overcome these limitations, establishing click chemistry as an indispensable tool.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, demonstrating a rate acceleration of up to 10⁷ compared to the uncatalyzed version. It regioselectively yields the 1,4-disubstituted triazole product under mild, often aqueous conditions. The reaction's mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide. The copper(I) catalyst is typically generated by reducing a copper(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate.

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide R₁-C≡C-Cu(I) (Copper Acetylide) CuI->Cu_Acetylide Alkyne R₁-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Coordination Metallocycle Six-membered Copper Metallocycle Cu_Acetylide->Metallocycle Azide R₂-N₃ (Azide) Azide->Metallocycle Coordination & Cyclization Cu_Triazolide Copper Triazolide Intermediate Metallocycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-disubstituted Triazole Cu_Triazolide->Product Release Protonation H⁺ Source (e.g., from Alkyne) Protonation->Cu_Triazolide

Figure 1: Catalytic cycle of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity associated with the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is truly bioorthogonal as it requires no metal catalyst. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), where the ring strain significantly lowers the activation energy of the cycloaddition with an azide. This allows the reaction to proceed rapidly at physiological temperatures.

SPAAC_Mechanism Reactants R₁-N₃ (Azide) + Strained Alkyne (e.g., DBCO) TS [3+2] Cycloaddition Transition State Reactants->TS Ring Strain Lowers ΔG‡ Product Stable Triazole Product (Fused Ring System) TS->Product Spontaneous Reaction end start

Figure 2: Mechanism of the SPAAC reaction.

Quantitative Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is highly dependent on the specific application. CuAAC is often faster, but the potential for copper toxicity limits its use in live cells, whereas SPAAC is exceptionally biocompatible but may require more complex and bulky reagents.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Rate High (Rate constants 10 to 10⁴ M⁻¹s⁻¹)Moderate to High (Depends on cyclooctyne)
Reaction Time Typically 1 - 4 hoursTypically 1 - 12 hours
Typical Yield > 90%> 85%
Biocompatibility Limited due to copper catalyst cytotoxicityHigh; catalyst-free and well-suited for live systems
Bioorthogonality High; azides and terminal alkynes are bioorthogonalHigh; azides and cyclooctynes are bioorthogonal
Reagents Requires Cu(I) source, reducing agent, and optional ligandRequires pre-functionalization with bulky, strained cyclooctynes
Primary Use Case In vitro conjugation, material science, synthesisLive-cell imaging, in vivo studies, surface labeling

Table 1: A head-to-head comparison of key performance metrics for CuAAC and SPAAC.

The reactivity of the azide itself is also a critical parameter, influenced by both electronic and steric factors.

Azide Substrate ClassReactivity TrendTypical CuAAC YieldNotes
Primary Alkyl Azides High> 90%Generally reliable and high-yielding under standard conditions.
Benzyl Azides High> 95%Often used as a benchmark for high reactivity.
Aryl Azides Variable70-95%Reactivity is influenced by substituents; electron-withdrawing groups increase the rate.
Sulfonyl Azides Generally Lower50-90%Can be less reactive and may require longer reaction times or heating.

Table 2: Comparison of typical CuAAC reaction yields with different azide substrates. Yields are representative and can vary based on specific substrates and conditions.

Applications in Research and Drug Development

The precision and reliability of azide-alkyne click chemistry have revolutionized several areas of scientific research.

  • Drug Discovery : Click chemistry is widely used to generate large libraries of diverse compounds for high-throughput screening. It is also a key tool in fragment-based drug design (FBDD), where small molecular fragments are linked together to create potent lead compounds.

  • Bioconjugation : This is one of the most significant applications, enabling the precise, site-specific attachment of molecules—such as fluorescent dyes, biotin, or drugs—to biomolecules like proteins, peptides, and nucleic acids. This has been instrumental in developing targeted therapeutics and advanced diagnostic agents.

  • Drug Delivery : Click chemistry facilitates the design and synthesis of advanced drug delivery systems, including the functionalization of nanoparticles, liposomes, and hydrogels to improve targeting and controlled release of therapeutic agents.

Workflow_FBDD Fragment-Based Drug Discovery Workflow Screen 1. Fragment Screening (e.g., NMR, SPR) Hit1 Fragment A Hit (with Alkyne) Screen->Hit1 Hit2 Fragment B Hit (with Azide) Screen->Hit2 Link 2. Click Chemistry Ligation (CuAAC) Hit1->Link Hit2->Link Linked 3. Linked High-Affinity Compound Link->Linked Forms Triazole Linker Optimize 4. Lead Optimization Linked->Optimize Candidate Drug Candidate Optimize->Candidate Workflow_CuAAC CuAAC Experimental Workflow A1 1. Combine in Buffer: - Alkyne-Biomolecule - Azide-Reporter A2 2. Add Ligand (e.g., THPTA) A1->A2 A3 3. Add CuSO₄ A2->A3 A4 4. Add Sodium Ascorbate (Freshly Prepared) A3->A4 Initiates Reaction A5 5. Incubate (Room Temp, 1-2h) A4->A5 A6 6. Purify Product (e.g., Chromatography) A5->A6

References

The Strategic Application of Azido-PEG5-PFP Ester in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence. This guide provides a comprehensive overview of a specific and versatile bifunctional linker, Azido-PEG5-PFP ester, for the synthesis of potent PROTACs.

Core Components and Their Strategic Advantages

This compound is a heterobifunctional linker designed for a two-step sequential conjugation strategy in PROTAC synthesis. It comprises three key components, each contributing unique and advantageous properties to the final PROTAC molecule.

  • Pentafluorophenyl (PFP) Ester: This activated ester is highly reactive towards primary and secondary amines, forming stable amide bonds. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, where they are less prone to hydrolysis.[1][2][3] This increased stability leads to more efficient and reproducible conjugation reactions, particularly when working with valuable or limited quantities of biomolecules.[2] The electron-withdrawing nature of the pentafluorophenyl group renders the carbonyl carbon highly electrophilic, facilitating rapid reaction kinetics with amines.[2]

  • Polyethylene Glycol (PEG) Linker (5 units): The PEG component, consisting of five repeating ethylene (B1197577) glycol units, imparts several desirable characteristics to the PROTAC molecule. PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of often large and hydrophobic PROTACs.[4][5][6][7] This enhanced solubility is crucial for both in vitro handling and in vivo bioavailability. The flexibility of the PEG chain is also critical for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][8] Furthermore, the PEG linker can influence the cell permeability of the PROTAC; while excessive PEGylation can hinder passive diffusion, a moderate length can shield the polar surface area of the molecule, creating a more compact structure that can more readily traverse the cell membrane.[4]

  • Azide (B81097) Group: The terminal azide group is a versatile functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10][11] This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it an ideal strategy for the final ligation step in PROTAC synthesis.[9] The azide group can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne-containing molecules, offering a copper-free alternative.[9]

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair to achieve maximal degradation efficiency. Below is a summary of representative data from studies on Bruton's tyrosine kinase (BTK)-targeting PROTACs, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
MT-802BTKCereblon (CRBN)PEG~12>99[5]
PTD10BTKCereblon (CRBN)PEG<10>90[4]
PROTAC 1BTKCereblon (CRBN)PEG (n=3)40>90[1]
PROTAC 2BTKCereblon (CRBN)PEG (n=4)20>90[1]
PROTAC 3BTKCereblon (CRBN)PEG (n=5)10>90[1]

Note: The data above is compiled from multiple sources and serves as a representative illustration of the effect of PEG linker length on PROTAC efficacy. Absolute values can vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of a PROTAC using this compound in a sequential, solution-phase approach.

Protocol 1: Amide Bond Formation with the PFP Ester

This protocol describes the reaction of the PFP ester moiety of this compound with an amine-containing molecule (either the warhead or the E3 ligase ligand).

Reagents and Materials:

  • This compound

  • Amine-containing molecule (e.g., warhead-NH2 or E3 ligase ligand-NH2)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring and product characterization

Procedure:

  • Dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution.

  • In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Add the this compound solution dropwise to the solution of the amine-containing molecule with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product (Azido-PEG5-warhead or Azido-PEG5-E3 ligase ligand) by reverse-phase HPLC.

  • Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to ligate the azide-functionalized intermediate from Protocol 1 with an alkyne-containing molecule (the other component of the PROTAC).

Reagents and Materials:

  • Azido-PEG5-intermediate (from Protocol 1)

  • Alkyne-containing molecule (e.g., alkyne-warhead or alkyne-E3 ligase ligand)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH) and water (or DMF) as the solvent system

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring and product characterization

Procedure:

  • Dissolve the Azido-PEG5-intermediate (1.0 eq) and the alkyne-containing molecule (1.0 eq) in a mixture of t-BuOH and water (e.g., 1:1 v/v) or DMF.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another separate vial, prepare an aqueous solution of CuSO4·5H2O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically complete within this timeframe, but can be monitored by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the final product by LC-MS, NMR, and other relevant analytical techniques.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for PROTAC Synthesis```dot

G cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Click Chemistry (CuAAC) cluster_purification Purification & Analysis A Warhead-NH2 (or E3 Ligand-NH2) C Azido-PEG5-Warhead (or Azido-PEG5-E3 Ligand) A->C DIPEA, DMF B This compound B->C E Final PROTAC C->E CuSO4, NaAsc t-BuOH/H2O D Alkyne-E3 Ligand (or Alkyne-Warhead) D->E F RP-HPLC E->F G LC-MS, NMR F->G

Caption: BTK signaling pathway and its targeted degradation by a PROTAC.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG5-PFP Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the bioconjugation of molecules using Azido-PEG5-PFP ester. This heterobifunctional crosslinker allows for the covalent attachment of a PEGylated azide (B81097) moiety to primary amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides. The terminal azide group can then be used for subsequent conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).

Introduction

This compound is a versatile reagent used in bioconjugation and drug development. The pentafluorophenyl (PFP) ester provides a highly reactive group for efficient and specific reaction with primary amines to form stable amide bonds.[1][2][3] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis, leading to more efficient conjugation reactions in aqueous buffers.[1][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal azide group enables a highly specific and efficient secondary conjugation step through "click chemistry". This two-step approach allows for the precise and modular construction of complex bioconjugates.

Principle of the Reaction

The bioconjugation process using this compound involves two main steps:

  • Amine Acylation: The PFP ester reacts with a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue on a protein) to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).

  • Azide-Alkyne Cycloaddition (Click Chemistry): The newly introduced azide group can then be reacted with a terminal alkyne-functionalized molecule. This can be achieved through two primary methods:

    • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by a copper(I) source to form a stable 1,4-disubstituted 1,2,3-triazole.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a copper catalyst, which can be beneficial when working with sensitive biological systems.

Materials and Reagents

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine (B1666218).

  • Anhydrous organic solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the this compound.

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine to stop the reaction.

  • Purification system: Desalting column (e.g., Sephadex G-25), dialysis, or HPLC for removal of excess reagents.

  • For Click Chemistry (CuAAC):

    • Alkyne-containing molecule

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., THPTA, TBTA)

  • For Click Chemistry (SPAAC):

    • Strained alkyne-containing molecule (e.g., DBCO, BCN)

Experimental Protocols

Protocol for Amine Acylation with this compound

This protocol describes the first step of conjugating the this compound to a protein.

Important Considerations Before Starting:

  • The this compound is moisture-sensitive. Store it at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare the this compound solution immediately before use as it hydrolyzes in aqueous solutions. Do not prepare stock solutions for storage.

  • The protein or molecule to be conjugated should be in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

Procedure:

  • Prepare the Protein Solution: Dissolve the amine-containing protein in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM).

  • Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or HPLC.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

  • Reaction Mixture: In an Eppendorf tube, combine the following in order:

    • Azide-functionalized protein (from step 3.1) in buffer.

    • Alkyne-containing molecule (a 5 to 10-fold molar excess over the protein is a good starting point).

    • Premixed solution of CuSO₄ and a copper ligand if used.

    • Sodium ascorbate.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Purify the resulting bioconjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography methods.

Data Presentation

ParameterConditionMolar Ratio (Ester:Amine)Incubation TimeIncubation TemperatureApproximate Yield
Amine Acylation Protein in PBS, pH 7.410:12 hoursRoom TemperatureVaries
Protein in PBS, pH 8.020:11 hourRoom TemperatureVaries
Sensitive Protein, pH 7.25:112 hours4°CVaries
CuAAC Azide-Protein in PBS10:1 (Alkyne:Azide)1 hourRoom Temperature>90% (typical)

Note: Yields are highly dependent on the specific protein and reaction conditions and should be optimized empirically.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Azide-Alkyne Cycloaddition (CuAAC) protein Amine-containing Protein mix Mix & Incubate (RT or 4°C) protein->mix reagent This compound (in DMSO/DMF) reagent->mix buffer Reaction Buffer (pH 7.2-8.5) buffer->mix purification1 Purification (Desalting/Dialysis) mix->purification1 Quench (optional) azide_protein Azide-functionalized Protein purification1->azide_protein azide_protein2 Azide-functionalized Protein alkyne Alkyne-containing Molecule mix2 Mix & Incubate (RT) alkyne->mix2 catalyst CuSO4 + Na Ascorbate catalyst->mix2 azide_protein2->mix2 purification2 Purification mix2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate pfp_ester_reaction cluster_reaction Amide Bond Formation pfp_ester R-PEG-PFP Ester product Protein-NH-CO-PEG-R (Amide Bond) pfp_ester->product intermediate pfp_ester->intermediate amine Protein-NH2 amine->product amine->intermediate pfp_leaving_group Pentafluorophenol (Leaving Group) intermediate->product + intermediate->pfp_leaving_group + cuaac_reaction cluster_cycloaddition Click Chemistry azide Protein-PEG-N3 product Protein-PEG-Triazole-Molecule azide->product alkyne Molecule-C≡CH alkyne->product catalyst Cu(I) catalyst->product catalyst

References

Application Notes and Protocols for Azido-PEG5-PFP Ester in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Azido-PEG5-PFP ester in two-step bioconjugation strategies. This versatile bifunctional linker enables the site-specific labeling of biomolecules through a stable amide bond formation followed by a highly efficient click chemistry reaction. The protocols cover both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering flexibility for various research and drug development applications.

Introduction to this compound

This compound is a heterobifunctional crosslinker composed of three key components:

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. PFP esters exhibit greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to higher reaction efficiencies in aqueous buffers.[1]

  • Azide (B81097) Group (-N₃): A bioorthogonal functional group that specifically reacts with alkyne-containing molecules via click chemistry.[2] This allows for the subsequent attachment of a wide range of functionalities, including reporter molecules, drugs, or other biomolecules.

  • Polyethylene Glycol (PEG) Spacer (PEG5): A five-unit PEG linker that enhances the solubility and biocompatibility of the resulting conjugate.[2] The PEG spacer also provides flexibility and reduces steric hindrance, which can improve the accessibility of the conjugated molecules.[2]

This dual functionality allows for a controlled, two-step conjugation process, minimizing the formation of unwanted byproducts and ensuring the precise assembly of well-defined bioconjugates.[3]

Reaction Principles

The use of this compound in bioconjugation involves a sequential two-step process:

Step 1: Amine Conjugation via PFP Ester

The PFP ester end of the molecule reacts with free amine groups (-NH₂) on a biomolecule (e.g., lysine (B10760008) residues in a protein) to form a stable amide bond. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.

Step 2: Click Chemistry with the Azide Group

Once the Azido-PEG5 linker is attached to the first biomolecule, the terminal azide group is available for a click chemistry reaction with a second molecule containing an alkyne group. Two primary methods are employed:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to protect the biomolecule from copper-induced damage and enhance the reaction rate.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living cells or other environments where copper toxicity is a concern.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the two-step bioconjugation process using this compound. Note that optimal conditions may vary depending on the specific biomolecules and reagents used.

Table 1: PFP Ester Conjugation Reaction Parameters

ParameterValueReference
Biomolecule Concentration 0.5 - 5 mg/mL
PFP Ester:Amine Molar Ratio 2:1 to 10:1
Reaction Buffer 50–100 mM PBS, borate, or HEPES
Reaction pH 7.2 - 8.5
Reaction Temperature Room Temperature (20-25°C) or 4°C
Reaction Time 1 - 4 hours at RT, or overnight at 4°C
Organic Co-solvent (optional) 5 - 10% DMSO or DMF

Table 2: CuAAC Reaction Parameters

ParameterValueReference
Azide-PEGylated Biomolecule 1 equivalent
Alkyne-containing Molecule 1.5 - 5 equivalents
CuSO₄ Concentration 1 mM
THPTA (or other ligand) Concentration 2 mM
Sodium Ascorbate (B8700270) Concentration 1 mM
Reaction Temperature Room Temperature
Reaction Time 1 - 4 hours

Table 3: SPAAC Reaction Parameters

ParameterValueReference
Azide-PEGylated Biomolecule 1 equivalent
DBCO/BCN-containing Molecule 5 - 20 fold molar excess
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.4
Reaction Temperature Room Temperature or 37°C
Reaction Time 1 - 4 hours
Organic Co-solvent (optional) <10% DMSO or DMF

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation using this compound.

Protocol 1: Conjugation of this compound to an Amine-Containing Protein

This protocol describes the first step of attaching the linker to a protein.

Materials:

  • Protein of interest with accessible amine groups

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Incubation: Add a 5-10 fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if the linker or protein has a chromophore.

Protocol 2A: CuAAC Reaction with the Azide-PEGylated Protein

This protocol describes the second step of conjugating an alkyne-containing molecule to the azide-functionalized protein.

Materials:

  • Azide-PEGylated protein from Protocol 1

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the Azide-PEGylated protein and a 1.5 to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.

  • Add Catalyst and Ligand: Add the THPTA stock solution to the reaction mixture, followed by the CuSO₄ stock solution. Gently mix.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction. Gently mix.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently labeled molecules.

  • Purification: Purify the final bioconjugate to remove the catalyst, excess reagents, and byproducts using an appropriate method such as desalting, dialysis, or affinity chromatography.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm successful ligation.

Protocol 2B: SPAAC Reaction with the Azide-PEGylated Protein

This protocol outlines the copper-free click chemistry approach.

Materials:

  • Azide-PEGylated protein from Protocol 1

  • DBCO or BCN-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the Azide-PEGylated protein and a 5 to 20-fold molar excess of the DBCO or BCN-containing molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Purification: Purify the final bioconjugate using a suitable method like desalting, dialysis, or chromatography to remove unreacted reagents.

  • Characterization: Confirm the formation of the desired bioconjugate using analytical techniques such as SDS-PAGE and mass spectrometry.

Visualizations

Chemical Structure and Reaction

This compound Structure and Reaction Azido_PEG5_PFP Azide_Biomolecule Biomolecule-NH-CO-PEG5-N3 Azido_PEG5_PFP->Azide_Biomolecule Step 1: Amine Conjugation Biomolecule1 Biomolecule-NH2 Final_Conjugate Biomolecule-NH-CO-PEG5-Triazole-R Azide_Biomolecule->Final_Conjugate Step 2: Click Chemistry Alkyne_Molecule R-Alkyne

Caption: Structure of this compound and its two-step reaction scheme.

Experimental Workflow

G cluster_step1 Step 1: PFP Ester Conjugation cluster_step2 Step 2: Click Chemistry cluster_cuaac Option A: CuAAC cluster_spaac Option B: SPAAC prep_protein Prepare Amine-Containing Biomolecule Solution react1 Incubate Reaction Mixture (1-2h RT or overnight 4°C) prep_protein->react1 prep_linker Prepare Azido-PEG5-PFP Ester Stock Solution prep_linker->react1 purify1 Purify Azide-PEGylated Biomolecule (Desalting/Dialysis) react1->purify1 char1 Characterize Intermediate (SDS-PAGE, MS) purify1->char1 prep_cuaac Prepare Reaction Mixture with Alkyne, CuSO4, THPTA char1->prep_cuaac To CuAAC prep_spaac Prepare Reaction Mixture with DBCO/BCN-Alkyne char1->prep_spaac To SPAAC init_cuaac Initiate with Sodium Ascorbate prep_cuaac->init_cuaac react_cuaac Incubate (1-4h RT) init_cuaac->react_cuaac purify_cuaac Purify Final Conjugate react_cuaac->purify_cuaac char_cuaac Characterize Final Product purify_cuaac->char_cuaac react_spaac Incubate (1-4h RT or 37°C) prep_spaac->react_spaac purify_spaac Purify Final Conjugate react_spaac->purify_spaac char_spaac Characterize Final Product purify_spaac->char_spaac

Caption: Experimental workflow for two-step bioconjugation using this compound.

References

Application Notes and Protocols: Amine Modification using Azido-PEG5-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Azido-PEG5-PFP ester is a heterobifunctional crosslinker that facilitates the covalent conjugation of molecules containing primary or secondary amines.[1][2] This reagent is particularly valuable in bioconjugation, drug delivery, and nanotechnology.[3] It comprises three key components: a pentafluorophenyl (PFP) ester, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[3][4]

The PFP ester reacts efficiently with amine groups to form stable amide bonds. A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater resistance to hydrolysis in aqueous solutions, leading to more efficient and reliable conjugation reactions.

The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, increases flexibility, and reduces steric hindrance. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of drugs. Benefits of PEGylation include a prolonged circulation half-life, increased stability, enhanced solubility, and reduced immunogenicity.

The terminal azide group allows for subsequent modification via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. This bioorthogonal reaction is highly specific and efficient, making it a powerful tool for attaching a wide range of molecules, such as fluorophores, cytotoxic drugs, or targeting ligands.

Key Features of this compound

  • Dual Functionality : Features a highly reactive PFP ester for amine coupling and a terminal azide for click chemistry.

  • Enhanced Stability : The PFP ester is less susceptible to hydrolysis compared to NHS esters, resulting in higher reaction efficiency.

  • Improved Solubility : The hydrophilic PEG5 spacer increases the solubility of the reagent and the resulting conjugate in aqueous buffers.

  • Reduced Steric Hindrance : The flexible PEG linker provides spatial separation between the conjugated molecules.

  • Versatility : Applicable in a wide range of fields including antibody-drug conjugate (ADC) development, proteomics, drug delivery, and surface modification.

Applications

  • Antibody-Drug Conjugates (ADCs) : Used to link cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.

  • Protein and Peptide Modification : For labeling proteins and peptides with probes, dyes, or other functional molecules.

  • Drug Delivery and Development : PEGylation of therapeutic molecules can improve their pharmacological properties.

  • Surface Modification : Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Proteomics : Used in the generation of protein-based tools for studying biological systems.

Reaction Schematics

The overall process involves a two-step reaction. First, the PFP ester of the this compound reacts with a primary amine on a biomolecule (e.g., a protein) to form a stable amide bond. Second, the azide-modified biomolecule is reacted with an alkyne-containing molecule via copper-catalyzed click chemistry.

cluster_0 Step 1: Amine Modification cluster_1 Step 2: Click Chemistry Biomolecule Biomolecule-NH₂ Modified_Biomolecule Biomolecule-NH-CO-PEG5-N₃ Biomolecule->Modified_Biomolecule + Reagent (pH 7.2-8.5) Reagent Azido-PEG5-PFP Modified_Biomolecule_2 Biomolecule-NH-CO-PEG5-N₃ Alkyne Alkyne-Molecule Final_Conjugate Final Conjugate Modified_Biomolecule_2->Final_Conjugate + Alkyne Cu(I) catalyst

Caption: Two-step bioconjugation workflow using this compound.

Experimental Protocols

This section provides detailed protocols for the modification of an amine-containing biomolecule (e.g., a protein) with this compound, followed by a copper-catalyzed azide-alkyne click chemistry reaction.

Part 1: Amine Modification with this compound

This protocol describes the conjugation of the PFP ester to primary amines on a target biomolecule.

Materials and Reagents:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Reaction Buffer: Amine-free buffer such as 0.1 M phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous organic solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Reagent (optional): Tris buffer or glycine.

  • Desalting columns or dialysis equipment for purification.

Protocol:

  • Prepare the Biomolecule Solution : Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 0.5–5 mg/mL. If the biomolecule is prone to aggregation, up to 10% DMSO or DMF can be included in the buffer.

  • Prepare the this compound Solution : This reagent is moisture-sensitive. Equilibrate the vial to room temperature before opening. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10–100 mM stock solution. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.

  • Initiate the Conjugation Reaction :

    • Slowly add the dissolved this compound to the biomolecule solution while gently stirring.

    • The molar ratio of PFP ester to the biomolecule should be optimized, but a starting point of a 2:1 to 10:1 molar excess of the PFP ester is recommended. For proteins, a 10- to 50-fold molar excess may be required depending on the protein concentration.

    • Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight.

  • Quench the Reaction (Optional) : To stop the reaction, a quenching reagent such as Tris buffer can be added to consume any unreacted PFP ester.

  • Purification : Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography. The purified azide-modified biomolecule is now ready for the click chemistry step.

Part 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the conjugation of the azide-modified biomolecule to an alkyne-containing molecule.

Materials and Reagents:

  • Azide-modified biomolecule (from Part 1)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20-100 mM in water).

  • Copper(I)-stabilizing ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). THPTA is recommended for aqueous reactions.

  • Reducing Agent: Freshly prepared Sodium Ascorbate (B8700270) solution (e.g., 100-300 mM in water).

  • Reaction Buffer (e.g., PBS).

Protocol:

  • Prepare Stock Solutions :

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Set up the Reaction : In a reaction tube, combine the following in order:

    • The azide-modified biomolecule in reaction buffer.

    • The alkyne-containing molecule. A 2 to 50-fold molar excess relative to the azide is a common starting point.

    • The THPTA ligand solution. A 5-fold molar excess relative to CuSO₄ is recommended.

    • The CuSO₄ solution.

  • Initiate the Click Reaction : Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Incubation : Protect the reaction from light and incubate at room temperature for 30-60 minutes. The reaction can also be left for longer if needed.

  • Purification : Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Quantitative Data Summary

The following tables summarize the recommended reaction conditions for the two-step conjugation process.

Table 1: Amine Modification Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for amine reactivity. Higher pH increases the rate of hydrolysis.
Temperature 4°C to 25°C20-25°C for faster reaction; 4°C for sensitive biomolecules.
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Can be optimized based on the reactivity of the biomolecule.
PFP Ester:Amine Molar Ratio 2:1 to 50:1Highly dependent on the biomolecule and its concentration. Empirical testing is required for optimization.
Solvent Aqueous buffer (e.g., PBS, HEPES) with minimal anhydrous DMSO/DMFThe PFP ester should be dissolved in an organic solvent before adding to the aqueous reaction mixture.

Table 2: CuAAC (Click Chemistry) Reaction Parameters

ParameterRecommended RangeNotes
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 30 - 60 minutesMost reactions are complete within this timeframe.
Reactant Molar Ratios
Alkyne : Azide2:1 to 50:1Excess alkyne can drive the reaction to completion.
Ligand (THPTA) : CuSO₄5:1The ligand stabilizes the Cu(I) catalyst and protects biomolecules.
Sodium Ascorbate25-40 equivalentsUsed in excess to ensure the reduction of Cu(II) to the active Cu(I) state.

Experimental Workflow and Logic Diagrams

cluster_prep Preparation cluster_react1 Step 1: Amine Modification cluster_react2 Step 2: Click Chemistry P1 Dissolve Biomolecule-NH₂ in Amine-Free Buffer (pH 7.2-8.5) R1 Combine Biomolecule and PFP Ester Solutions P1->R1 P2 Dissolve Azido-PEG5-PFP in anhydrous DMSO/DMF (Prepare Fresh) P2->R1 R2 Incubate: 1-4h at RT or Overnight at 4°C R1->R2 R3 Purify Azide-Modified Biomolecule (Dialysis/SEC) R2->R3 C1 Combine Azide-Biomolecule, Alkyne, Ligand, and CuSO₄ R3->C1 C2 Add Sodium Ascorbate to Initiate Reaction C1->C2 C3 Incubate: 30-60 min at RT C2->C3 C4 Purify Final Conjugate C3->C4

Caption: Detailed experimental workflow for bioconjugation.

cluster_features Features cluster_benefits Benefits cluster_apps Applications center Azido-PEG5-PFP Ester F1 PFP Ester (Amine Reactive) center->F1 F2 PEG5 Spacer center->F2 F3 Azide Group (Click Chemistry) center->F3 B1 High Reaction Efficiency F1->B1 Less Hydrolysis B2 Increased Solubility F2->B2 Hydrophilic B4 Reduced Immunogenicity F2->B4 Shielding B3 Bioorthogonal Ligation F3->B3 Specific A1 Antibody-Drug Conjugates B1->A1 A2 Drug Delivery B2->A2 A3 Biomolecule Labeling B3->A3

Caption: Logical relationships of this compound features and applications.

References

Application Notes and Protocols for Azido-PEG5-PFP Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG5-PFP ester as a heterobifunctional linker in the development of antibody-drug conjugates (ADCs). This linker facilitates a two-step conjugation strategy, enabling precise control over the attachment of cytotoxic payloads to monoclonal antibodies (mAbs).

Introduction

This compound is a chemical linker designed for bioconjugation, featuring two key reactive groups: an azide (B81097) (-N₃) and a pentafluorophenyl (PFP) ester.[1][] The PFP ester allows for efficient and stable amide bond formation with primary amines, such as the lysine (B10760008) residues on an antibody.[1][] PFP esters are known to be less susceptible to spontaneous hydrolysis compared to other activated esters like NHS esters, leading to more efficient reactions.[3] The azide group provides a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a payload that has been functionalized with an alkyne group. The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances the solubility and flexibility of the linker and the resulting ADC, which can improve pharmacokinetic properties and reduce aggregation.

This dual-reactivity makes this compound a valuable tool for constructing well-defined ADCs with a controlled drug-to-antibody ratio (DAR). The ability to perform the conjugation in a stepwise manner offers greater control over the final product compared to single-step conjugation methods.

Key Features of this compound

  • Dual-Functional: Possesses an amine-reactive PFP ester and an alkyne-reactive azide group.

  • Stable PFP Ester: Offers higher resistance to hydrolysis than NHS esters, improving conjugation efficiency.

  • Bioorthogonal Azide Group: Enables highly specific and efficient payload attachment via click chemistry.

  • Hydrophilic PEG Spacer: The PEG5 linker improves the solubility and pharmacokinetic profile of the ADC.

  • Enables Controlled Conjugation: The two-step process allows for purification of the antibody-linker intermediate before payload attachment, leading to a more homogeneous ADC product.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in developing an ADC using this compound.

Protocol 1: Antibody Modification with this compound

This protocol describes the initial step of conjugating the this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not store the linker solution as PFP esters are susceptible to hydrolysis over time.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the antibody solution. A typical starting point is a 5- to 10-fold molar excess of the linker over the antibody.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rotation. Alternatively, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM Tris-HCl.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Azide-Modified Antibody:

    • Remove the excess linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

    • Characterize the extent of modification (number of linkers per antibody) using techniques such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the fluorescence.

Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)

This protocol describes the attachment of an alkyne-functionalized cytotoxic payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-payload in DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water), and THPTA (e.g., 100 mM in water).

  • Click Reaction:

    • In a reaction vessel, add the azide-modified antibody to the Reaction Buffer.

    • Add the alkyne-payload solution to the antibody solution. A 2- to 5-fold molar excess of the payload over the available azide groups is a good starting point.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the antibody-payload solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations should be in the range of 1-2 mM CuSO₄, 1-2 mM THPTA, and 5-10 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification of the ADC:

    • Purify the resulting ADC from excess payload and reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of the ADC:

    • Determine the protein concentration of the final ADC.

    • Analyze the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry (LC-MS).

    • Assess the level of aggregation using SEC.

    • Evaluate the in vitro stability of the ADC by incubating it in serum and analyzing the release of the payload over time.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during ADC development with this compound. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Antibody Modification with this compound

ParameterValueMethod of Analysis
Initial Antibody Concentration5.0 mg/mLBCA Assay
Molar Ratio (Linker:Antibody)10:1-
Reaction Time2 hours-
Reaction TemperatureRoom Temp.-
Post-Purification Concentration4.5 mg/mLBCA Assay
Linkers per Antibody3.8MALDI-TOF MS
Conjugation Efficiency95%Calculated

Table 2: Payload Conjugation and ADC Characterization

ParameterValueMethod of Analysis
Molar Ratio (Payload:Azide)3:1-
Reaction Time3 hours-
Final ADC Concentration4.2 mg/mLBCA Assay
Average Drug-to-Antibody Ratio (DAR)3.5HIC-HPLC / LC-MS
Monomer Purity>98%SEC-HPLC
Aggregates<2%SEC-HPLC

Table 3: In Vitro Stability of the ADC

Time Point% Intact ADC (in Human Serum at 37°C)Method of Analysis
0 hours100%LC-MS
24 hours98%LC-MS
72 hours95%LC-MS
168 hours (7 days)92%LC-MS

Visualizations

The following diagrams illustrate the experimental workflows and the chemical principles involved in the use of this compound for ADC development.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Characterization mAb Monoclonal Antibody (mAb) azide_mAb Azide-Modified mAb mAb->azide_mAb PFP Ester Chemistry (Amine Reaction) linker This compound linker->azide_mAb adc Antibody-Drug Conjugate (ADC) azide_mAb->adc Click Chemistry (CuAAC or SPAAC) payload Alkyne-Payload payload->adc analysis DAR Analysis (HIC/LC-MS) Stability Assessment Purity (SEC) adc->analysis PFP_Ester_Reaction cluster_reactants Reactants cluster_product Product mAb_lys mAb-Lysine-NH2 amide_bond mAb-Lysine-NH-CO-PEG5-Azide mAb_lys->amide_bond Nucleophilic Attack pfp_ester Azido-PEG5-O-PFP pfp_ester->amide_bond Leaving Group (Pentafluorophenol) Click_Chemistry_Reaction cluster_reactants Reactants cluster_product Product azide_linker mAb-Linker-N3 triazole_linkage mAb-Linker-Triazole-Payload azide_linker->triazole_linkage [3+2] Cycloaddition alkyne_payload Alkyne-Payload alkyne_payload->triazole_linkage Cu(I) Catalyst

References

Application Notes and Protocols: Surface Functionalization of Nanoparticles with Azido-PEG5-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic platforms. Azido-PEG5-PFP ester is a heterobifunctional linker that offers a versatile and efficient method for modifying nanoparticle surfaces. This linker possesses two key functional groups: a pentafluorophenyl (PFP) ester that readily reacts with primary amines on the nanoparticle surface to form stable amide bonds, and a terminal azide (B81097) group that can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances the biocompatibility and colloidal stability of the nanoparticles by creating a hydrophilic shield, which can reduce non-specific protein adsorption and prolong circulation times in vivo. The PFP ester is advantageous over the more common N-hydroxysuccinimide (NHS) esters due to its higher resistance to hydrolysis in aqueous media, leading to more efficient and reproducible conjugation reactions.[1][2][3][4]

These application notes provide detailed protocols for the surface functionalization of amine-presenting nanoparticles with this compound and subsequent bioconjugation via click chemistry.

Key Applications

The functionalization of nanoparticles with this compound opens up a wide range of possibilities for biomedical applications, including:

  • Targeted Drug Delivery: The azide group serves as a versatile handle for the attachment of targeting ligands such as antibodies, peptides, or small molecules containing a corresponding alkyne group. This enables the specific delivery of therapeutic payloads to diseased cells or tissues.[5][6][7]

  • Advanced Bioimaging: Imaging agents, such as fluorescent dyes or contrast agents, can be conjugated to the azide-functionalized nanoparticles, allowing for sensitive and specific imaging of biological processes.

  • Diagnostic Platforms: The ability to attach biorecognition elements to the nanoparticle surface facilitates the development of novel biosensors and diagnostic tools.

Experimental Protocols

This section provides detailed protocols for the two main stages of nanoparticle functionalization: PEGylation with this compound and subsequent conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of the this compound linker to nanoparticles that present primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Centrifugation equipment suitable for nanoparticle separation

  • Purification system (e.g., dialysis, size exclusion chromatography, or magnetic separation for magnetic nanoparticles)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the nanoparticles are well-dispersed by sonication or vortexing.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mg/mL). The PFP ester is moisture-sensitive and hydrolyzes in aqueous solutions.[1][3][4]

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle dispersion while gently stirring. The molar ratio of the PFP ester to the estimated surface amine groups should be optimized, but a starting point of 10-50 fold molar excess is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching the Reaction:

    • (Optional) To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification of Azide-Functionalized Nanoparticles:

    • Separate the nanoparticles from unreacted linker and byproducts.

      • For non-magnetic nanoparticles, use centrifugation followed by removal of the supernatant. Resuspend the nanoparticle pellet in fresh Reaction Buffer. Repeat this washing step three times.

      • Alternatively, purify the nanoparticles using dialysis against the Reaction Buffer or size exclusion chromatography.

      • For magnetic nanoparticles, a strong magnet can be used to pellet the particles for washing.

  • Characterization and Storage:

    • Characterize the azide-functionalized nanoparticles to confirm successful conjugation.

    • Store the purified nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the "click" reaction between the azide-functionalized nanoparticles and an alkyne-containing molecule (e.g., a targeting ligand, fluorescent dye, or drug molecule).

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.0-7.5

  • Purification system (as in Protocol 1)

Procedure:

  • Reaction Setup:

    • In a reaction tube, disperse the azide-functionalized nanoparticles in the Reaction Buffer.

    • Add the alkyne-containing molecule. A 2-10 fold molar excess of the alkyne molecule relative to the estimated number of surface azide groups is recommended.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the copper-stabilizing ligand solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the nanoparticle/alkyne mixture.

    • Immediately add the catalyst premix to initiate the reaction. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

    • Allow the reaction to proceed for 1-12 hours at room temperature with gentle mixing. The reaction can be monitored by a suitable analytical technique (e.g., fluorescence if using a fluorescent alkyne).

  • Purification of Conjugated Nanoparticles:

    • Purify the functionalized nanoparticles to remove the copper catalyst, excess alkyne-molecule, and other reagents using an appropriate method as described in Protocol 1 (centrifugation, dialysis, size exclusion chromatography, or magnetic separation). Washing with a buffer containing a chelating agent like EDTA can help remove residual copper.

  • Characterization and Storage:

    • Characterize the final conjugated nanoparticles to confirm the successful attachment of the alkyne-containing molecule.

    • Store the purified nanoparticles under appropriate conditions to maintain their stability and activity.

Data Presentation

Successful surface functionalization can be monitored by a variety of analytical techniques. The following tables summarize typical quantitative data obtained before and after functionalization.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound

ParameterBefore FunctionalizationAfter Functionalization with this compound
Hydrodynamic Diameter (nm) Varies by nanoparticle typeIncrease of 10-30 nm
Polydispersity Index (PDI) < 0.2Generally remains < 0.25
Zeta Potential (mV) Varies (often positive for amine-NP)Shift towards neutral (e.g., from +30 mV to +5 mV)
Surface Azide Groups 0Quantifiable (e.g., via spectroscopic methods)[8][9][10][11]

Table 2: Characterization of Nanoparticles After CuAAC Reaction

ParameterBefore CuAACAfter CuAAC with Alkyne-Molecule
Hydrodynamic Diameter (nm) VariesFurther slight increase may be observed
Zeta Potential (mV) VariesMay change depending on the charge of the conjugated molecule
Spectroscopic Signature No signal from alkyne-moleculePresence of characteristic signal (e.g., fluorescence, UV-Vis)
Biological Activity None (or non-specific)Specific binding or activity conferred by the conjugated molecule

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_peg PEGylation Reaction cluster_purification1 Purification cluster_click Click Chemistry (CuAAC) cluster_purification2 Final Purification NP Amine-Functionalized Nanoparticles Buffer Dispersion in Reaction Buffer NP->Buffer Reaction Conjugation (RT, 2-4h) Buffer->Reaction PFP_ester This compound in DMF/DMSO PFP_ester->Reaction Purify1 Centrifugation/ Dialysis Reaction->Purify1 Azide_NP Azide-Functionalized Nanoparticles Purify1->Azide_NP Click_Reaction Click Reaction (RT, 1-12h) Azide_NP->Click_Reaction Alkyne Alkyne-Molecule Alkyne->Click_Reaction Catalyst CuSO4/Ligand + Na-Ascorbate Catalyst->Click_Reaction Purify2 Centrifugation/ Dialysis Click_Reaction->Purify2 Final_NP Functionalized Nanoparticles Purify2->Final_NP

logical_relationship cluster_components Key Components cluster_reactions Reaction Steps cluster_products Products NP Amine-NP (Surface -NH2) Linker This compound NP->Linker Amidation Amidation (PFP Ester + Amine) NP->Amidation Molecule Alkyne-Molecule (e.g., Drug, Dye) Linker->Molecule Linker->Amidation Click Click Chemistry (Azide + Alkyne) Molecule->Click Amidation->Click Intermediate Azide-PEG-NP Amidation->Intermediate Final Molecule-PEG-NP (Final Conjugate) Click->Final Intermediate->Click Intermediate->Final

References

Application Notes and Protocols for Targeted Drug Delivery Using Azido-PEG5-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-PFP ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of targeted drug delivery. Its unique structure, featuring a terminal azide (B81097) group and a pentafluorophenyl (PFP) ester, allows for a two-step, orthogonal conjugation strategy. This enables the precise and stable attachment of targeting moieties and therapeutic agents to various drug delivery platforms, such as nanoparticles and antibodies.

The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and can prolong circulation time in vivo[1][2]. The PFP ester offers a significant advantage over more common N-hydroxysuccinimide (NHS) esters due to its higher stability towards hydrolysis in aqueous media, leading to more efficient and reproducible conjugation reactions with primary and secondary amines[3][4][5]. The azide group provides a bioorthogonal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the highly specific and efficient attachment of a second molecule without cross-reactivity with biological functional groups.

These properties make this compound an ideal linker for the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs) and targeted nanoparticles, designed to deliver therapeutic payloads specifically to diseased cells, thereby enhancing efficacy and reducing off-target toxicity.

Chemical Properties and Specifications

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name Azido-PEG5-Pentafluorophenyl Ester
Molecular Formula C19H24F5N3O7
Molecular Weight 501.4 g/mol
CAS Number 1818294-48-2
Appearance White to off-white solid or oil
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Reactive Groups Azide (-N3), Pentafluorophenyl (PFP) Ester
Storage -20°C, desiccated

Applications in Targeted Drug Delivery

The dual-reactive nature of this compound allows for a modular and versatile approach to constructing targeted drug delivery systems.

Antibody-Drug Conjugates (ADCs)

In ADC development, the PFP ester can be used to react with lysine (B10760008) residues on the surface of a monoclonal antibody (mAb), attaching the Azido-PEG5- moiety. Subsequently, a cytotoxic drug modified with an alkyne group can be "clicked" onto the azide-functionalized antibody. This approach allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and well-defined ADCs.

Targeted Nanoparticle-Based Drug Delivery

This compound can be used to functionalize the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles). The PFP ester reacts with amine groups present on the nanoparticle surface. The resulting azide-functionalized nanoparticles can then be conjugated with targeting ligands (e.g., antibodies, peptides, small molecules) that have been modified with an alkyne group. The therapeutic drug can be either encapsulated within the nanoparticle or co-conjugated to its surface.

Experimental Protocols

The following protocols provide a general framework for using this compound in the development of targeted drug delivery systems. Optimization of reaction conditions (e.g., molar ratios, reaction times, temperature) is recommended for specific applications.

Protocol 1: Functionalization of a Targeting Antibody with this compound

This protocol describes the conjugation of this compound to the lysine residues of a monoclonal antibody.

Materials:

  • Targeting antibody (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to react with any unreacted PFP ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.

  • Characterization:

    • Determine the concentration of the azide-functionalized antibody using a protein concentration assay (e.g., BCA or UV-Vis at 280 nm).

    • Characterize the degree of labeling (number of azide groups per antibody) using techniques such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently-labeled alkyne and measuring the fluorescence.

Protocol 2: Drug Conjugation to Azide-Functionalized Antibody via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-modified drug to the azide-functionalized antibody from Protocol 1.

Materials:

  • Azide-functionalized antibody (from Protocol 4.1)

  • Alkyne-modified drug

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Click Reaction:

    • In a reaction tube, add the azide-functionalized antibody (e.g., at 1 mg/mL in PBS).

    • Add the alkyne-modified drug to the desired molar excess (e.g., 5-10 fold excess over the antibody).

    • Add THPTA to the reaction mixture to a final concentration of approximately 1 mM.

    • Add CuSO4 to a final concentration of approximately 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using a desalting column or dialysis to remove excess drug, copper, and other reagents.

  • Characterization:

    • Determine the final ADC concentration.

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry.

    • Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).

Data Presentation

The following tables provide an illustrative summary of the type of quantitative data that should be generated during the development of a targeted drug delivery system using this compound. Note: The values presented are for illustrative purposes only and will vary depending on the specific antibody, drug, and experimental conditions.

Table 1: Characterization of Antibody-Azide Conjugate

ParameterResultMethod
Antibody Concentration5.2 mg/mLBCA Assay
Degree of Labeling (Azides/Ab)3.8MALDI-TOF MS
Purity (Monomer Content)>98%SEC-HPLC
Aggregation<2%SEC-HPLC

Table 2: Characterization of the Final Antibody-Drug Conjugate (ADC)

ParameterResultMethod
ADC Concentration4.9 mg/mLUV-Vis (280 nm)
Drug-to-Antibody Ratio (DAR)3.5HIC-HPLC
Purity (Monomer Content)>97%SEC-HPLC
Aggregation<3%SEC-HPLC
Endotoxin Level<0.1 EU/mgLAL Assay

Table 3: In Vitro Stability of the ADC

ConditionTime Point% Intact ADCMethod
Human Plasma, 37°C24 h98%SEC-HPLC
72 h95%SEC-HPLC
168 h91%SEC-HPLC
PBS, pH 7.4, 37°C24 h99%SEC-HPLC
72 h98%SEC-HPLC
168 h97%SEC-HPLC

Table 4: In Vitro Cytotoxicity against Target-Positive and Target-Negative Cancer Cell Lines

Cell LineTarget ExpressionIC50 (nM)
ADC
Cell Line AHigh1.5
Cell Line BLow>1000
Free Drug
Cell Line AHigh0.5
Cell Line BLow0.6

Table 5: In Vivo Efficacy in a Xenograft Mouse Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0
Non-Targeted ADC25
ADC85
Free Drug50

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Characterization Ab Targeting Antibody (mAb) react1 Ab->react1 Linker This compound Linker->react1 Ab_N3 Azide-Functionalized Antibody (mAb-N3) react2 Ab_N3->react2 react1->Ab_N3 PFP Ester-Amine Reaction Drug Alkyne-Modified Drug Drug->react2 ADC Antibody-Drug Conjugate (ADC) Purification Purification (SEC/Dialysis) ADC->Purification react2->ADC Click Chemistry (CuAAC or SPAAC) Characterization Characterization (MS, HPLC, etc.) Purification->Characterization

Workflow for ADC Synthesis using this compound.
Targeted Drug Delivery to a Cancer Cell

Targeted_Drug_Delivery cluster_cell Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation Nucleus Nucleus Drug_Release->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Cell Death ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

Mechanism of Action for an Antibody-Drug Conjugate.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Proliferation STAT->Proliferation Angiogenesis Angiogenesis

Simplified EGFR Signaling Pathway.

References

Protocol for Peptide Modification with Azido-PEG5-PFP Ester: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides with reporter molecules, crosslinkers, or other functional groups is a cornerstone of modern chemical biology and drug development. The introduction of an azide (B81097) moiety onto a peptide opens up a vast array of possibilities for subsequent derivatization through highly specific and efficient bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for the precise attachment of fluorophores, biotin, drug payloads, or polyethylene (B3416737) glycol (PEG) chains to enhance therapeutic properties.[1]

Azido-PEG5-PFP ester is a heterobifunctional linker designed for the efficient introduction of an azide-terminated PEG spacer onto peptides and other biomolecules.[4] The pentafluorophenyl (PFP) ester provides a highly reactive group for acylation of primary and secondary amines, such as the N-terminus and the side chain of lysine (B10760008) residues. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous media, leading to more efficient and reproducible conjugations. The PEG5 spacer enhances the solubility of the modified peptide and provides spatial separation between the peptide and the azide, which can be beneficial for subsequent conjugation reactions.

This document provides detailed application notes and protocols for the modification of peptides with this compound, including reaction setup, purification, and characterization of the resulting azide-modified peptide.

Data Presentation

The efficiency of the peptide modification reaction with this compound can be influenced by factors such as the peptide sequence, the number of available primary amines, and the reaction conditions. The following table presents representative data for the modification of two different peptides, illustrating the expected degree of labeling (DOL) and reaction yield under optimized conditions. The DOL, defined as the average number of Azido-PEG5 moieties per peptide, is determined by mass spectrometry.

Peptide SequenceTarget Amines (N-terminus + Lys)Molar Excess of this compoundReaction Time (hours)Degree of Labeling (DOL)Yield (%)
G-L-K-G-A-G2521.8> 90%
Y-A-K-A-K-A31042.5> 85%

Experimental Protocols

Materials and Reagents
  • Peptide of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide_Solution Prepare Peptide Solution Reaction_Mixture Combine and Incubate Peptide_Solution->Reaction_Mixture Reagent_Solution Prepare this compound Solution Reagent_Solution->Reaction_Mixture Quench Quench Reaction Reaction_Mixture->Quench Purification RP-HPLC Purification Quench->Purification Characterization Mass Spectrometry Analysis Purification->Characterization

Experimental workflow for peptide modification.
Detailed Protocol

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the desired reaction.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.

    • Note: PFP esters are moisture-sensitive. Use high-quality anhydrous solvent and keep the reagent vial tightly sealed when not in use. Do not prepare stock solutions for long-term storage.

  • Reaction:

    • Add the desired molar excess (e.g., 5- to 10-fold) of the this compound stock solution to the peptide solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time may vary depending on the peptide and should be determined empirically. For sensitive peptides, the reaction can be performed at 4°C overnight.

  • Quenching:

    • (Optional) To quench any unreacted this compound, add the Quenching Reagent to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the azide-modified peptide from excess reagent and byproducts using RP-HPLC.

    • Use a C18 column and a linear gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, Phe).

    • Collect fractions corresponding to the major product peak.

  • Characterization:

    • Confirm the identity and purity of the azide-modified peptide using mass spectrometry.

    • The mass spectrum should show a mass shift corresponding to the addition of one or more Azido-PEG5 moieties (mass of Azido-PEG5 = ~287.3 Da). The degree of labeling can be calculated from the mass spectrum.

    • Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity and lyophilize to obtain the final product.

Application Example: Probing GPCR Signaling

Azide-modified peptides are powerful tools for studying cellular signaling pathways, such as those mediated by G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in a wide range of physiological processes and are major drug targets. Post-translational modifications of GPCRs, such as phosphorylation and ubiquitination, are critical for regulating their signaling.

An azide-modified peptide agonist or antagonist can be used to "click" on a fluorescent dye or an affinity tag. This allows for the visualization of receptor trafficking, localization, and interaction with other proteins, providing valuable insights into the signaling cascade.

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein Activation GPCR->G_Protein 3. Activation Arrestin β-Arrestin Recruitment GPCR->Arrestin 4. Desensitization Peptide Azide-Modified Peptide (e.g., Agonist) Click Click Chemistry (e.g., with Fluorescent Alkyne) Peptide->Click 1. Labeling Click->GPCR 2. Binding Signaling Downstream Signaling G_Protein->Signaling Internalization Receptor Internalization & Trafficking Arrestin->Internalization Visualization Fluorescence Microscopy Internalization->Visualization

Studying GPCR signaling with an azide-modified peptide.

This protocol and the accompanying application notes provide a comprehensive guide for researchers to successfully modify peptides with this compound and utilize these valuable tools in their studies of biological systems and for the development of novel therapeutics.

References

Application Notes and Protocols for Azido-PEG5-PFP Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-PFP ester is a heterobifunctional crosslinker that offers a versatile tool for bioconjugation, enabling the covalent attachment of molecules to primary and secondary amines. This reagent features a pentafluorophenyl (PFP) ester at one end of a 5-unit polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) group at the other. The PFP ester provides a highly reactive handle for forming stable amide bonds with amine-containing molecules such as proteins, peptides, and small molecules.[1][2] The azide group allows for subsequent conjugation to alkyne-containing molecules via "Click Chemistry," a highly efficient and bioorthogonal reaction.[3][4][5]

PFP esters present significant advantages over the more common N-hydroxysuccinimide (NHS) esters. They exhibit greater stability towards hydrolysis in aqueous environments, leading to more efficient and reproducible conjugation reactions. Furthermore, kinetic studies have demonstrated that PFP esters possess superior reactivity towards aminolysis, the desired reaction with amines. This enhanced reactivity allows for faster reaction times and potentially higher yields, making this compound an excellent choice for a wide range of bioconjugation applications in research, diagnostics, and drug development.

Reaction Mechanism and Specificity

The core reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, thus facilitating the reaction.

While this compound reacts with both primary and secondary amines, the reaction kinetics can differ. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, leading to faster reaction rates. However, successful conjugation to secondary amines can be achieved, often by adjusting reaction conditions such as pH, temperature, or reaction time.

dot

Caption: Reaction of this compound with an amine.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the performance of PFP esters in bioconjugation reactions. While specific data for this compound is not always available, the data for PFP esters, in general, provide a strong indication of its expected performance.

ParameterValue/ObservationSource
Relative Reactivity PFP esters show significantly faster aminolysis rates compared to NHS esters. A study on active ester polymer brushes found the pseudo-first-order rate constant for aminolysis of a poly(pentafluorophenyl acrylate) to be 2.46 x 10⁻¹ s⁻¹, which is substantially faster than the 3.49 x 10⁻³ s⁻¹ for a poly(N-hydroxysuccinimide-4-vinyl benzoate).
Hydrolytic Stability PFP esters are markedly less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters, leading to better reaction efficiency and reproducibility.
Reaction pH The optimal pH range for the reaction of PFP esters with amines is typically between 7.2 and 9.0.
Reaction Time Conjugation reactions can range from 30 minutes to overnight, depending on the reactivity of the amine and the desired level of conjugation.
Reaction Temperature Reactions are commonly performed at room temperature (20-25°C) or at 4°C for sensitive biomolecules.

Experimental Protocols

General Considerations
  • Reagent Handling: this compound is moisture-sensitive. Store at -20°C with a desiccant. To prevent condensation, allow the vial to equilibrate to room temperature before opening.

  • Solvent Choice: Dissolve the this compound in a minimal amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.

  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.

Protocol 1: Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a protein, such as an antibody, with this compound.

Materials:

  • Protein solution (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into a suitable buffer like PBS.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-100 mM. For example, dissolve 1 mg of the reagent in 75 µL of DMSO.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution. A molar ratio of PFP ester to free amines on the protein between 2:1 and 10:1 is a good starting point for optimization. For example, add 25 µL of a 1 mg/75 µL this compound solution to 1 mL of a 2 mg/mL IgG solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight for more sensitive proteins. Gentle mixing during incubation is recommended.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and the pentafluorophenol byproduct using a desalting column or by dialysis against a suitable storage buffer.

  • Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the conjugate using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry (for molecular weight shift), or SDS-PAGE (for size changes).

dot

Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Incubate Protein and Reagent (RT for 1-4h or 4°C overnight) protein_prep->conjugation reagent_prep Prepare this compound (10-100 mM in anhydrous DMSO/DMF) reagent_prep->conjugation quenching Quench Reaction (Optional) (e.g., Tris buffer) conjugation->quenching purification Purify Conjugate (Desalting column or dialysis) quenching->purification characterization Characterize Conjugate (UV-Vis, MS, SDS-PAGE) purification->characterization

Caption: Workflow for protein conjugation.

Protocol 2: Conjugation of this compound to a Peptide

This protocol is suitable for labeling peptides containing primary (e.g., N-terminus, lysine (B10760008) side chain) or secondary amines.

Materials:

  • Peptide with at least one free amine group

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 50-100 mM sodium bicarbonate, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)

  • RP-HPLC system for purification and analysis

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).

  • Reagent Preparation: Prepare a fresh solution of this compound in anhydrous DMSO or DMF at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add the this compound solution to the peptide solution. A molar excess of 1.5 to 5 equivalents of the PFP ester over the peptide is a typical starting point.

    • Incubate the reaction at room temperature for 1-2 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Quenching: Add the quenching solution to consume any unreacted PFP ester.

  • Purification: Purify the azido-labeled peptide from the reaction mixture using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected mass increase.

Protocol 3: Conjugation of this compound to a Small Molecule

This protocol outlines a general method for conjugating this compound to a small molecule containing a primary or secondary amine.

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or THF)

  • Base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA))

  • TLC plates and/or LC-MS for reaction monitoring

  • Silica (B1680970) gel column chromatography or preparative HPLC for purification

Procedure:

  • Reactant Preparation: Dissolve the amine-containing small molecule in the anhydrous solvent.

  • Reagent Addition: Add 1.0 to 1.2 equivalents of this compound to the solution.

  • Base Addition: Add 1.5 to 2.0 equivalents of the base to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining PFP ester by adding a small amount of water or an amine-containing scavenger.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure azido-PEGylated small molecule.

  • Characterization: Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure and purity.

Subsequent "Click" Chemistry Reaction

The azide group on the purified conjugate is now available for reaction with an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne. This allows for the attachment of a wide variety of functionalities, including fluorescent dyes, biotin, or therapeutic agents.

dot

Click_Chemistry_Pathway azido_conjugate Azido-PEG5-Conjugate triazole_product Stable Triazole Linkage azido_conjugate->triazole_product CuAAC or SPAAC alkyne_molecule Alkyne-Functionalized Molecule alkyne_molecule->triazole_product

Caption: Post-conjugation click chemistry pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield - Hydrolysis of PFP ester- Inactive amine groups- Competing substances in the buffer- Use fresh, anhydrous DMSO/DMF and prepare the reagent solution immediately before use.- Ensure the reaction pH is optimal (7.2-8.5) to deprotonate the amines.- Use an amine-free buffer. Perform buffer exchange if necessary.
Non-specific Labeling - Reaction pH is too high- Long reaction time- Lower the reaction pH to the lower end of the optimal range (e.g., 7.2-7.5).- Reduce the reaction time and monitor progress to stop the reaction once the desired DOL is achieved.
Precipitation of Reagent - Low aqueous solubility of the PFP ester- Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is sufficient to maintain solubility, but not so high as to denature the biomolecule (typically <10% v/v).

Conclusion

This compound is a highly efficient and versatile reagent for the modification of primary and secondary amines. Its superior stability and reactivity compared to traditional NHS esters make it an ideal choice for a broad range of bioconjugation applications. The protocols provided herein offer a starting point for the successful conjugation of this reagent to proteins, peptides, and small molecules, paving the way for the development of novel bioconjugates for research and therapeutic purposes.

References

A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, "click chemistry" has emerged as a powerful tool for the precise and efficient modification of biomolecules. Among the most prominent of these reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both methodologies enable the formation of a stable triazole linkage between an azide (B81097) and an alkyne, proving invaluable in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents. The incorporation of Azido-Polyethylene Glycol (PEG) linkers in these reactions further enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1][2]

This document provides a detailed comparison of CuAAC and SPAAC when utilized with Azido-PEG linkers, offering insights into their respective advantages and limitations. Furthermore, it supplies comprehensive experimental protocols to guide researchers in the successful application of these transformative chemistries.

At a Glance: CuAAC vs. SPAAC

The primary distinction between CuAAC and SPAAC lies in the trade-off between reaction kinetics and biocompatibility. CuAAC is known for its rapid reaction rates but requires a copper catalyst that can be cytotoxic, presenting challenges for applications in living systems.[3][4] In contrast, SPAAC is a copper-free alternative, making it highly suitable for in vivo studies, though it generally proceeds at a slower rate.[3][5][6]

Quantitative Comparison

The choice between CuAAC and SPAAC is highly dependent on the specific experimental context. For in vitro applications where speed is critical and potential cytotoxicity is manageable, CuAAC is often the preferred method. For live-cell imaging and in vivo applications where biocompatibility is paramount, SPAAC is the superior choice.[3][7]

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst.[7]Catalyst-free cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.[7]
Reaction Kinetics Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. Reaction times can be from minutes to a few hours.[7][8]Slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 1 M⁻¹s⁻¹, dependent on the cyclooctyne's ring strain.[7]
Reaction Yield Typically provides quantitative or near-quantitative yields.[7]Can achieve high, often near-quantitative, yields, though may require longer reaction times.[7]
Biocompatibility Limited by the cytotoxicity of the copper catalyst. Reactive oxygen species (ROS) can be generated.[9][10] However, the use of chelating ligands can mitigate these effects.[4][11]Excellent biocompatibility due to the absence of a cytotoxic metal catalyst, making it ideal for live-cell and in vivo applications.[6][12]
Reagent Complexity Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and often a stabilizing ligand (e.g., TBTA, THPTA).[13][14]Requires pre-functionalization with bulky and often hydrophobic strained cyclooctynes.[3]
Side Reactions Potential for oxidative damage to biomolecules from ROS.[9] Glaser coupling (dimerization of the alkyne) can occur.[13]The strained alkyne can react with thiols, potentially leading to off-target labeling in complex biological samples.[15]

Visualizing the Chemistries

To further elucidate the principles of these two powerful reactions, the following diagrams illustrate their mechanisms and a general workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Terminal_Alkyne R1-C≡CH Product 1,4-disubstituted Triazole Terminal_Alkyne->Product Azide R2-N3 Azide->Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu_I Cu_I->Product Catalysis Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N3 Azide->Transition_State Product Triazole Product Transition_State->Product Ring Strain Release Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare_Azido_PEG Prepare Azido-PEG-Biomolecule Mix_Reactants Mix Reactants Prepare_Azido_PEG->Mix_Reactants Prepare_Alkyne Prepare Alkyne/ Strained Alkyne Probe Prepare_Alkyne->Mix_Reactants Add_Catalyst Add Cu(I) Catalyst (CuAAC only) Mix_Reactants->Add_Catalyst For CuAAC Incubate Incubate Mix_Reactants->Incubate For SPAAC Add_Catalyst->Incubate Monitor_Reaction Monitor Reaction (e.g., HPLC, LC-MS) Incubate->Monitor_Reaction Purify Purify Conjugate (e.g., SEC, Dialysis) Monitor_Reaction->Purify Characterize Characterize Product Purify->Characterize

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG5-PFP Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains two reactive groups:

  • An azide group (-N₃) which is used in "click chemistry" reactions, allowing for the highly specific and efficient coupling to molecules containing an alkyne, DBCO, or BCN group.[1][3]

  • A pentafluorophenyl (PFP) ester which is an amine-reactive group that forms a stable amide bond with primary and secondary amines, such as the lysine (B10760008) residues on a protein.[4]

The polyethylene (B3416737) glycol (PEG) spacer (PEG5) enhances solubility in aqueous solutions and provides flexibility to the linked molecules. PFP esters are known to be less susceptible to hydrolysis in aqueous environments compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.

Q2: I am observing a very low conjugation yield. What are the common causes?

Low conjugation yield can be attributed to several factors. The most common issues are related to the reagents, reaction conditions, and the nature of the biomolecule being conjugated. A systematic troubleshooting approach is recommended to identify the root cause.

Q3: How should I properly store and handle this compound?

Proper storage and handling are critical for maintaining the reactivity of the PFP ester. PFP esters are moisture-sensitive.

  • Storage: Store the reagent at -20°C with a desiccant.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the needed amount of the reagent immediately before use and not to prepare stock solutions for long-term storage, as the PFP moiety can hydrolyze and become non-reactive.

Q4: Which buffers should I use for the conjugation reaction?

The choice of buffer is crucial for a successful conjugation.

  • Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer. The optimal pH range for the reaction is typically between 7.2 and 8.5.

  • Buffers to Avoid: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PFP ester.

Q5: What is the optimal molar ratio of this compound to my protein/peptide?

The optimal molar ratio can vary depending on the specific biomolecule and the desired degree of labeling. A common starting point is a 2:1 to 10:1 molar excess of the PFP ester to the free amine groups on the biomolecule. However, for some applications, a 10- to 50-fold molar excess may be necessary to achieve sufficient labeling. It is advisable to perform a series of reactions with varying molar ratios to determine the optimal condition for your specific experiment.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your conjugation experiment.

Issue Possible Cause Recommended Solution
Low or No Conjugation Yield 1. Degraded this compound: The PFP ester is sensitive to moisture and can hydrolyze over time.- Use a fresh vial of the reagent. - Ensure proper storage at -20°C with a desiccant. - Allow the vial to warm to room temperature before opening to prevent condensation.
2. Incorrect Reaction Buffer: The presence of primary amines (e.g., Tris, glycine) in the buffer will compete with the target molecule.- Use a non-amine containing buffer such as PBS, HEPES, or borate buffer at a pH of 7.2-8.5. - If necessary, perform a buffer exchange of your sample using dialysis or a desalting column before starting the reaction.
3. Suboptimal pH: The reaction pH affects the reactivity of the primary amines on your biomolecule. At lower pH, amines are protonated and less nucleophilic. At very high pH, hydrolysis of the PFP ester can increase.- Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
4. Insufficient Molar Ratio: The concentration of the PFP ester may be too low to achieve the desired level of conjugation.- Increase the molar excess of this compound to your biomolecule. Titrate the ratio to find the optimal concentration (e.g., 5:1, 10:1, 20:1).
Protein Aggregation/Precipitation 1. High Protein Concentration: Some proteins are prone to aggregation at high concentrations, especially during modification.- Reduce the concentration of the protein in the reaction mixture.
2. Protein Instability: The chosen reaction conditions (pH, temperature) may be destabilizing your protein.- Perform the reaction at a lower temperature (e.g., 4°C). - Screen different buffer conditions to find one that enhances protein stability.
3. Use of Organic Co-solvent: The PFP ester is often dissolved in an organic solvent like DMSO or DMF before being added to the reaction. High concentrations of these solvents can denature some proteins.- Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%).
High Polydispersity (Mixture of differently conjugated species) 1. Molar Ratio is Too High: An excessive amount of the PFP ester can lead to multiple PEG chains attaching to a single protein molecule.- Systematically decrease the molar ratio of the PFP ester to your protein to favor mono-conjugation.
2. Multiple Reactive Sites: Your protein may have several accessible amine groups with similar reactivity.- Adjust the reaction pH to favor more selective modification. For instance, a lower pH can sometimes favor N-terminal modification over lysine modification.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol provides a general procedure for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other non-amine buffer)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If your protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted PFP ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Analysis of Conjugation Yield by SDS-PAGE

SDS-PAGE is a common method to qualitatively assess the success of a conjugation reaction. The addition of the PEG chain will increase the apparent molecular weight of the protein.

Materials:

  • Unmodified protein (control)

  • Conjugated protein sample

  • SDS-PAGE gels, running buffer, and loading dye

  • Protein molecular weight standards

  • Coomassie blue stain or other protein stain

Procedure:

  • Prepare samples of both the unmodified and conjugated protein in SDS-PAGE loading dye.

  • Load the samples onto the SDS-PAGE gel, including a lane for the molecular weight standards.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with Coomassie blue and then destain to visualize the protein bands.

  • Compare the band for the conjugated protein to the unmodified protein. A successful conjugation will result in a band shift to a higher apparent molecular weight. The presence of a smear may indicate a heterogeneous mixture of conjugated species.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (1-5 mg/mL in amine-free buffer) conjugation Conjugation Reaction (Add PFP ester to protein solution, incubate RT for 1-4h or 4°C overnight) prep_protein->conjugation prep_peg Prepare this compound (Dissolve in anhydrous DMSO/DMF) prep_peg->conjugation quench Quench Reaction (Optional) (Add Tris buffer) conjugation->quench purification Purification (Desalting column or dialysis) conjugation->purification If not quenching quench->purification analysis Analysis (SDS-PAGE, HPLC, LC-MS) purification->analysis

Caption: Workflow for protein conjugation with this compound.

troubleshooting_pathway Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_reagent Check Reagent Integrity start->check_reagent check_buffer Verify Reaction Buffer check_reagent->check_buffer OK solution_reagent Use fresh this compound. Ensure proper storage and handling. check_reagent->solution_reagent Degraded? check_ratio Optimize Molar Ratio check_buffer->check_ratio OK solution_buffer Use non-amine buffer (e.g., PBS). Ensure pH is 7.2-8.5. check_buffer->solution_buffer Amine-containing or wrong pH? check_conditions Adjust Reaction Conditions check_ratio->check_conditions OK solution_ratio Increase molar excess of PFP ester. check_ratio->solution_ratio Too low? solution_conditions Increase reaction time or adjust temperature. check_conditions->solution_conditions Incomplete?

Caption: Decision tree for troubleshooting low conjugation yield.

References

Side reactions of Azido-PEG5-PFP ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two distinct reactive groups: an azide (B81097) (-N₃) and a pentafluorophenyl (PFP) ester, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1]

  • PFP Ester: This group reacts efficiently with primary and secondary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds.[2][3]

  • Azide Group: This group is used for "click chemistry," most commonly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][4]

  • PEG5 Linker: The PEG spacer enhances the solubility and flexibility of the molecule.

This dual functionality allows for a two-step, controlled conjugation strategy, making it ideal for applications in biomolecule labeling, drug delivery, and nanotechnology.

Q2: How should I store and handle this compound?

PFP esters are sensitive to moisture. For long-term stability, the reagent should be stored at -20°C in a tightly sealed container with a desiccant. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

Q3: Can I prepare stock solutions of this compound?

It is strongly advised not to prepare stock solutions for storage. The PFP ester moiety is susceptible to hydrolysis, especially in the presence of water, which will convert it to a non-reactive carboxylic acid. You should weigh and dissolve only the required amount of the reagent immediately before use and discard any unused solution.

Q4: What are the recommended solvents for dissolving this reagent?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to your aqueous reaction mixture.

Q5: What is the optimal pH for the PFP ester conjugation reaction?

For reactions with primary amines on biomolecules, a pH range of 7.2 to 8.5 is generally considered optimal. In this range, the amine is sufficiently deprotonated and reactive. Higher pH levels can significantly accelerate the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.

Q6: Why choose a PFP ester over a more common NHS ester?

PFP esters offer two main advantages over N-hydroxysuccinimide (NHS) esters:

  • Greater Stability: PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions. This leads to more efficient and reproducible conjugation reactions, as less of the reagent is wasted.

  • Faster Kinetics: PFP esters have been shown to react more rapidly with amines (aminolysis) than NHS esters.

Troubleshooting Guide: PFP Ester Conjugation

Issue 1: Low or no conjugation efficiency.

  • Possible Cause 1: Hydrolysis of the PFP ester. The most common side reaction is the hydrolysis of the PFP ester to its non-reactive carboxylic acid, which can be accelerated by moisture or high pH.

    • Recommended Solution:

      • Ensure the this compound is stored properly at -20°C with a desiccant and warmed to room temperature before opening.

      • Use fresh, anhydrous DMSO or DMF to dissolve the reagent immediately before use. Do not use pre-made stock solutions.

      • Maintain the reaction pH between 7.2 and 8.5. Avoid pH values above 8.5, which significantly increase the rate of hydrolysis.

      • If an aqueous workup is necessary, perform it quickly with cold solutions and avoid basic conditions.

  • Possible Cause 2: Competing nucleophiles in the buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PFP ester.

    • Recommended Solution: Use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the reaction.

  • Possible Cause 3: Suboptimal molar ratio of reagents. An insufficient amount of the PFP ester reagent will lead to incomplete conjugation.

    • Recommended Solution: Optimize the molar ratio of this compound to your amine-containing molecule. A starting point is often a 2:1 to 10:1 molar excess of the PFP ester. This may require empirical testing to find the ideal ratio for your specific application.

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Degraded PFP ester reagent. The quality of the PFP ester can vary due to improper storage or handling, leading to batch-to-batch variability.

    • Recommended Solution: Always store the reagent correctly at -20°C with a desiccant. It is good practice to qualify a new batch of reagent with a small-scale control reaction before proceeding with a large-scale experiment.

Troubleshooting Guide: Azide Group Reactions (Click Chemistry)

Issue: Protein damage or aggregation after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Possible Cause 1: Oxidative damage from Reactive Oxygen Species (ROS). A major drawback of CuAAC is the copper-mediated formation of ROS, which can cause oxidative degradation of proteins. This can lead to oxidation of amino acid side chains (like methionine, cysteine, and histidine) or even cleavage of peptide bonds.

    • Recommended Solution:

      • Use a Copper-Chelating Ligand: Employ a copper(I)-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), in your reaction. These ligands can accelerate the desired reaction while also protecting biomolecules from oxidation.

      • Add a Radical Scavenger: The addition of dimethylsulfoxide (DMSO) to the reaction mixture has been shown to dramatically suppress oxidative damage to biomolecules during CuAAC reactions.

  • Possible Cause 2: Unspecific side reactions with thiols. Under certain CuAAC conditions, a three-component reaction between the alkyne probe, the azide tag, and a free thiol from a cysteine residue can occur, forming a thiotriazole byproduct. This leads to non-specific labeling.

    • Recommended Solution:

      • Optimize Reaction Conditions: Use a higher ratio of a protective copper ligand (at least 5:1 ligand to copper) to avoid excessive radical formation that can promote side reactions.

      • Consider Thiol Capping: If non-specific thiol reactivity is a major issue and the cysteines are not the intended target, you can cap free thiols with an agent like iodoacetamide (B48618) (IAM) prior to the click reaction.

Data Presentation

Comparative Stability of Active Esters

PFP esters are known to be more stable against hydrolysis than the more common NHS esters, especially at physiological and slightly basic pH.

ParameterPentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) Ester
Hydrolysis Half-life More stable than NHS esters. One study reported no detectable decomposition after 300 hours in aqueous acetonitrile.Significantly shorter half-life. At pH 8, the half-life can be measured in minutes, while at pH 7 it is in hours.
Optimal pH for Conjugation 7.2 - 8.57.0 - 7.5

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol outlines a general method for conjugating the PFP ester moiety to primary amines on a protein.

Materials:

  • This compound

  • Protein with primary amines (e.g., lysine residues)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a concentration of 0.5–5 mg/mL.

  • Prepare the PFP Ester Solution: Allow the vial of this compound to warm to room temperature. Immediately before use, dissolve the required amount in a minimal volume of anhydrous DMSO or DMF to create a 10–100 mM solution.

  • Initiate the Conjugation: Slowly add the PFP ester solution to the stirring protein solution. Aim for a 2:1 to 10:1 molar excess of PFP ester over the protein. The final concentration of organic solvent should ideally be below 10%.

  • Incubate: Allow the reaction to proceed at room temperature for 1–4 hours or at 4°C overnight. Optimal reaction time may need to be determined empirically.

  • Quench the Reaction (Optional): To stop the reaction and deactivate any excess PFP ester, add the quenching buffer (e.g., Tris) and incubate for 30 minutes.

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column, dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

Protocol 2: Monitoring PFP Ester Conjugation by HPLC

Materials:

  • Aliquots from the conjugation reaction at different time points (e.g., 0, 30, 60, 120, 240 mins)

  • Reverse-phase HPLC system with a C18 column and UV detector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • At each time point, withdraw a small aliquot of the reaction mixture.

  • Immediately dilute the aliquot in Mobile Phase A to quench the reaction.

  • Inject the sample onto the HPLC system.

  • Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 30 minutes).

  • Monitor the chromatogram at a suitable wavelength (e.g., 280 nm for protein). The unconjugated protein will have a specific retention time. As the conjugation proceeds, new peaks corresponding to the PEGylated protein (which typically elute slightly earlier or later depending on the overall change in polarity) will appear and increase in area, while the peak for the starting protein will decrease.

Protocol 3: General Protocol for CuAAC ("Click") Reaction

This protocol describes a basic procedure for ligating the azide-functionalized protein to an alkyne-containing molecule.

Materials:

  • Azide-functionalized protein (from Protocol 1) in a suitable buffer (e.g., PBS)

  • Alkyne-containing molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent: Sodium Ascorbate (B8700270) (freshly prepared solution)

  • Copper-chelating ligand: THPTA

  • Purification column (e.g., desalting column)

Procedure:

  • To your azide-functionalized protein solution, add the alkyne-containing molecule.

  • In a separate tube, premix the CuSO₄ and THPTA ligand.

  • Add the copper/ligand mixture to the protein solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE (looking for a mobility shift) or mass spectrometry.

  • Purify the final conjugate using a desalting column or size-exclusion chromatography to remove copper and excess reagents.

Mandatory Visualizations

PFP_Ester_Reactions cluster_0 PFP Ester Reaction Pathways cluster_1 Desired Reaction cluster_2 Side Reaction Reagents Azido-PEG-PFP + Protein-NH2 Amide Stable Amide Bond (Conjugated Product) Reagents->Amide Aminolysis (pH 7.2-8.5) Hydrolysis Hydrolysis (Inactive Carboxylic Acid) Reagents->Hydrolysis H2O (especially pH > 8.5)

Caption: Desired aminolysis vs. hydrolysis side reaction of the PFP ester.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is reaction pH between 7.2 - 8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Was PFP ester dissolved freshly in anhydrous solvent? Check_Buffer->Check_Reagent Yes Buffer_Exchange Exchange into an amine-free buffer Check_Buffer->Buffer_Exchange No Check_Ratio Is molar excess of PFP ester sufficient? Check_Reagent->Check_Ratio Yes Use_Fresh Use fresh reagent and anhydrous solvent Check_Reagent->Use_Fresh No Increase_Ratio Increase molar ratio of PFP ester Check_Ratio->Increase_Ratio No Success Yield Improved Check_Ratio->Success Yes Adjust_pH->Success Buffer_Exchange->Success Use_Fresh->Success Increase_Ratio->Success

Caption: Troubleshooting workflow for low PFP ester conjugation efficiency.

Azide_Reactions cluster_0 Azide Group Reaction Pathways (CuAAC) cluster_1 Desired Reaction cluster_2 Side Reaction Reagents Azide-Protein + Alkyne + Cu(I) Catalyst Triazole Stable Triazole Linkage ('Clicked' Product) Reagents->Triazole Click Chemistry Oxidation Protein Oxidation (Damage/Aggregation) Reagents->Oxidation Reactive Oxygen Species (ROS Generation)

Caption: Desired 'Click' reaction vs. oxidative damage side reaction.

References

Technical Support Center: Optimizing Reactions with Azido-PEG5-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azido-PEG5-PFP ester in their experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing an azide (B81097) group and a pentafluorophenyl (PFP) ester. The azide group allows for "click chemistry" reactions with molecules containing alkyne, DBCO, or BCN groups, while the PFP ester is highly reactive towards primary and secondary amines, forming stable amide bonds.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2] This reagent is widely used in bioconjugation, drug delivery, biomolecule labeling, and nanotechnology.[2]

Q2: What is the optimal pH for reacting the PFP ester moiety with primary amines?

The optimal pH range for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[3] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the ester. At lower pH values, the amine is protonated and less reactive, while at higher pH values, the rate of hydrolysis of the PFP ester increases, which can reduce the overall yield of the desired conjugate.[3]

Q3: How stable is the azide group on the this compound?

The azide group is remarkably stable under a wide range of conditions commonly used in bioconjugation. It is generally stable in aqueous buffers across a broad pH range and is unreactive towards most biological functional groups, making it ideal for bioorthogonal ligation strategies.

Q4: How should this compound be stored and handled?

This compound is sensitive to moisture. It should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the PFP ester. Solutions of the reagent should be prepared immediately before use in an anhydrous solvent like DMSO or DMF and should not be stored.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation to an amine-containing molecule 1. Hydrolyzed PFP ester: The reagent was exposed to moisture during storage or handling. 2. Suboptimal pH: The reaction pH is too low (below 7.2), leading to protonated, non-reactive amines. 3. Competing amines in buffer: The reaction buffer (e.g., Tris, glycine) contains primary amines that compete with the target molecule. 4. Insufficient reagent: The molar excess of the this compound is too low.1. Ensure proper storage and handling of the reagent. Use fresh, anhydrous solvents to prepare the stock solution. 2. Adjust the reaction buffer to the optimal pH range of 7.2-8.5 using non-amine containing buffers like PBS, HEPES, or borate.[3] 3. Perform a buffer exchange of your biomolecule into an amine-free buffer before the reaction. 4. Increase the molar excess of the this compound.
Precipitation of the biomolecule during the reaction 1. High concentration of organic solvent: The addition of the reagent in DMSO or DMF to the aqueous buffer causes the biomolecule to precipitate. 2. Change in protein pI: Modification of amine groups can alter the isoelectric point of a protein, leading to reduced solubility.1. Keep the final concentration of the organic co-solvent to a minimum, typically below 10%. 2. Optimize the degree of labeling by reducing the molar excess of the PFP ester.
Low yield in the subsequent "click chemistry" reaction 1. Degradation of the azide group: While generally stable, extreme conditions could affect the azide. 2. Issues with the click chemistry reaction itself: Problems with the catalyst (if using CuAAC), or the alkyne-containing molecule.1. Ensure that the conditions used for the PFP ester reaction and subsequent purification are not harsh enough to affect the azide group. 2. Troubleshoot the click chemistry reaction conditions (e.g., catalyst concentration, reaction time, temperature).

Data Presentation

Optimizing Reaction pH for PFP Ester Aminolysis

The efficiency of the reaction between the PFP ester and a primary amine is highly dependent on the pH of the reaction buffer. The following table provides representative data on how pH affects the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).

Disclaimer: The following data is illustrative and based on the well-established principles of PFP ester chemistry. Specific quantitative data for this compound was not available in the public domain. Actual results may vary depending on the specific reactants and reaction conditions.

pHRelative Rate of Aminolysis (Amine Reaction)Relative Rate of Hydrolysis (Water Reaction)Estimated Conjugation Efficiency
6.5LowVery LowLow
7.0ModerateLowModerate
7.5HighModerateHigh
8.0Very HighHighVery High
8.5HighVery HighHigh
9.0ModerateExtremely HighDecreasing

This table illustrates that while the rate of aminolysis increases with pH, the rate of hydrolysis also increases significantly, especially above pH 8.5. Therefore, the optimal pH range of 7.2-8.5 provides the best balance for achieving high conjugation efficiency.[3]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol outlines a general method for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a known concentration.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.

  • Initiate the Conjugation Reaction: Add a calculated molar excess of the this compound solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the ester over the protein.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterize the Conjugate: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: pH Optimization for the Conjugation Reaction

To determine the optimal pH for your specific biomolecule, a series of small-scale reactions can be performed at different pH values.

Procedure:

  • Prepare several aliquots of your biomolecule in different amine-free buffers with pH values ranging from 7.0 to 8.5 (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Perform the conjugation reaction as described in Protocol 1 for each pH value, keeping all other parameters (molar excess of ester, reaction time, temperature) constant.

  • After the reaction and purification, analyze the degree of labeling for each sample.

  • Compare the results to identify the pH that provides the highest conjugation efficiency for your system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Conjugation Reaction (pH 7.2-8.5) protein_prep->conjugation reagent_prep Prepare Fresh This compound Solution in Anhydrous DMSO reagent_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation purification Purification (Desalting/Dialysis) incubation->purification analysis Characterization (SDS-PAGE, MS) purification->analysis

Caption: A typical experimental workflow for protein conjugation using this compound.

adc_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) (via this compound) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

Caption: The general mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a linker such as this compound.

References

Technical Support Center: Preventing Hydrolysis of Pentafluorophenyl (PFP) Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing pentafluorophenyl (PFP) esters, ensuring their stability in aqueous environments is critical for successful conjugation and experimental reproducibility. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to PFP ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they preferred for bioconjugation?

Pentafluorophenyl (PFP) esters are active esters widely used for chemical conjugation, especially in bioconjugation and peptide synthesis.[1] They are favored for their high reactivity toward primary and secondary amines, forming stable amide bonds. A key advantage of PFP esters over other active esters, such as N-hydroxysuccinimide (NHS) esters, is their enhanced resistance to spontaneous hydrolysis in aqueous solutions, which leads to more efficient reactions.[2][3][4][5]

Q2: What is the primary degradation pathway for PFP esters in aqueous solutions?

The main degradation pathway for PFP esters in aqueous solutions is hydrolysis. This reaction results in the formation of the corresponding carboxylic acid and pentafluorophenol, which are unreactive towards amines. This process is significantly accelerated at higher pH levels.

Q3: How should PFP esters be stored to maintain their stability?

PFP esters are sensitive to moisture. For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q4: Is it advisable to prepare stock solutions of PFP esters?

It is strongly recommended to prepare solutions of PFP esters immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.

Q5: What are the recommended solvents for dissolving PFP esters?

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their addition to aqueous reaction mixtures.

Q6: What is the optimal pH for reactions involving PFP esters to minimize hydrolysis?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal. In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values can dramatically increase the rate of PFP ester hydrolysis, which reduces the efficiency of the desired conjugation reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency Degraded PFP ester due to improper storage or handling.Store PFP esters at -20°C with a desiccant. Always allow the vial to reach room temperature before opening to prevent moisture condensation. It is good practice to qualify a new batch with a small-scale control reaction.
PFP ester hydrolyzed before reacting with the target molecule.Prepare PFP ester solutions in anhydrous DMSO or DMF immediately before use. Avoid preparing stock solutions for storage.
Reaction pH is too low or too high.Maintain the reaction pH within the optimal range of 7.2-8.5 for amine coupling. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
Presence of primary amines in the buffer.Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for the PFP ester. Use amine-free buffers. If necessary, exchange the sample into an amine-free buffer using dialysis or desalting.
Inconsistent Results Variable quality of the PFP ester between batches.Qualify each new batch of PFP ester with a small-scale control reaction to ensure its reactivity.
Introduction of moisture during reaction setup.Ensure all solvents and reagents are anhydrous and protect the reaction from atmospheric moisture, especially during larger scale reactions.
Loss of Product During Workup Hydrolysis during aqueous basic workup conditions.PFP esters can be unstable in aqueous basic solutions used during extractions (e.g., sodium bicarbonate washes). If possible, consider using non-aqueous workup methods like silica (B1680970) gel chromatography if the product is compatible.

Quantitative Data on PFP Ester Stability

PFP esters are known to be more stable against hydrolysis than NHS esters. The stability of active esters is highly dependent on pH. While specific half-life data for a wide range of PFP esters under various conditions is extensive, the general trend shows increased stability at neutral to slightly acidic pH and accelerated hydrolysis at basic pH.

Active Ester Comparison Observation
PFP Ester vs. NHS Ester PFP esters exhibit a significantly lower rate of spontaneous hydrolysis in aqueous solutions compared to NHS esters. This leads to more efficient reactions and better reproducibility. One study showed a PFP ester to be approximately 6-fold more stable than an NHS ester in aqueous solution.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with a PFP Ester

This protocol outlines a general method for conjugating a PFP ester to a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)

  • PFP ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Equilibrate the PFP ester vial to room temperature before opening.

  • Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Add the desired molar excess of the PFP ester solution to the protein solution while gently mixing.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the conjugate to remove unreacted PFP ester and byproducts using a suitable chromatography method.

Protocol 2: Monitoring PFP Ester Stability by HPLC

This protocol describes a method to determine the hydrolytic stability of a PFP ester in a specific buffer.

Materials:

  • PFP ester

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.

  • Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

  • Analyze the sample by HPLC, monitoring the decrease of the PFP ester peak and the increase of the corresponding carboxylic acid peak.

Visualizations

HydrolysisMechanism PFPEster PFP Ester (R-CO-OPFP) TetrahedralIntermediate Tetrahedral Intermediate PFPEster->TetrahedralIntermediate Nucleophilic Attack Water Water (H₂O) or Hydroxide (OH⁻) Water->TetrahedralIntermediate CarboxylicAcid Carboxylic Acid (R-COOH) TetrahedralIntermediate->CarboxylicAcid Collapse of Intermediate Pentafluorophenol Pentafluorophenol (HO-PFP) TetrahedralIntermediate->Pentafluorophenol

PFP Ester Hydrolysis Mechanism

TroubleshootingWorkflow Start Low/No Conjugation CheckEster Is PFP Ester fresh & stored correctly? Start->CheckEster CheckEster->Start No, replace ester CheckpH Is reaction pH between 7.2-8.5? CheckEster->CheckpH Yes CheckpH->Start No, adjust pH CheckBuffer Is buffer amine-free? CheckpH->CheckBuffer Yes CheckBuffer->Start No, change buffer CheckSolvent Was ester dissolved in anhydrous solvent just before use? CheckBuffer->CheckSolvent Yes CheckSolvent->Start No, reprepare Success Conjugation Successful CheckSolvent->Success Yes

Troubleshooting Conjugation Issues

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis PrepProtein 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) PrepEster 2. Dissolve PFP Ester in Anhydrous DMSO/DMF Mix 3. Add Ester Solution to Protein PrepEster->Mix Incubate 4. Incubate (1-4h RT or 4°C O/N) Mix->Incubate Quench 5. Quench with Tris Buffer Incubate->Quench Purify 6. Purify Conjugate (e.g., SEC) Quench->Purify Analyze 7. Analyze Product Purify->Analyze

References

Technical Support Center: Purification of Azido-PEG5-PFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of biomolecules conjugated with Azido-PEG5-PFP ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker used in bioconjugation.[1][2] It contains two key reactive groups:

  • An azide group (-N₃) , which is used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][5]

  • A pentafluorophenyl (PFP) ester , which is a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).

The PEG5 (polyethylene glycol) spacer enhances the solubility and flexibility of the conjugate. This linker is commonly used to prepare molecules for subsequent conjugation steps or to create antibody-drug conjugates (ADCs) and PROTACs.

Q2: Why choose a PFP ester over a more common NHS ester for amine conjugation?

PFP esters offer significant advantages over N-hydroxysuccinimide (NHS) esters, primarily their greater resistance to hydrolysis in aqueous solutions. This leads to more efficient and reproducible conjugation reactions, as less of the reactive ester is lost to competing side reactions with water.

Q3: What is the recommended method for purifying my protein-PEG conjugate?

The most common and effective method for removing unreacted this compound and other small-molecule byproducts after conjugation is Size Exclusion Chromatography (SEC) . SEC separates molecules based on their hydrodynamic radius (size), making it ideal for separating large conjugated proteins from smaller, unreacted linkers. Other applicable methods include:

  • Dialysis: Effective for buffer exchange and removing small molecules from large protein conjugates.

  • Reversed-Phase HPLC (RP-HPLC): Useful for analytical characterization and purification of smaller proteins and peptides, separating based on hydrophobicity.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation can shield surface charges, IEX can be used to separate different PEGylated species.

Q4: How should I handle and store the this compound reagent?

The PFP ester moiety is highly sensitive to moisture.

  • Storage: Store the reagent at -20°C with a desiccant.

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing onto the product.

  • Solution Preparation: Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for storage, as the PFP ester will readily hydrolyze and become non-reactive. Discard any unused reconstituted reagent.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation and purification process.

Problem 1: Low or No Conjugation Yield
Possible CauseRecommended Solution
Hydrolyzed PFP Ester Reagent The PFP ester is moisture-sensitive. Ensure the reagent was stored properly at -20°C with a desiccant and warmed to room temperature before opening. Use only freshly prepared solutions in anhydrous DMSO or DMF.
Incorrect Reaction Buffer The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with your target molecule for the PFP ester. Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.
Suboptimal Reaction pH The optimal pH for PFP ester reactions with amines is between 7.2 and 8.5. A pH below 7.0 can lead to protonation of the amine, reducing its reactivity, while a pH above 8.5 can accelerate the hydrolysis of the PFP ester.
Insufficient Reagent Concentration The molar ratio of PFP ester to the amine on your biomolecule may be too low. Optimize the stoichiometry by increasing the molar excess of the this compound. Ratios between 2:1 and 20:1 are commonly used.
Low Biomolecule Concentration Dilute protein solutions can favor the competing hydrolysis reaction. If possible, increase the concentration of your biomolecule to 1-10 mg/mL.
Problem 2: Presence of Unreacted Linker in Final Product
Possible CauseRecommended Solution
Inefficient Purification The chosen purification method may not be adequate. Size Exclusion Chromatography (SEC) is highly recommended for removing small molecules like the unreacted linker from large protein conjugates. Ensure the column is properly sized for the sample volume and provides sufficient resolution. Dialysis or the use of spin desalting columns are also effective methods.
No Quenching Step If excess PFP ester remains active, it can react during subsequent steps. After the main reaction, consider adding a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to consume any remaining active PFP esters.
Problem 3: Product Aggregation or Precipitation
Possible CauseRecommended Solution
Low Solubility of Biomolecule If the biomolecule is prone to aggregation, adding 5-10% of an organic co-solvent like DMSO or DMF to the reaction buffer can improve solubility.
Hydrophobicity of the Conjugate PEGylation can sometimes alter the hydrophobicity of a protein. Ensure the final storage buffer is optimized for the conjugated product. Analytical techniques like SEC can also detect the presence of high-molecular-weight aggregates.

Experimental Protocols & Methodologies

General Protocol for Protein Conjugation

This protocol is a starting point and should be optimized for each specific application.

  • Prepare the Biomolecule:

    • Dissolve the protein or other amine-containing biomolecule in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2–8.0) to a final concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering primary amines.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved PFP ester solution to the biomolecule solution while gently stirring.

    • Incubate the reaction. Common conditions are 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and consume excess PFP ester, add a quenching buffer such as 1 M Tris-HCl to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purify the Conjugate:

    • Remove unreacted linker and byproducts using a suitable method. Size exclusion chromatography (e.g., using a G-25 column) or dialysis are highly effective for proteins.

Analytical Characterization

Confirming successful conjugation and purity is a critical step.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
HPLC (SEC or RP) To assess purity and separate the conjugate from unreacted protein and linker. SEC separates by size, while RP-HPLC separates by hydrophobicity. A detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), can be useful for detecting the PEG linker itself.
Mass Spectrometry (LC-MS) To confirm the exact mass of the conjugate, thereby determining the degree of labeling (number of PEG linkers attached).

Visualizations

Conjugation & Purification Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) reaction Combine & Incubate (RT for 1-4h or 4°C overnight) prep_protein->reaction prep_peg Prepare PFP Ester in Anhydrous DMSO/DMF (Immediately before use) prep_peg->reaction quench Quench Reaction (e.g., Tris Buffer) reaction->quench purify Purify Conjugate (SEC, Dialysis) quench->purify analysis Analyze Final Product (SDS-PAGE, HPLC, MS) purify->analysis

Caption: General experimental workflow for conjugation and purification.

Troubleshooting Low Yield

G start Problem: Low Conjugation Yield check_reagent Was the PFP ester reagent handled correctly? (Warmed to RT, fresh solution) start->check_reagent reagent_no Incorrect Handling: Reagent likely hydrolyzed. Use fresh reagent. check_reagent->reagent_no No check_buffer Is the reaction buffer amine-free and at the correct pH (7.2-8.5)? check_reagent->check_buffer Yes buffer_no Incorrect Buffer: Use amine-free buffer (e.g., PBS) and adjust pH. check_buffer->buffer_no No check_ratio Is the molar ratio of PFP ester to biomolecule sufficient? check_buffer->check_ratio Yes ratio_no Insufficient Reagent: Increase molar excess of the PFP ester. check_ratio->ratio_no No success Optimization Successful check_ratio->success Yes

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Troubleshooting Non-Specific Binding in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to non-specific binding during protein labeling experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in protein labeling?

Non-specific binding refers to the undesirable attachment of antibodies or other labeling reagents to unintended molecules or surfaces within an experimental system. This can lead to high background signals, false positives, and difficulty in distinguishing the target signal from noise.

Q2: What are the primary causes of high background and non-specific binding?

High background and non-specific binding can stem from several factors, including:

  • Inadequate Blocking: Insufficient blocking of non-specific sites on a membrane or surface.[1][2][3]

  • Incorrect Antibody Concentration: Using primary or secondary antibody concentrations that are too high.[1][4]

  • Suboptimal Buffer Conditions: Issues with the pH, ionic strength, or composition of blocking, washing, and antibody dilution buffers.

  • Insufficient Washing: Inadequate removal of unbound antibodies.

  • Hydrophobic and Ionic Interactions: Proteins non-specifically adhering to surfaces due to hydrophobic or electrostatic forces.

  • Contaminated Reagents: Bacterial or fungal growth in buffers can cause high background.

Q3: How can I test if my secondary antibody is causing non-specific binding?

To determine if the secondary antibody is the source of non-specific binding, you can perform a control experiment where the primary antibody incubation step is omitted. If you still observe a signal, it indicates that the secondary antibody is binding non-specifically.

Troubleshooting Guides

Issue 1: High Background Across the Entire Blot/Sample

Potential Cause & Solution

Potential CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider adding a detergent like Tween 20 (0.05-0.1%) to the blocking and washing buffers.
Antibody Concentration Too High Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio. Start with the dilution recommended on the datasheet and perform a dilution series.
Inadequate Washing Increase the number and duration of wash steps. Use a sufficient volume of wash buffer to fully cover the membrane or sample and ensure gentle agitation.
Contaminated Buffers Prepare fresh blocking and washing buffers for each experiment to avoid microbial contamination. Filter buffers to remove any particulates.
Overexposure Reduce the film exposure time or the incubation time with the detection reagent.
Issue 2: Appearance of Non-Specific Bands

Potential Cause & Solution

Potential CauseRecommended Solution
Primary Antibody Cross-Reactivity If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity. Ensure the primary antibody has been validated for the specific application and species.
Secondary Antibody Cross-Reactivity Use pre-adsorbed secondary antibodies to minimize cross-reactivity with proteins from other species. Perform a control with only the secondary antibody to confirm it is not the source of the non-specific bands.
Protein Degradation Add protease inhibitors to your sample preparation buffers to prevent protein degradation, which can result in lower molecular weight bands.
Too Much Protein Loaded Reduce the total amount of protein loaded per lane in your gel to avoid "ghost bands". Aim for 20-30 µg for cell lysates and 10-100 ng for purified proteins.
Issue 3: Low Signal-to-Noise Ratio

Potential Cause & Solution

Potential CauseRecommended Solution
Suboptimal Buffer pH or Ionic Strength Adjusting the pH of your running buffer can impact the overall charge of your biomolecule and reduce non-specific interactions. Increasing the salt concentration (e.g., NaCl) in your buffer can reduce charge-based non-specific binding.
Hydrophobic Interactions Add a low concentration of a non-ionic surfactant, such as Tween 20, to your buffers to disrupt hydrophobic interactions.
Choice of Blocking Agent The choice of blocking agent can impact the signal. For example, when detecting phosphorylated proteins, use BSA instead of milk, as milk contains casein, a phosphoprotein.

Experimental Protocols

Protocol 1: Optimizing Antibody Concentration
  • Prepare a dilution series of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) in your antibody dilution buffer.

  • Divide your membrane (e.g., Western blot) into strips and incubate each strip with a different antibody dilution.

  • Wash all strips under identical conditions.

  • Incubate all strips with the same concentration of secondary antibody.

  • Wash again and proceed with detection.

  • Compare the signal-to-noise ratio for each dilution and select the concentration that provides a strong specific signal with minimal background. A similar titration can be performed for the secondary antibody.

Protocol 2: Optimizing Blocking Conditions
  • Prepare several identical samples for your assay (e.g., strips of a Western blot membrane with your protein of interest).

  • Prepare different blocking buffers to test. Common options include:

    • 5% non-fat dry milk in TBST (Tris-Buffered Saline with Tween 20)

    • 5% Bovine Serum Albumin (BSA) in TBST

    • Commercial blocking buffers

  • Incubate each sample in a different blocking buffer for 1 hour at room temperature with gentle agitation.

  • Proceed with your standard primary and secondary antibody incubation and washing steps.

  • Compare the background levels and specific signal intensity for each blocking condition to determine the most effective one for your experiment.

Visualizations

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Blocking Step 1: Evaluate Blocking Start->Check_Blocking Optimize_Blocking Optimize Blocking: - Increase concentration/time - Change blocking agent Check_Blocking->Optimize_Blocking Insufficient Check_Antibody Step 2: Check Antibody Concentration Check_Blocking->Check_Antibody Sufficient Optimize_Blocking->Check_Antibody Titrate_Antibody Titrate Primary & Secondary Antibodies Check_Antibody->Titrate_Antibody Too High Check_Washing Step 3: Review Wash Steps Check_Antibody->Check_Washing Optimal Titrate_Antibody->Check_Washing Optimize_Washing Optimize Washing: - Increase number/duration - Add detergent Check_Washing->Optimize_Washing Inadequate Check_Buffer Step 4: Analyze Buffers Check_Washing->Check_Buffer Adequate Optimize_Washing->Check_Buffer Optimize_Buffer Optimize Buffers: - Adjust pH/ionic strength - Prepare fresh Check_Buffer->Optimize_Buffer Suboptimal Resolved Issue Resolved Check_Buffer->Resolved Optimal Optimize_Buffer->Resolved

Caption: A workflow for troubleshooting non-specific binding.

Non_Specific_Binding_Causes NSB Non-Specific Binding Blocking Inadequate Blocking NSB->Blocking Antibody High Antibody Concentration NSB->Antibody Washing Insufficient Washing NSB->Washing Buffer Suboptimal Buffer (pH, Ionic Strength) NSB->Buffer Interactions Hydrophobic/Ionic Interactions NSB->Interactions

Caption: Common causes of non-specific binding in protein labeling.

References

Stability issues with Azido-PEG5-PFP ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting stability issues with Azido-PEG5-PFP ester in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two key functional groups: an azide (B81097) group (-N₃) and a pentafluorophenyl (PFP) ester. The azide group is used for "click chemistry," such as reacting with alkynes to form a stable triazole linkage. The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins. The PEG5 (pentaethylene glycol) spacer enhances water solubility and provides flexibility. This combination of features makes it a versatile tool for bioconjugation, drug delivery, and nanotechnology applications.[1]

Q2: How should I store this compound to ensure its stability?

To maintain its integrity, this compound should be stored at -20°C in a tightly sealed container with a desiccant.[2][3] The PFP ester moiety is sensitive to moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[3][4]

Q3: Can I prepare a stock solution of this compound for later use?

It is strongly advised to prepare solutions of this compound immediately before use. The PFP ester is susceptible to hydrolysis, especially in the presence of water, which will lead to the formation of the non-reactive carboxylic acid and reduce the efficiency of your conjugation reaction. Storing the reagent in solution is not recommended.

Q4: What are the recommended solvents for dissolving this compound?

Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving this compound. After dissolution in an anhydrous organic solvent, the solution can then be added to the aqueous reaction mixture.

Q5: What is the optimal pH for conjugation reactions with this compound?

For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal. In this pH range, the amine nucleophile is sufficiently deprotonated and reactive. It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are suitable alternatives.

Q6: Is the azide group stable during the PFP ester conjugation reaction?

Yes, the azide group is remarkably stable under a wide range of reaction conditions, including those typically used for PFP ester conjugations. It is bioorthogonal, meaning it does not react with the vast majority of functional groups found in biological systems.

Quantitative Data on PFP Ester Stability

Pentafluorophenyl (PFP) esters are known to be significantly more stable towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which are another common class of amine-reactive reagents. This increased stability leads to more efficient and reproducible conjugation reactions.

Active EsterpHTemperatureHalf-life of Hydrolysis
PFP Ester 7.4Room Temp.More stable than NHS Ester
8.5Room Temp.More stable than NHS Ester
NHS Ester 7.00°C4 - 5 hours
7.0Room Temp.Hours
8.0Room Temp.Minutes
8.64°C10 minutes
9.0Room Temp.Minutes

Note: The stability of PFP esters is qualitatively described as higher than that of NHS esters based on multiple sources. The quantitative data for NHS esters is provided for comparative trend analysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Degraded this compound: The PFP ester has been hydrolyzed due to improper storage or handling.Always store the reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. Use a fresh vial if degradation is suspected.
Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and unreactive amines.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for amine coupling.
Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
Insufficient mixing: The this compound, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture.Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.
Reaction Works Initially but Fails Upon Scale-up Introduction of moisture: Larger scale reactions may have a higher chance of moisture contamination.Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.
Loss of Product During Workup Hydrolysis during aqueous workup: PFP esters can be unstable under aqueous basic conditions used during extraction.If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.
Inconsistent Results Degraded this compound: The quality of the reagent may vary between batches or due to improper storage.Always store the reagent properly at -20°C with a desiccant. It is good practice to qualify a new batch with a small-scale control reaction.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general method for the conjugation of this compound to primary amines on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Prepare the protein solution at a suitable concentration in the amine-free reaction buffer.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).

  • Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • To stop the reaction, add the quenching buffer to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.

  • Purify the conjugated protein using a desalting column or dialysis to remove excess reagent and byproducts.

Protocol 2: Monitoring the Stability of this compound in Solution by HPLC

This protocol outlines a method to determine the hydrolytic stability of this compound in a specific buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

  • Analyze the sample by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding carboxylic acid peak.

  • Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.

Visualizations

Hydrolysis_Pathway Azido_PEG_PFP This compound Hydrolyzed_Product Azido-PEG5-Carboxylic Acid (Inactive) Azido_PEG_PFP->Hydrolyzed_Product Hydrolysis PFP_leaving_group Pentafluorophenol Azido_PEG_PFP->PFP_leaving_group H2O H₂O (Water) H2O->Azido_PEG_PFP High_pH High pH Hydrolysis Hydrolysis High_pH->Hydrolysis Accelerates

Caption: Primary degradation pathway of this compound in aqueous solution.

Troubleshooting_Workflow Start Low/No Conjugation Check_Reagent Check Reagent Storage and Handling Start->Check_Reagent Check_pH Verify Reaction pH (7.2-8.5) Check_Reagent->Check_pH Proper Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent Improper Check_Buffer Check for Competing Amines (e.g., Tris) Check_pH->Check_Buffer Correct Adjust_pH Adjust pH Check_pH->Adjust_pH Incorrect Change_Buffer Use Amine-Free Buffer Check_Buffer->Change_Buffer Present Success Successful Conjugation Check_Buffer->Success Absent Use_Fresh_Reagent->Check_pH Adjust_pH->Check_Buffer Change_Buffer->Success

Caption: Logical workflow for troubleshooting low conjugation efficiency.

References

Technical Support Center: Purification of Biomolecules after PEGylation with Azido-PEG5-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG5-PFP ester. It focuses on the critical step of removing unreacted reagent from the sample post-conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound after a conjugation reaction?

A1: The most common and effective methods for removing unreacted this compound and its hydrolysis byproducts are based on size differences between the PEGylated biomolecule and the small molecule PEG reagent. These methods include Dialysis, Size Exclusion Chromatography (SEC) or Gel Filtration, and Ultrafiltration/Diafiltration.[1][2][][4] Precipitation can also be a viable option depending on the solubility characteristics of your biomolecule.[5]

Q2: Why is it important to remove the unreacted this compound?

A2: It is crucial to remove unreacted PEG reagents for several reasons. Firstly, excess PEG can interfere with downstream applications and analytical techniques, such as mass spectrometry. Secondly, for therapeutic applications, the presence of unreacted reagents can lead to inaccurate characterization of the conjugate and potential side effects. The PEGylation process often results in a mixture of PEGylated species, unreacted protein, and excess PEG reagents, necessitating an effective purification strategy.

Q3: What should I consider before choosing a purification method?

A3: The choice of purification method depends on several factors, including the size of your target biomolecule, the scale of your reaction, the required purity of the final product, and the available equipment. For large biomolecules like proteins and antibodies, methods like dialysis and SEC are highly effective. For smaller molecules, precipitation or a specialized chromatography approach might be more suitable.

Q4: Can I quench the reaction before purification?

A4: Yes, quenching the reaction can be beneficial. You can add a buffer containing primary amines, such as Tris buffer, to react with and consume any remaining active PFP esters. This step ensures that no further modification of your biomolecule occurs during the purification process.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of PEGylated product after purification. The purification method may not be optimized, leading to loss of the product.- For Dialysis: Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your PEGylated molecule while allowing the smaller unreacted PEG to pass through. - For SEC: Check that the column resin is suitable for the size of your product and that the elution conditions are optimal. - For Precipitation: The precipitation conditions (e.g., solvent, temperature) may be too harsh, causing your product to remain in the supernatant.
Unreacted PEG is still present in the sample after purification. The chosen purification method is not efficient enough for complete removal.- For Dialysis: Increase the dialysis time and the volume of the dialysis buffer. Perform multiple buffer changes. - For SEC: Optimize the column length and flow rate for better resolution between your product and the unreacted PEG. - For Ultrafiltration: Perform multiple diafiltration steps to wash out the unreacted PEG.
The PEGylated product appears aggregated after purification. The purification conditions (e.g., buffer pH, salt concentration) may be causing the product to aggregate.- Adjust the buffer composition during purification to maintain the stability of your PEGylated biomolecule. - For SEC, consider adding agents like arginine to the mobile phase to reduce aggregation.
Difficulty resuspending the product pellet after precipitation. The pellet may be too compact due to excessive centrifugation or the resuspension buffer may not be optimal.- Reduce the centrifugation speed or time. - After removing the supernatant, allow the pellet to air dry briefly before adding the resuspension buffer. Gently pipette up and down or let it sit in the buffer for some time to aid dissolution.

Detailed Experimental Protocols

Purification by Dialysis

Dialysis is a straightforward method for separating molecules based on a concentration gradient across a semi-permeable membrane. It is particularly useful for removing small molecules like unreacted this compound from larger biomolecules such as proteins.

Methodology:

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated biomolecule but large enough to allow the unreacted this compound (MW ≈ 450 Da) to pass through freely. For most proteins, a 10 kDa MWCO membrane is suitable.

  • Sample Preparation: Place your reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of an appropriate buffer (e.g., PBS) at 4°C. The buffer volume should be at least 100 times the sample volume.

  • Buffer Exchange: Gently stir the dialysis buffer. Change the buffer every few hours for the first day, and then overnight to ensure complete removal of the unreacted PEG. A typical dialysis procedure lasts for 24-48 hours.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

G cluster_workflow Dialysis Workflow start Reaction Mixture prep Select & Prepare Dialysis Membrane (e.g., 10 kDa MWCO) start->prep load Load Sample into Dialysis Tubing/Cassette prep->load dialyze Immerse in Large Volume of Dialysis Buffer (4°C) load->dialyze exchange Stir & Exchange Buffer (Multiple Changes over 24-48h) dialyze->exchange recover Recover Purified PEGylated Biomolecule exchange->recover

Dialysis workflow for purification.
Purification by Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. Larger molecules elute first, while smaller molecules enter the pores of the chromatography resin and elute later. This method is highly effective for separating PEGylated proteins from unreacted proteins and excess PEG reagents.

Methodology:

  • Column and Resin Selection: Choose an SEC column and resin with a fractionation range appropriate for your PEGylated biomolecule.

  • Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) at a constant flow rate.

  • Sample Loading: Load your reaction mixture onto the column. The sample volume should typically be a small percentage of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column.

  • Analysis: Analyze the collected fractions using UV absorbance (at 280 nm for proteins) to identify the peaks corresponding to your PEGylated product, unreacted biomolecule, and the unreacted PEG ester. Pool the fractions containing the purified PEGylated product.

G cluster_workflow SEC Workflow start Reaction Mixture prep Select & Equilibrate SEC Column start->prep load Load Sample onto Column prep->load elute Elute with Mobile Phase at Constant Flow Rate load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV 280nm) & Pool Product Fractions collect->analyze

Size Exclusion Chromatography workflow.
Purification by Precipitation

Precipitation can be used to separate molecules with different solubilities. In this context, you can either precipitate your PEGylated biomolecule, leaving the unreacted PEG in the supernatant, or vice versa. Precipitation with solvents like diethyl ether can be effective for PEG-modified compounds.

Methodology:

  • Solvent Selection: Choose a solvent in which your PEGylated product is insoluble, but the unreacted this compound is soluble (e.g., cold diethyl ether).

  • Precipitation: Slowly add the cold precipitation solvent to your reaction mixture while stirring.

  • Incubation: Incubate the mixture, often at a low temperature, to allow for complete precipitation.

  • Centrifugation: Centrifuge the mixture to pellet the precipitate.

  • Supernatant Removal: Carefully decant and discard the supernatant containing the unreacted PEG.

  • Washing: Wash the pellet with the cold precipitation solvent to remove any remaining impurities.

  • Resuspension: Resuspend the purified pellet in a suitable buffer.

G cluster_workflow Precipitation Workflow start Reaction Mixture add_solvent Add Cold Precipitation Solvent (e.g., Diethyl Ether) start->add_solvent incubate Incubate to Allow Precipitation add_solvent->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge remove_supernatant Discard Supernatant (contains unreacted PEG) centrifuge->remove_supernatant wash Wash Pellet remove_supernatant->wash resuspend Resuspend Purified Pellet in Buffer wash->resuspend

Precipitation workflow for purification.

References

Validation & Comparative

A Head-to-Head Comparison: Azido-PEG5-PFP Ester vs. NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking chemistry is a critical decision that dictates the efficiency, stability, and specificity of bioconjugation. This guide provides an in-depth, objective comparison of Azido-PEG5-Pentafluorophenyl (PFP) ester and N-hydroxysuccinimide (NHS) esters, two popular choices for amine-reactive conjugation. We will delve into their reactivity, stability, and optimal reaction conditions, supported by experimental data and detailed protocols to inform your selection process.

The primary goal of bioconjugation is the formation of a stable covalent bond between a biomolecule and another molecule, such as a drug, a probe, or a polyethylene (B3416737) glycol (PEG) chain. Both PFP and NHS esters react with primary amines, commonly found on the surface of proteins (e.g., lysine (B10760008) residues), to form a stable amide bond. However, their distinct chemical properties lead to significant differences in performance.

The Azido-PEG5-PFP ester offers a dual functionality. The PFP ester provides a highly efficient amine-reactive group for initial conjugation, while the terminal azide (B81097) group enables subsequent, highly specific "click chemistry" reactions.[1][2] This allows for a two-step, bioorthogonal ligation strategy. The PEG5 linker is a hydrophilic spacer that enhances the solubility of the conjugate in aqueous solutions.[3]

At a Glance: PFP Ester vs. NHS Ester

FeatureThis compoundNHS Ester
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide Ester
Target Functional Group Primary and secondary aminesPrimary amines
Primary Advantage Higher resistance to hydrolysis, leading to more efficient and reproducible reactions. Offers a terminal azide for click chemistry.Well-established and widely used chemistry.
Primary Disadvantage Can be more hydrophobic than NHS esters.Highly susceptible to hydrolysis in aqueous solutions, especially at higher pH.
Optimal Reaction pH 7.2 - 8.58.3 - 8.5
Byproduct Pentafluorophenol (PFP-OH)N-hydroxysuccinimide (NHS)

Deeper Dive: Reactivity and Stability

The key differentiator between PFP and NHS esters lies in their relative stability in aqueous environments. NHS esters are notoriously prone to hydrolysis, a competing reaction where the ester reacts with water instead of the target amine. This hydrolysis is significantly accelerated as the pH increases, with the half-life of an NHS ester dropping from hours at pH 7 to mere minutes at pH 8. This rapid degradation necessitates the use of a larger excess of the NHS ester to achieve a desired degree of labeling and can lead to lower reproducibility.

In contrast, PFP esters exhibit markedly greater resistance to spontaneous hydrolysis. This enhanced stability is attributed to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group. This not only slows the rate of hydrolysis but also accelerates the desired aminolysis (reaction with the amine), resulting in more efficient and reliable conjugations.

Some studies have indicated that while NHS esters may show faster initial reactivity, the overall yield of the conjugated product can be higher with PFP esters due to their lower susceptibility to hydrolysis. The byproduct of the PFP ester reaction, pentafluorophenol, is also less nucleophilic than N-hydroxysuccinimide, reducing the potential for unwanted side reactions.

The "Click" Advantage of the Azido Group

The presence of the azide (N₃) moiety in this compound opens up a powerful avenue for subsequent modifications through "click chemistry." This set of reactions is known for being highly specific, efficient, and bioorthogonal, meaning they do not interfere with native biological functional groups. The azide group can readily react with a molecule containing an alkyne group (e.g., DBCO or BCN) in a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. This allows for the precise, site-specific attachment of a second molecule of interest after the initial amine conjugation.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the performance of PFP and NHS esters.

Table 1: Comparative Hydrolytic Stability

Active EsterRelative Stability RankKey Observation
NHS EsterLess StableHalf-life decreases from hours to minutes as pH increases from 7 to 8.
PFP EsterMore StableExhibits a markedly lower rate of spontaneous hydrolysis compared to NHS esters. One study ranked its stability higher than TFP, SePh, and PNP esters, but slightly lower than NHS esters under specific conditions.

Table 2: Comparative Reactivity

Active EsterRelative ReactivityKey Observation
NHS EsterHighly ReactiveProne to a competing hydrolysis reaction, which can lower the overall yield of the desired conjugate.
PFP EsterHighly ReactiveThe electron-withdrawing nature of the pentafluorophenyl group enhances reactivity towards amines. Kinetic studies have shown faster aminolysis rates for PFP esters compared to NHS esters in some systems.

Experimental Protocols

Below are generalized protocols for bioconjugation using this compound and NHS ester. It is crucial to optimize these protocols for your specific biomolecule and application.

Protocol 1: Bioconjugation with this compound

Materials:

  • This compound

  • Biomolecule containing primary amines (e.g., protein, peptide)

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and will hydrolyze.

  • Initiate the Conjugation Reaction: Add the desired molar excess of the dissolved PFP ester solution to the biomolecule solution. The reaction can be carried out for 30 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts by dialysis, desalting column, or size-exclusion chromatography.

Protocol 2: Bioconjugation with NHS Ester

Materials:

  • NHS ester of the molecule to be conjugated

  • Biomolecule containing primary amines

  • Reaction Buffer: Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer).

  • Anhydrous DMF or DMSO

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.

  • Initiate the Conjugation Reaction: Add a molar excess of the dissolved NHS ester solution to the biomolecule solution. The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional): Add the quenching buffer to stop the reaction.

  • Purify the Conjugate: Purify the conjugate using standard methods to remove unreacted NHS ester and byproducts.

Visualizing the Chemistry and Workflow

Reaction Mechanisms

Reaction_Mechanisms cluster_PFP This compound Reaction cluster_NHS NHS Ester Reaction PFP This compound Amide1 Azido-PEG5-C(O)NH-R' (Stable Amide Bond) PFP->Amide1 + PFP_OH Pentafluorophenol PFP->PFP_OH + Amine1 R'-NH₂ (Primary Amine) Amine1->Amide1 NHS R-NHS Ester Amide2 R-C(O)NH-R' (Stable Amide Bond) NHS->Amide2 + NHS_OH N-hydroxysuccinimide NHS->NHS_OH + Amine2 R'-NH₂ (Primary Amine) Amine2->Amide2

Caption: Reaction mechanisms of PFP and NHS esters with primary amines.

Experimental Workflow

Experimental_Workflow A Prepare Biomolecule in Amine-Free Buffer C Mix and Incubate (Control pH, Time, Temp) A->C B Dissolve Ester (PFP or NHS) in Anhydrous Solvent B->C D Quench Reaction (Optional) C->D E Purify Conjugate (Dialysis / SEC) D->E F Characterize Conjugate E->F

Caption: A generalized workflow for bioconjugation with active esters.

Feature Comparison

Feature_Comparison cluster_PFP This compound cluster_NHS NHS Ester Center Bioconjugation Choice PFP_pros Pros: - High hydrolytic stability - High efficiency - Reproducible - Click chemistry handle Center->PFP_pros NHS_pros Pros: - Well-established - Widely available Center->NHS_pros PFP_cons Cons: - Higher hydrophobicity NHS_cons Cons: - Low hydrolytic stability - pH sensitive - Requires larger excess

Caption: A logical comparison of the pros and cons of PFP vs. NHS esters.

Conclusion

Both this compound and NHS esters are effective reagents for bioconjugation to primary amines. However, for applications demanding high efficiency, reproducibility, and the potential for subsequent, specific modifications, the this compound presents a superior choice due to its greater hydrolytic stability and the versatility of the terminal azide group for click chemistry. While NHS esters are a well-established and viable option for many routine applications, researchers must be mindful of their susceptibility to hydrolysis and the potential for lower conjugation yields. The choice between these two powerful chemical tools will ultimately depend on the specific requirements of the bioconjugation at hand, including the nature of the biomolecule, the desired degree of labeling, and the need for downstream functionalization.

References

Characterization of Azido-PEG5-PFP Ester Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of crosslinker is critical to ensure efficiency, stability, and reproducibility. Azido-PEG5-PFP (pentafluorophenyl) ester has emerged as a valuable tool, offering a unique combination of a click chemistry handle (azide) and a highly reactive amine-specific ester. This guide provides a comprehensive comparison of Azido-PEG5-PFP ester with its primary alternative, the Azido-PEG5-NHS (N-hydroxysuccinimide) ester, focusing on their characterization by mass spectrometry.

Performance Comparison: PFP Ester vs. NHS Ester

The key distinction between PFP and NHS esters lies in their reactivity and stability. PFP esters are generally less susceptible to hydrolysis in aqueous solutions compared to NHS esters.[1][2][3][4] This increased stability can translate to higher conjugation efficiency, as more of the reagent is available to react with the target amine rather than being consumed by hydrolysis.[2]

FeatureThis compoundAzido-PEG5-NHS EsterRationale
Reactive Group Pentafluorophenyl EsterN-hydroxysuccinimide EsterBoth target primary amines to form stable amide bonds.
Hydrolytic Stability HigherLowerPFP esters are less prone to hydrolysis in aqueous buffers, offering a wider experimental window.
Reaction pH 7.2 - 8.57.2 - 8.5Both react efficiently at neutral to slightly basic pH.
Conjugation Efficiency Potentially HigherPotentially LowerThe higher stability of PFP esters can lead to more efficient conjugation.
Byproduct PentafluorophenolN-hydroxysuccinimideBoth are small molecules that can be removed by standard purification techniques.

Mass Spectrometry for Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of bioconjugates. It allows for the confirmation of successful conjugation, determination of the degree of labeling (DOL), and identification of conjugation sites. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for the analysis of PEGylated proteins.

Experimental Workflow for Conjugation and MS Analysis

The following diagram outlines a general workflow for protein conjugation with an Azido-PEG-ester and subsequent characterization by LC-MS.

G cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis LC-MS Analysis protein Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.5) reaction Incubate at RT (1-2h) or 4°C (overnight) protein->reaction 1. Add reagent to protein (e.g., 10-fold molar excess) reagent Azido-PEG5-PFP/NHS Ester Stock Solution (in DMSO/DMF) reagent->reaction purify Size-Exclusion Chromatography (e.g., PD-10 column) to remove excess reagent reaction->purify lcms High-Resolution LC-MS (e.g., Q-TOF, Orbitrap) purify->lcms data Data Analysis: - Deconvolution of Spectra - Determination of DOL - Peptide Mapping (optional) lcms->data

General workflow for bioconjugation and LC-MS analysis.

Interpreting the Mass Spectra

Upon successful conjugation, the mass of the protein will increase by the mass of the attached Azido-PEG5 moiety. Due to the heterogeneous nature of protein modifications, the mass spectrum of a conjugated protein will typically show a distribution of species corresponding to the unconjugated protein and the protein conjugated with one, two, or more PEG linkers. The relative abundance of these species can be used to determine the average degree of labeling (DOL).

Hypothetical Mass Spectra Comparison

G cluster_pfp This compound Conjugate cluster_nhs Azido-PEG5-NHS Ester Conjugate a Intensity b m/z pfp_spec c Intensity d m/z nhs_spec

Hypothetical mass spectra showing potentially higher DOL for PFP ester.

Detailed Experimental Protocols

Protein Conjugation with Azido-PEG5-PFP/NHS Ester
  • Protein Preparation : Prepare the protein solution (e.g., 1-5 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.5.

  • Reagent Preparation : Immediately before use, dissolve the Azido-PEG5-PFP or -NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM. Do not prepare stock solutions for long-term storage as the esters are moisture-sensitive.

  • Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal ratio should be determined empirically.

  • Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.

  • Purification : Remove the excess, unreacted PEG reagent and byproducts using a desalting column (e.g., PD-10) or dialysis.

LC-MS Analysis of the Conjugate
  • Instrumentation : Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap system coupled to a UPLC/HPLC system.

  • Chromatography :

    • Column : A reversed-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.

  • Mass Spectrometry :

    • Ionization Mode : Positive electrospray ionization (ESI).

    • Data Acquisition : Acquire data over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated protein.

  • Data Analysis :

    • Use deconvolution software to convert the charge-state series of the protein species into zero-charge mass spectra.

    • Calculate the degree of labeling (DOL) by comparing the peak intensities of the unconjugated and various conjugated species.

Peptide Mapping for Site-Specific Analysis

For determining the specific amino acid residues that have been modified, a bottom-up proteomics approach can be employed.

G start Purified PEGylated Protein denature Denaturation, Reduction, & Alkylation start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lcmsms LC-MS/MS Analysis digest->lcmsms analysis Database Search & Identification of Modified Peptides lcmsms->analysis

Workflow for peptide mapping to identify conjugation sites.

Conclusion

The choice between Azido-PEG5-PFP and Azido-PEG5-NHS esters for bioconjugation will depend on the specific requirements of the experiment, including the stability of the target protein and the desired reaction efficiency. The enhanced hydrolytic stability of PFP esters presents a significant advantage, potentially leading to higher yields and more consistent results. Mass spectrometry is a powerful and essential technique for the thorough characterization of the resulting conjugates, providing confirmation of successful conjugation, quantitative assessment of the degree of labeling, and precise identification of modification sites. By following the detailed protocols outlined in this guide, researchers can effectively utilize these reagents and confidently characterize their bioconjugates.

References

Confirming Azido-PEG5-PFP Ester Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful covalent attachment of linker molecules is a critical step. The heterobifunctional Azido-PEG5-PFP (Pentafluorophenyl) ester linker is a valuable tool, featuring an azide (B81097) handle for "click" chemistry and a PFP ester for efficient amine acylation. Verifying the successful conjugation of this linker to a biomolecule, such as a protein or antibody, requires a suite of robust analytical techniques. This guide provides an objective comparison of the primary methods used to confirm conjugation, complete with experimental protocols and comparative data to aid in selecting the most appropriate technique for your application.

Core Analytical Techniques

The confirmation of Azido-PEG5-PFP ester conjugation typically relies on a combination of techniques that probe different aspects of the resulting conjugate. These methods can confirm the increase in molecular weight, identify the presence of the azide functional group, and separate the conjugated product from starting materials. The most commonly employed techniques are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Key Techniques

Each analytical technique offers distinct advantages and limitations in the context of confirming PEG conjugation. The choice of method will depend on the specific information required, the nature of the biomolecule, and the available instrumentation.

FeatureMass Spectrometry (MS)NMR SpectroscopyFTIR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures mass-to-charge ratio to determine molecular weight.Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the absorption of infrared radiation by chemical bonds to identify functional groups.Separates molecules based on size, charge, or hydrophobicity.
Information Provided Confirms covalent attachment and determines the degree of PEGylation by measuring the mass increase. Can identify conjugation sites.[1][2][3]Provides detailed structural information, confirms the integrity of the PEG linker, and can be used for quantification.[4][5][6][7]Confirms the presence of the azide functional group via its characteristic vibrational frequency.[8][9]Separates the conjugated product from unreacted biomolecule and excess PEG linker, allowing for purity assessment.[][11][12]
Sample Requirement < 1 mg~5-25 mg~1-10 mgVariable, typically in the µg to mg range.
Sensitivity HighLowerModerateHigh (with appropriate detector)
Key Indicator for Conjugation Increase in molecular weight corresponding to the mass of the Azido-PEG5-PFP linker.Appearance of characteristic PEG proton signals (~3.6 ppm) and shifts in signals of amino acid residues near the conjugation site.[4][13]Presence of a strong, sharp absorption band around 2100 cm⁻¹ for the azide group.[8][9][14]Appearance of a new peak with a different retention time compared to the starting materials.
Strengths High sensitivity and accuracy for mass determination. Provides direct evidence of conjugation.Provides detailed structural information and is non-destructive.Fast, simple, and provides a clear signature for the azide group.[9]Excellent for assessing purity and quantifying the extent of reaction.
Weaknesses Can be challenging for heterogeneous or large protein conjugates. Requires specialized instrumentation.Lower sensitivity compared to MS. Can be complex to interpret for large biomolecules.Provides limited information on the rest of the molecule and the degree of conjugation. Can be affected by water absorption.[8]Does not provide direct structural information. Method development can be time-consuming.

Experimental Protocols and Workflows

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

Mass Spectrometry (LC-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the conjugate.[15]

Experimental Protocol:

  • Sample Preparation:

    • Desalt the conjugated protein sample using a suitable method, such as a desalting column or dialysis, to remove non-volatile salts from the buffer.

    • Dilute the desalted sample in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile (B52724), and a small amount of formic acid.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C8 for proteins).

    • Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Introduce the eluent directly into the ESI source of the mass spectrometer.

  • Data Acquisition and Analysis:

    • Acquire mass spectra over the appropriate mass range for the expected conjugate.

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein conjugate.

    • Compare the mass of the conjugate to the mass of the unconjugated biomolecule to confirm the mass shift corresponding to the addition of the Azido-PEG5-PFP linker.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis A Conjugated Protein Sample B Desalting A->B C Dilution in MS-compatible solvent B->C D Injection onto RP-HPLC C->D E Gradient Elution D->E F Electrospray Ionization (ESI) E->F G Mass Spectra Acquisition F->G H Deconvolution G->H I Mass Comparison H->I

LC-MS workflow for conjugate analysis.
NMR Spectroscopy

¹H NMR spectroscopy is particularly useful for confirming the presence of the PEG chain and can provide insights into the location of the conjugation.[4][6]

Experimental Protocol:

  • Sample Preparation:

    • Lyophilize the conjugated protein sample to remove water.

    • Reconstitute the sample in a deuterated solvent (e.g., D₂O).

    • Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Suppress the residual water signal using an appropriate pulse sequence (e.g., presaturation).

  • Data Analysis:

    • Identify the characteristic broad singlet of the PEG methylene (B1212753) protons, which typically appears around 3.6 ppm.

    • Integrate the PEG signal and compare it to the integration of well-resolved protein signals to estimate the degree of PEGylation.

    • Look for changes in the chemical shifts of amino acid residues, which can indicate the site of conjugation.

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Spectral Analysis A Lyophilize Conjugate B Reconstitute in D2O A->B C Add Internal Standard B->C D Acquire 1H NMR Spectrum C->D E Water Suppression D->E F Identify PEG Signal (~3.6 ppm) E->F G Integrate and Quantify F->G H Analyze Chemical Shift Changes G->H

NMR spectroscopy workflow for conjugate characterization.
FTIR Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the azide functional group in the linker before and after conjugation.[9]

Experimental Protocol:

  • Sample Preparation:

    • For solid samples, place a small amount (1-2 mg) directly onto the crystal of an Attenuated Total Reflectance (ATR-FTIR) accessory.

    • For liquid samples, a drop of the solution can be placed on the ATR crystal and the solvent allowed to evaporate.

  • FTIR Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic strong and sharp absorption band for the asymmetric stretch of the azide group, which appears in the region of 2100-2160 cm⁻¹.[9]

cluster_0 Sample Preparation cluster_1 FTIR Measurement cluster_2 Data Interpretation A Place Sample on ATR Crystal B Record Background Spectrum A->B C Record Sample Spectrum B->C D Identify Azide Peak (~2100 cm-1) C->D

FTIR spectroscopy workflow for azide detection.
HPLC

Size-Exclusion HPLC (SEC-HPLC) is commonly used to separate the PEGylated conjugate from the unconjugated protein and any high-molecular-weight aggregates.

Experimental Protocol:

  • System Preparation:

    • Equilibrate a size-exclusion column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Sample Analysis:

    • Inject the reaction mixture onto the SEC column.

    • Monitor the elution profile using a UV detector, typically at 280 nm for proteins.

  • Data Interpretation:

    • The conjugated protein will elute earlier than the unconjugated protein due to its larger size.

    • The presence of a new peak with a shorter retention time is indicative of successful conjugation.

    • The peak areas can be used to estimate the percentage of conjugated product.

cluster_0 System Preparation cluster_1 Sample Analysis cluster_2 Data Interpretation A Equilibrate SEC Column B Inject Reaction Mixture A->B C UV Detection (280 nm) B->C D Analyze Chromatogram C->D E Identify Conjugate Peak D->E F Quantify Purity E->F

SEC-HPLC workflow for purity assessment.

Conclusion

A multi-faceted analytical approach is recommended for the comprehensive confirmation of this compound conjugation. Mass spectrometry provides unequivocal evidence of covalent attachment and the degree of PEGylation. HPLC is essential for assessing the purity of the conjugate and removing unreacted starting materials. FTIR offers a quick and simple check for the presence of the crucial azide functionality, while NMR can provide detailed structural confirmation. By selecting the appropriate combination of these techniques, researchers can confidently verify the successful synthesis of their desired bioconjugates, ensuring the quality and reliability of their downstream applications.

References

A Head-to-Head Comparison for Precise Biomolecule Labeling: Azido-PEG5-PFP Ester vs. Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is paramount for creating next-generation therapeutics, diagnostics, and research tools. The choice of linker chemistry is a critical determinant of a bioconjugate's performance and reproducibility. This guide provides an objective comparison of Azido-PEG5-PFP ester against its more traditional counterpart, the Azido-PEG5-NHS ester, for the introduction of azide (B81097) handles onto proteins and other amine-containing biomolecules.

This compound is a heterobifunctional linker that leverages a pentafluorophenyl (PFP) ester for amine conjugation and an azide group for subsequent bioorthogonal "click" chemistry. This two-step strategy allows for the precise installation of a versatile chemical handle for downstream applications. The key differentiator of this reagent lies in the PFP ester, which offers significant advantages over the commonly used N-hydroxysuccinimide (NHS) ester.

Quantitative Performance Comparison

The primary advantage of PFP esters over NHS esters is their enhanced stability in aqueous solutions.[1][2] NHS esters are notoriously susceptible to hydrolysis, especially at the neutral to alkaline pH required for efficient amine labeling.[1] This rapid hydrolysis can lead to lower labeling yields and poor reaction control. PFP esters, in contrast, are significantly more resistant to hydrolysis, allowing for more efficient and predictable conjugation reactions.[3][4]

FeatureThis compoundAzido-PEG5-NHS EsterRationale & References
Reactive Group Pentafluorophenyl (PFP) EsterN-hydroxysuccinimide (NHS) EsterBoth are amine-reactive functional groups.
Target Primary amines (e.g., lysine (B10760008) residues, N-terminus)Primary amines (e.g., lysine residues, N-terminus)Both reagents target the same functional groups on proteins.
Hydrolytic Stability HigherLowerPFP esters are less prone to hydrolysis in aqueous buffers compared to NHS esters, especially at neutral to alkaline pH.
Reaction Efficiency HigherLowerDue to its greater stability, a higher proportion of the PFP ester is available to react with the target amine, leading to a more efficient conjugation.
Reaction Control More preciseLess preciseThe slower hydrolysis of PFP esters allows for more controlled and reproducible labeling, as the concentration of the active reagent remains more constant over the reaction time.
Optimal Reaction pH 7.2 - 8.57.0 - 9.0While the optimal pH ranges are similar, the increased stability of PFP esters provides a wider practical window for efficient conjugation.
Selectivity Can exhibit preferential labelingGenerally non-selectiveStudies have shown that PFP esters can provide preferential labeling of specific lysine residues, such as on the light chain of antibodies, whereas NHS esters tend to label accessible amines more indiscriminately.
Byproducts Pentafluorophenol (B44920)N-hydroxysuccinimideBoth byproducts are removed during purification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction and the experimental workflow for quantifying the degree of labeling with this compound.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry for Quantification Protein Protein-NH2 (Primary Amine) Labeled_Protein Protein-NH-CO-PEG5-N3 (Azide-Labeled Protein) Protein->Labeled_Protein Reaction at pH 7.2-8.5 Azido_PEG5_PFP This compound Azido_PEG5_PFP->Labeled_Protein PFP_byproduct Pentafluorophenol Labeled_Protein2 Azide-Labeled Protein Quantified_Protein Fluorescently Labeled Protein Labeled_Protein2->Quantified_Protein Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Fluorescent_Alkyne Fluorescent Alkyne (e.g., DBCO-Fluorophore) Fluorescent_Alkyne->Quantified_Protein

Caption: Chemical pathway for protein labeling and quantification.

G start Start dissolve_protein Dissolve Protein in Amine-Free Buffer (pH 7.2-8.5) start->dissolve_protein prepare_pfp Prepare this compound Stock Solution (in DMSO/DMF) dissolve_protein->prepare_pfp react Combine Protein and PFP Ester Solutions (Incubate for 1-4 hours at RT) prepare_pfp->react purify1 Purify Azide-Labeled Protein (e.g., Desalting Column) react->purify1 click_reaction React with Fluorescent Alkyne (e.g., DBCO-Fluorophore) purify1->click_reaction purify2 Remove Excess Fluorescent Alkyne click_reaction->purify2 measure Measure Absorbance (Protein at 280 nm, Dye at λmax) purify2->measure calculate Calculate Degree of Labeling (DOL) measure->calculate end End calculate->end

Caption: Experimental workflow for labeling and quantification.

Experimental Protocols

The following protocols provide a detailed methodology for labeling a protein with this compound and subsequently quantifying the degree of labeling.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the initial labeling of a protein with this compound to introduce the azide functional group.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5.

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution. Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze over time.

  • Initiate the Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer can be added to consume any unreacted PFP ester.

  • Purification of the Azide-Labeled Protein:

    • Remove excess, unreacted this compound and the pentafluorophenol byproduct using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Quantification of the Degree of Labeling (DOL)

This protocol uses a copper-free "click" chemistry reaction with a fluorescent alkyne (e.g., a DBCO-functionalized dye) to quantify the number of azide groups incorporated onto the protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Reaction buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Spectrophotometer

Procedure:

  • Prepare the Reactant Solutions:

    • Prepare a 1-5 mg/mL solution of the azide-labeled protein in PBS.

    • Prepare a 1-10 mM stock solution of the DBCO-functionalized fluorescent dye in anhydrous DMSO.

  • Perform the Click Reaction:

    • Add a 5- to 10-fold molar excess of the DBCO-dye solution to the azide-labeled protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Conjugate:

    • Remove the excess, unreacted DBCO-dye using a desalting column or dialysis until no free dye is detected in the flow-through.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the fluorescent dye.

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law.

    • The DOL is the molar ratio of the dye to the protein.

For researchers seeking a robust and efficient method for introducing azide functionalities onto biomolecules, this compound presents a superior alternative to traditional NHS esters. Its enhanced hydrolytic stability translates to higher reaction efficiency and greater control over the labeling process. Furthermore, the potential for more selective labeling offers an avenue for producing more homogeneous and potentially more active bioconjugates. The detailed protocols provided herein offer a clear pathway for the successful implementation and quantification of this advanced bioconjugation strategy.

References

Stability Showdown: A Comparative Guide to Pentafluorophenyl (PFP) Ester Hydrolysis in Common Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and synthesis, the stability of active esters is a critical parameter. Among the various choices, Pentafluorophenyl (PFP) esters have gained prominence for their enhanced stability compared to traditional N-hydroxysuccinimide (NHS) esters. This guide provides a comparative analysis of PFP ester hydrolytic stability, offering insights into their performance in different buffer systems and providing the necessary protocols for independent evaluation.

PFP esters are favored for their high reactivity towards primary and secondary amines, forming stable amide bonds. A key advantage of PFP esters is their increased resistance to spontaneous hydrolysis in aqueous solutions, a common challenge encountered with more labile esters like NHS esters.[1][2][3] This enhanced stability translates to more efficient and reproducible conjugation reactions. However, the stability of PFP esters is not absolute and is significantly influenced by the pH and composition of the reaction buffer.

The pH-Dependent Nature of PFP Ester Hydrolysis

The primary degradation pathway for PFP esters in aqueous environments is hydrolysis, which yields the corresponding carboxylic acid and pentafluorophenol.[1] This reaction is base-catalyzed, meaning the rate of hydrolysis increases with higher pH.[1] While PFP esters are more resilient to hydrolysis than NHS esters, their stability diminishes as the pH of the buffer system rises.[1][3] For reactions with primary amines, an optimal pH range of 7.2 to 8.5 is generally recommended to ensure the amine nucleophile is sufficiently deprotonated and reactive.[1] However, pushing the pH too high can accelerate the competing hydrolysis reaction, thereby reducing the efficiency of the desired conjugation.[1]

Comparative Stability: PFP vs. NHS Esters

While direct quantitative comparisons of PFP ester half-lives in various buffers are not extensively documented in publicly available literature, the general consensus is their superior stability over NHS esters. The following table provides a qualitative comparison and includes illustrative data for NHS esters to indicate the expected trend for PFP esters, which will be more stable under similar conditions.

Active EsterGeneral Hydrolytic Stability in Aqueous SolutionIllustrative Half-life of NHS Ester
Pentafluorophenyl (PFP) Ester More stable than NHS esters.[2]Expected to be significantly longer than NHS esters under the same conditions.
N-hydroxysuccinimide (NHS) Ester Susceptible to hydrolysis, especially at neutral to basic pH.[3]~4-5 hours at pH 7.0 (0°C); decreases to ~10 minutes at pH 8.6 (4°C).[4][5]

Influence of Buffer Species on PFP Ester Stability

The choice of buffer can also impact the stability of PFP esters. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the intended target for reaction with the PFP ester.[6][7] Recommended buffers for conjugation reactions involving PFP esters include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers.[1]

  • Phosphate Buffers (e.g., PBS, pH 7.4): Commonly used for bioconjugation reactions due to their physiological pH and lack of interfering primary amines.

  • Citrate Buffers (e.g., pH 5.0): At this lower pH, PFP esters are expected to exhibit high stability due to the slower rate of base-catalyzed hydrolysis.

  • Tris Buffers (e.g., pH 8.5): Not recommended. The primary amine in Tris will react with the PFP ester, leading to reduced conjugation efficiency with the target molecule.

Due to the limited availability of direct comparative quantitative data, researchers are encouraged to perform their own stability studies under their specific experimental conditions.

Experimental Protocols

To facilitate the direct comparison of PFP ester stability in different buffers, the following detailed experimental protocol is provided.

Protocol: Comparative Analysis of PFP Ester Hydrolysis Rate via HPLC

This protocol outlines a method to quantify and compare the rate of hydrolysis of a PFP ester in various aqueous buffers.

Materials:

  • Pentafluorophenyl (PFP) ester of the compound of interest

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Buffers of interest (e.g., 0.1 M Phosphate Buffer, pH 7.4; 0.1 M Citrate Buffer, pH 5.0; 0.1 M Sodium Bicarbonate, pH 8.5)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.

  • Initiate Hydrolysis: Dilute the PFP ester stock solution into each of the reaction buffers to a final concentration of 1 mM.

  • Time-Point Sampling: Immediately after dilution (t=0), inject a sample into the HPLC system. Continue to take and inject samples at regular time intervals (e.g., every 30 minutes for the first few hours, then at longer intervals).

  • HPLC Analysis: Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength. The mobile phase for HPLC can be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Data Analysis: Calculate the percentage of the remaining PFP ester at each time point. Plot the natural logarithm of the PFP ester concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) of the ester in each buffer.[2]

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the hydrolysis pathway and the experimental workflow.

G cluster_hydrolysis PFP Ester Hydrolysis Pathway PFP_Ester PFP Ester (R-CO-OPFP) Carboxylic_Acid Carboxylic Acid (R-COOH) PFP_Ester->Carboxylic_Acid Hydrolysis PFP Pentafluorophenol (PFP-OH) Water Water (H₂O)

PFP Ester Hydrolysis Pathway

G cluster_workflow Experimental Workflow for PFP Ester Stability start Prepare PFP Ester Stock Solution (DMSO/DMF) dilute Dilute into Different Buffers start->dilute sample Collect Samples at Time Points dilute->sample hplc Analyze by HPLC sample->hplc analyze Calculate Half-life and Rate Constant hplc->analyze

Workflow for PFP Ester Stability Analysis

References

Comparative analysis of bifunctional linkers for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Bifunctional Linkers for Specialized Applications

In the landscape of targeted therapeutics and advanced biological research, bifunctional linkers are indispensable tools for covalently connecting two molecules. Their role is particularly prominent in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker's properties critically influence the efficacy, stability, and specificity of the final construct. This guide provides a detailed comparative analysis of various bifunctional linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC is a critical component that ensures the drug remains attached to the antibody in circulation and is efficiently released at the target tumor site.[1] ADC linkers are broadly classified as cleavable and non-cleavable.

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2] This targeted release mechanism can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[3] There are three main types of cleavable linkers based on their cleavage mechanism:

  • Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[4][5]

  • pH-Sensitive Linkers: Hydrazone linkers are a key example of pH-sensitive linkers. They are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).

  • Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent found at elevated levels in the cytoplasm of tumor cells.

Non-Cleavable Linkers

Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid residue from the antibody. This generally results in higher stability in circulation and a reduced risk of off-target toxicity. However, the resulting drug-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect.

Comparative Performance of ADC Linkers

The choice between a cleavable and non-cleavable linker significantly impacts the ADC's therapeutic index. The following tables summarize quantitative data comparing the performance of different ADC linkers.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

Linker TypeCleavage MechanismPlasma Stability (Half-life, t₁/₂)Key ConsiderationsReference
Hydrazone Acid-labile~2 days (can be variable)Stability can be influenced by the specific chemical structure.
Disulfide Reduction by GlutathioneVariable, can be unstableStability is dependent on the steric hindrance around the disulfide bond.
Dipeptide (Val-Cit) Protease (Cathepsin B)> 7 daysGenerally stable in circulation, efficient cleavage in lysosomes.
Silyl Ether Acid-labile> 7 daysOffers improved stability over traditional acid-cleavable linkers.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADC TargetLinker TypePayloadCell LineIC₅₀ (nM)Reference
HER2Val-CitMMAESK-BR-30.09 - 3.74
HER2SMCC (Non-cleavable)DM1KPL-4Significantly higher than cleavable counterparts in some studies
Antigen PositiveTRX (Fenton reaction)--0.07
Antigen NegativeTRX (Fenton reaction)-MDA-MB-4680.61

Bifunctional Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. The linker's length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

Linker Design and its Impact on PROTAC Efficacy

The linker in a PROTAC is not just a passive spacer; it actively influences the orientation of the target protein and the E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent degradation.

  • Linker Length: The optimal linker length is crucial for inducing favorable protein-protein interactions within the ternary complex. Linkers that are too short may lead to steric clashes, while linkers that are too long might not effectively bring the two proteins into proximity.

  • Linker Composition: The chemical composition of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) or alkyl chains, affects the PROTAC's physicochemical properties, including solubility and cell permeability.

Comparative Performance of PROTAC Linkers

The efficacy of a PROTAC is typically evaluated by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation).

Table 3: Impact of Linker Length and Composition on PROTAC Performance

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1-Alkyl/Ether< 12No degradation-
TBK1-Alkyl/Ether12 - 293 - 29276 - 96
BRD4VHLPEG4~10>90
BTKCRBNPEG≥ 41 - 40-
ERα-PEG16More potent than 12-atom linker-

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of bifunctional linkers.

In Vitro ADC Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (or plasma from other species)

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96 hours).

  • Process the plasma samples to precipitate proteins (e.g., with acetonitrile) and extract the ADC and any released payload.

  • Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and/or free payload.

  • Plot the percentage of intact ADC remaining or the amount of free payload released over time to determine the linker's stability.

Cathepsin B Cleavage Assay for ADC Linkers

Objective: To evaluate the rate and extent of payload release from an ADC in the presence of cathepsin B, mimicking the lysosomal environment.

Materials:

  • ADC with a protease-cleavable linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., acetate (B1210297) buffer, pH 5.0)

  • Protease inhibitor

  • RP-HPLC or LC-MS system

Procedure:

  • Prepare a reaction mixture containing the ADC in the assay buffer.

  • Initiate the cleavage reaction by adding activated cathepsin B.

  • Incubate the reaction at 37°C.

  • At various time points, stop the reaction by adding a protease inhibitor.

  • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

In Vitro Cytotoxicity Assay for ADCs

Objective: To determine the in vitro potency of an ADC on target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • ADC, non-targeting control ADC, and free payload

  • Cell culture medium and reagents

  • Cell viability assay reagent (e.g., MTS)

  • Plate reader

Procedure:

  • Plate the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, control ADC, and free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).

  • Measure cell viability using a suitable assay.

  • Calculate the IC₅₀ values by fitting the data to a dose-response curve.

Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC

  • Lysis buffer

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescence substrate and imaging system

Procedure:

  • Treat cells with various concentrations of the PROTAC for a specific time.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Incubate with the secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Calculate the DC₅₀ and Dₘₐₓ values from the dose-response curves.

Visualizations

Diagrams illustrating key concepts and workflows can aid in understanding the complex processes involved in the action and evaluation of bifunctional linkers.

ADC_Cleavage_Mechanisms cluster_extracellular Systemic Circulation (pH ~7.4) cluster_intracellular Tumor Cell cluster_mechanisms Cleavage Triggers ADC_stable Stable ADC ADC_internalized Internalized ADC ADC_stable->ADC_internalized Targeting & Internalization Lysosome Lysosome (Acidic pH, High Protease/GSH) ADC_internalized->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Linker Cleavage Target_Action Cytotoxic Action Payload_release->Target_Action Protease Proteases (e.g., Cathepsin B) Protease->Lysosome pH Low pH pH->Lysosome GSH Glutathione (GSH) GSH->Lysosome

Caption: Mechanisms of cleavable ADC linker action.

PROTAC_Mechanism cluster_components PROTAC Components cluster_process Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Bifunctional Linker Synthesis & Characterization conjugation Conjugation to Antibody or Ligand start->conjugation purification Purification & Characterization of Conjugate conjugation->purification stability Plasma Stability Assay purification->stability cleavage Cleavage Assay (if applicable) purification->cleavage cytotoxicity Cytotoxicity / Degradation Assay purification->cytotoxicity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cytotoxicity->pk_pd efficacy Efficacy Studies (Xenograft Models) pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology

Caption: General experimental workflow for bifunctional linker evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for Azido-PEG5-PFP Ester

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of Azido-PEG5-PFP ester are critical for ensuring laboratory safety and environmental protection. This molecule contains an azide (B81097) functional group, which, like other azido (B1232118) compounds, is potentially hazardous and requires strict adherence to established protocols. While the Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance, the presence of the azide moiety necessitates careful management due to the general reactivity of this class of compounds.[1]

This guide provides comprehensive procedures for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and in a suitable environment.

  • Engineering Controls : Always handle this compound in a properly functioning chemical fume hood.[1]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Hygiene : Wash hands thoroughly after handling the compound. Contaminated clothing should be removed and washed before reuse.[1]

Key Chemical Incompatibilities:

  • Acids : Avoid all contact with acids. Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[2]

  • Heavy Metals : Do not allow contact with heavy metals such as lead, copper, silver, or mercury. Azides can form dangerously unstable and shock-sensitive metal azides. This is particularly important concerning metal spatulas and plumbing systems.

  • Halogenated Solvents : The use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) should be avoided, as they can react with azides to form explosive di- and tri-azidomethane.

Disposal Decision Workflow

The primary decision for disposing of waste containing this compound is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation (quenching) of the azide group first. The following workflow illustrates this decision-making process.

start Start: this compound Waste Generated decision1 Is the waste a dilute aqueous solution (e.g., <=5%)? start->decision1 direct_disposal Direct Disposal as Hazardous Waste decision1->direct_disposal No / Unsure deactivation Chemical Deactivation (Quenching) decision1->deactivation Yes collect_waste Collect in a labeled hazardous waste container direct_disposal->collect_waste deactivation->collect_waste After neutralization end_process Arrange for pickup by licensed disposal company collect_waste->end_process

Caption: Decision workflow for the proper disposal of azido compounds.

Disposal Procedures

There are two primary routes for the disposal of this compound waste: direct disposal and chemical deactivation.

Direct Disposal as Hazardous Waste (Recommended Method)

This is the most straightforward and often the safest method for all forms of this compound waste (concentrated, solid, or mixed with other chemicals). The SDS for the compound specifically recommends this approach.

Procedure:

  • Containment : Collect all waste containing this compound, including contaminated items like pipette tips, gloves, and empty containers, into a designated, leak-proof, and chemically compatible hazardous waste container. Do not use metal containers.

  • Segregation : Ensure that azide-containing waste is kept separate from other waste streams, especially acidic waste.

  • Labeling : Clearly label the container as "Hazardous Waste: Contains Organic Azide (this compound)" and list all other chemical constituents.

  • Storage : Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials.

  • Final Disposal : Arrange for the waste to be collected and disposed of by a licensed hazardous waste disposal company, in accordance with your institution's policies and local, regional, and national regulations.

Under no circumstances should waste containing azides be poured down the drain. This can lead to the formation of explosive metal azides in copper or lead pipes.

Chemical Deactivation (Quenching)

For dilute aqueous solutions (recommended concentration ≤ 5%), chemical deactivation of the azide group can be performed to render the waste less hazardous before collection. This procedure must be executed by properly qualified personnel in a chemical fume hood. The most common method involves treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.

Experimental Protocol: Deactivation of Azide Group with Nitrous Acid

This protocol is adapted from standard procedures for quenching inorganic azides and should be effective for the azide moiety in this compound.

  • Setup : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place the dilute azide-containing aqueous solution. Ensure the setup is in a chemical fume hood.

  • Cooling : Cool the solution in an ice bath to 0-5 °C.

  • Reagent Preparation : Prepare a 20% aqueous solution of sodium nitrite.

  • Acidification : While stirring vigorously, slowly add a dilute acid (e.g., 2M HCl) to the azide solution until the pH is approximately 3.

  • Quenching : Add the 20% sodium nitrite solution dropwise from the dropping funnel. The reaction generates nitrogen gas, so effervescence will be observed. Maintain the temperature below 10 °C throughout the addition.

  • Completion Check : Continue adding the nitrite solution until the effervescence ceases. To confirm the complete destruction of the azide, test the solution with starch-iodide paper. A persistent blue-black color indicates an excess of nitrous acid and the completion of the reaction.

  • Neutralization : Once the reaction is complete, let the solution stir for at least one hour. Then, carefully neutralize the solution to a pH between 6 and 9 by adding a suitable base, such as 1M sodium hydroxide (B78521) solution.

  • Final Disposal : Even after deactivation, the neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.

Quantitative Data and Stability Guidelines

ParameterGuideline / ValueSourceDescription
Concentration for Deactivation ≤ 5% (aqueous solution)The recommended maximum concentration of azide-containing waste for safe chemical deactivation (quenching).
Organic Azide Stability Rule 1 (NCarbon + NOxygen) / NNitrogen ≥ 3A formula to assess the stability of an organic azide. Compounds not meeting this threshold may be unstable.
Organic Azide Stability Rule 2 "Rule of Six"States that there should be at least six carbon atoms per energetic functional group (e.g., azide) to render the compound relatively safe.

Spill Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : If the spill is large or outside a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Containment : For liquid spills, absorb the material with sand or another similar inert absorbent material. For solid spills, sweep up carefully, avoiding dust formation.

  • Collection : Sweep or scoop the absorbed material and spilled solid into a tightly closed, non-metal container for disposal.

  • Decontamination : Wipe the spill area thoroughly with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Disposal : The container with the spill cleanup material must be labeled and disposed of as hazardous waste containing azides.

For large spills, contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG5-PFP ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG5-PFP ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.